(4-tert-Butylphenyl)acetonitrile
Description
The exact mass of the compound (4-tert-Butylphenyl)acetonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-tert-Butylphenyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-tert-Butylphenyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-tert-butylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJPXROEIJPNHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052011 | |
| Record name | (4-tert-Butylphenyl)acetonitrile | |
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Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3288-99-1 | |
| Record name | (4-tert-Butylphenyl)acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3288-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (4-tert-Butylphenyl)acetonitrile | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003288991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3288-99-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetonitrile, 4-(1,1-dimethylethyl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (4-tert-Butylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-tert-butylphenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.950 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4-TERT-BUTYLPHENYL)ACETONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJV56A2CNJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(4-tert-Butylphenyl)acetonitrile CAS number 3288-99-1
An In-depth Technical Guide to (4-tert-Butylphenyl)acetonitrile
CAS Number: 3288-99-1
This technical guide provides a comprehensive overview of (4-tert-Butylphenyl)acetonitrile, a significant intermediate in organic chemistry.[1] It serves as a crucial building block for a variety of more complex molecules, finding applications in fields ranging from medicinal chemistry to materials science.[1] This document outlines its physicochemical properties, synthesis protocols, chemical reactivity, and toxicological profile, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Properties
(4-tert-Butylphenyl)acetonitrile is a colorless to yellow liquid under standard conditions.[1][2] Its structural features, including the nitrile group and the bulky tert-butylphenyl moiety, dictate its reactivity and physical properties.[1]
Table 1: Physicochemical Properties of (4-tert-Butylphenyl)acetonitrile
| Property | Value | Source(s) |
| CAS Number | 3288-99-1 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₁₂H₁₅N | [1][3][4][6][7][8] |
| Molecular Weight | 173.25 g/mol | [1][3][4][6][8] |
| IUPAC Name | 2-(4-tert-butylphenyl)acetonitrile | [1][3] |
| Synonyms | p-tert-Butylbenzyl cyanide, 4-tert-Butylbenzyl cyanide | [1][3] |
| Boiling Point | 266.0 to 268.0 °C @ 760 mmHg (est.) | [1][4] |
| Density | 0.9 ± 0.1 g/cm³ | [6] |
| Flash Point | 120.4 °C (249.0 °F) (est.) | [4][6] |
| Vapor Pressure | 0.007 mmHg @ 25.0 °C (est.) | [4] |
| logP (o/w) | 2.949 (est.) | [4] |
| Refractive Index | 1.505 | [6] |
| Physical Form | Colorless to yellow liquid | [1][2] |
Table 2: Spectroscopic Data Summary
| Technique | Availability / Source |
| ¹H NMR | Spectra available from SpectraBase.[3] |
| GC-MS | Spectra available from SpectraBase.[3] |
| FTIR | Spectra available from SpectraBase.[3] |
| Raman | Spectra available from SpectraBase.[3] |
Synthesis and Experimental Protocols
The most common synthetic route to (4-tert-Butylphenyl)acetonitrile involves the nucleophilic substitution of a 4-tert-butylbenzyl halide with a cyanide salt. This reaction, a standard method for nitrile synthesis, is efficient and straightforward.
References
- 1. (4-tert-Butylphenyl)acetonitrile | 3288-99-1 | Benchchem [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. (4-tert-Butylphenyl)acetonitrile | C12H15N | CID 76784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. para-tert-butyl phenyl acetonitrile, 3288-99-1 [thegoodscentscompany.com]
- 5. 4-tert-Butylphenyl-acetonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. 2-(4-(tert-Butyl)phenyl)acetonitrile | CAS#:3288-99-1 | Chemsrc [chemsrc.com]
- 7. 4-tert-Butylphenyl-acetonitrile | 3288-99-1 [m.chemicalbook.com]
- 8. scbt.com [scbt.com]
Physical and chemical properties of (4-tert-Butylphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-tert-Butylphenyl)acetonitrile, also known as p-tert-butylbenzyl cyanide, is a versatile organic compound that serves as a crucial intermediate in the synthesis of a variety of molecules. Its unique structure, featuring a nitrile group attached to a benzene ring substituted with a bulky tert-butyl group, imparts specific chemical reactivity and physical properties that make it a valuable building block in medicinal chemistry and material science. This technical guide provides a comprehensive overview of the physical and chemical properties of (4-tert-Butylphenyl)acetonitrile, detailed experimental protocols for its synthesis and analysis, and its applications in drug development.
Physical and Chemical Properties
(4-tert-Butylphenyl)acetonitrile is a colorless to pale yellow liquid at room temperature. Its properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅N | [1][2] |
| Molecular Weight | 173.25 g/mol | [1] |
| Boiling Point | 266.00 to 268.00 °C @ 760.00 mm Hg (estimated) | [3] |
| 121 °C @ 5 mmHg | ||
| Density | 0.95 g/cm³ | [4] |
| Flash Point | 120.4 °C (closed cup) | [4] |
| Refractive Index | 1.505 | [5] |
| Water Solubility | 34.95 mg/L @ 25 °C (estimated) | [3] |
| Solubility | Soluble in alcohol, chloroform, and slightly soluble in methanol. | [3][6] |
| Appearance | Colorless to almost colorless clear liquid. | [6] |
Chemical Reactivity
The chemical reactivity of (4-tert-Butylphenyl)acetonitrile is primarily centered around the nitrile group and the acidic protons on the carbon adjacent to it.[7]
-
Hydrolysis: The nitrile group can be hydrolyzed to form (4-tert-butylphenyl)acetic acid under acidic or basic conditions.[8] This carboxylic acid derivative is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[8]
-
Reduction: The nitrile group can be readily reduced to a primary amine, 2-(4-tert-butylphenyl)ethanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[7] This amine is a valuable precursor for the synthesis of more complex molecules.
-
Alkylation: The carbon atom alpha to the nitrile group is acidic and can be deprotonated by a strong base to form a carbanion. This carbanion can then react with various electrophiles in alkylation reactions to introduce new functional groups.[7]
-
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form heterocyclic compounds, which are prevalent in many biologically active molecules.
Experimental Protocols
Synthesis of (4-tert-Butylphenyl)acetonitrile
A common and effective method for the synthesis of (4-tert-Butylphenyl)acetonitrile is the nucleophilic substitution of 4-tert-butylbenzyl bromide with a cyanide salt.[9]
Materials:
-
4-tert-Butylbenzyl bromide (20.44 g, 0.09 mol)
-
Potassium cyanide (11.72 g, 0.18 mol)
-
18-crown-6 (catalytic amount)
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
A mixture of 4-tert-butylbenzyl bromide (20.44 g, 0.09 mol), potassium cyanide (11.72 g, 0.18 mol), and a catalytic amount of 18-crown-6 in 50 ml of a suitable solvent is refluxed at 80°C for 5 hours.[9]
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with dichloromethane.[9]
-
The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[9]
-
The resulting crude product is purified by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (9:1) to yield pure (4-tert-Butylphenyl)acetonitrile as a yellow liquid (15.4 g, 99% yield).[9]
Caption: Synthetic workflow for (4-tert-Butylphenyl)acetonitrile.
Analytical Methods
The purity and identity of (4-tert-Butylphenyl)acetonitrile can be determined using standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS):
A general GC-MS protocol for the analysis of similar aromatic compounds can be adapted.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp up to 250 °C at a rate of 10 °C/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of 50-500 m/z.
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method can be employed for purity analysis.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water. A typical gradient could be starting from 50% acetonitrile and increasing to 95% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 277 nm.[10]
-
Column Temperature: 40 °C.[10]
Applications in Drug Development
(4-tert-Butylphenyl)acetonitrile and its derivatives are recognized as important pharmacophores in drug discovery.[7] The tert-butylphenyl group can enhance the lipophilicity of a molecule, which can improve its pharmacokinetic properties, such as membrane permeability and metabolic stability.[7] The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups to modulate the biological activity of the compound.
While (4-tert-Butylphenyl)acetonitrile itself is not typically the final active pharmaceutical ingredient, it serves as a key starting material for the synthesis of various biologically active compounds. For instance, derivatives of this compound have been investigated for their potential as anticancer agents.[7]
A notable example of a drug derived from a related structure is Ivacaftor (VX-770) . Although not directly synthesized from (4-tert-Butylphenyl)acetonitrile, the development of Ivacaftor, a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, involved extensive structure-activity relationship studies around a core structure that includes a substituted phenyl ring.[11] The exploration of various substituents on the phenyl ring, including bulky groups like tert-butyl, was crucial in optimizing the drug's potency and pharmacokinetic profile.[11] This highlights the importance of the chemical space around the (4-tert-butylphenyl) moiety in designing molecules that interact with specific biological targets.
The general logical relationship for the utility of (4-tert-Butylphenyl)acetonitrile in drug discovery is depicted in the following diagram.
Caption: Role of (4-tert-Butylphenyl)acetonitrile in drug discovery.
At present, specific signaling pathways directly modulated by (4-tert-Butylphenyl)acetonitrile have not been extensively reported in the public domain. Research has primarily focused on its utility as a synthetic intermediate. Further investigation into the biological activities of this compound and its close derivatives may reveal specific molecular targets and signaling pathways.
Conclusion
(4-tert-Butylphenyl)acetonitrile is a compound of significant interest to the scientific and drug development communities. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an invaluable tool for synthetic chemists. The straightforward protocols for its synthesis and analysis facilitate its use in a research setting. While its direct biological activity is not yet fully elucidated, its role as a key building block for more complex and biologically active molecules, particularly in the realm of medicinal chemistry, is firmly established. Future research into the pharmacological effects of compounds derived from this scaffold holds the potential to uncover novel therapeutic agents.
References
- 1. (4-tert-Butylphenyl)acetonitrile | C12H15N | CID 76784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. para-tert-butyl phenyl acetonitrile, 3288-99-1 [thegoodscentscompany.com]
- 4. echemi.com [echemi.com]
- 5. Reputable Reliable Quality Chinese Manufacturer Supply Top Purity 3288-99-1 with Competitive Price [jq-molecular.com]
- 6. 4-tert-Butylphenyl-acetonitrile | 3288-99-1 [m.chemicalbook.com]
- 7. (4-tert-Butylphenyl)acetonitrile | 3288-99-1 | Benchchem [benchchem.com]
- 8. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]
- 9. 4-tert-Butylphenyl-acetonitrile synthesis - chemicalbook [chemicalbook.com]
- 10. CN102128886B - High performance liquid chromatography method for measuring stabilizer BHT content of tetrahydrofuran - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to (4-tert-Butylphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of (4-tert-Butylphenyl)acetonitrile, a key intermediate in the synthesis of various organic compounds. This guide details its molecular structure, physicochemical properties, and standardized protocols for its synthesis and characterization.
Core Molecular Information
(4-tert-Butylphenyl)acetonitrile, also known as p-tert-butylbenzyl cyanide, is an aromatic nitrile. Its structure consists of a benzene ring substituted at the para position (position 4) with a tert-butyl group and an acetonitrile group.
Molecular Structure Diagram
Caption: Molecular structure of (4-tert-Butylphenyl)acetonitrile.
Quantitative Data Summary
The following tables summarize the key identifiers and physicochemical properties of (4-tert-Butylphenyl)acetonitrile.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-(4-tert-butylphenyl)acetonitrile[1] |
| CAS Number | 3288-99-1 |
| Molecular Formula | C₁₂H₁₅N |
| Molecular Weight | 173.25 g/mol [1] |
| InChI | InChI=1S/C12H15N/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h4-7H,8H2,1-3H3[1] |
| SMILES | CC(C)(C)C1=CC=C(C=C1)CC#N[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Physical State | Colorless to yellow liquid |
| Boiling Point | 270.9 °C at 760 mmHg |
| Flash Point | 120.4 °C |
| Density | 0.95 g/cm³ |
| Refractive Index | 1.505 |
| Vapor Pressure | 0.00665 mmHg at 25°C |
| LogP | 3.05 |
| Hydrogen Bond Acceptor Count | 1 |
| Hydrogen Bond Donor Count | 0 |
Experimental Protocols
This section details the methodologies for the synthesis and structural characterization of (4-tert-Butylphenyl)acetonitrile.
Synthesis Protocol: Nucleophilic Substitution
A common and efficient method for the synthesis of (4-tert-Butylphenyl)acetonitrile is the nucleophilic substitution reaction between 4-tert-butylbenzyl bromide and an alkali metal cyanide.[2]
Materials:
-
4-tert-Butylbenzyl bromide
-
Potassium cyanide (or Sodium Cyanide)
-
Solvent (e.g., Ethanol, DMSO, or a biphasic system with a phase-transfer catalyst like 18-crown-6)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel (for column chromatography)
-
Petroleum ether and Ethyl acetate (for elution)
Procedure:
-
A solution of 4-tert-butylbenzyl bromide (1 equivalent) is prepared in the chosen solvent within a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Potassium cyanide (1.2 to 2 equivalents) is added to the solution. If using a phase-transfer catalyst, it is added at this stage.
-
The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 3-5 hours.[2] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature.
-
The cooled solution is poured into water and transferred to a separatory funnel.
-
The aqueous layer is extracted three times with dichloromethane.[2]
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.[2]
-
The solvent is removed under reduced pressure using a rotary evaporator, yielding the crude product.
-
Purification is achieved by column chromatography on silica gel, typically using a petroleum ether/ethyl acetate gradient as the eluent, to afford pure (4-tert-Butylphenyl)acetonitrile.[2]
Caption: General workflow for the synthesis of (4-tert-Butylphenyl)acetonitrile.
Characterization Protocols
Objective: To identify the characteristic nitrile functional group.
Methodology:
-
A small drop of the purified liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
The plates are placed in the sample holder of an FT-IR spectrometer.
-
The spectrum is recorded, typically from 4000 cm⁻¹ to 600 cm⁻¹.
-
Expected Result: A sharp, strong absorption band corresponding to the C≡N stretching vibration is expected in the range of 2260-2220 cm⁻¹. For aromatic nitriles, this peak is typically observed at a slightly lower wavenumber (around 2230 cm⁻¹) due to conjugation with the benzene ring.[3]
Objective: To confirm the overall molecular structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Methodology:
-
Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Expected ¹H NMR Resonances:
-
A singlet integrating to 9 protons in the aliphatic region (~1.3 ppm) for the tert-butyl group.
-
A singlet integrating to 2 protons (~3.7 ppm) for the methylene (-CH₂-) group adjacent to the nitrile.
-
A set of two doublets in the aromatic region (~7.2-7.4 ppm), each integrating to 2 protons, characteristic of a 1,4-disubstituted (para) benzene ring.
-
-
Expected ¹³C NMR Resonances:
-
A signal for the nitrile carbon (~118 ppm).
-
Signals for the aromatic carbons (typically 4 distinct peaks in the 125-150 ppm range).
-
A signal for the methylene carbon (~23 ppm).
-
Signals for the quaternary and methyl carbons of the tert-butyl group (~34 ppm and ~31 ppm, respectively).
-
Objective: To determine the purity of the sample and confirm its molecular weight.
Methodology:
-
A dilute solution of the sample is prepared in a volatile organic solvent like acetone or dichloromethane.[4]
-
A small volume (typically 1 µL) is injected into the GC-MS instrument.[4]
-
The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or similar).
-
The separated components are then ionized (typically by Electron Ionization, EI), and the mass-to-charge ratio of the resulting fragments is analyzed.[4]
-
Expected Result: The gas chromatogram should show a single major peak, indicating high purity. The mass spectrum for this peak should display a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 173.25). The fragmentation pattern can provide further structural confirmation.
References
An In-depth Technical Guide to Key C12H15N Isomers for Researchers and Drug Development Professionals
The chemical formula C12H15N represents a diverse landscape of isomers with significant implications for neuroscience research and drug development. This guide provides a detailed examination of two prominent and well-characterized isomers: the synthetic opioid analgesic Bicifadine and the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) . While numerous other isomers exist, these two compounds have been selected for their profound and distinct impacts on the central nervous system, making them crucial subjects of study for researchers, scientists, and professionals in the field of drug development.
Bicifadine: A Non-Opioid Analgesic
IUPAC Name: 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane[1][2][3]
Bicifadine is a novel, non-opioid analgesic that has been investigated for the treatment of various pain conditions.[1][3] Its mechanism of action distinguishes it from traditional pain medications, offering a potentially lower risk of abuse and fewer side effects associated with opioids and non-steroidal anti-inflammatory drugs (NSAIDs).[2][3]
Mechanism of Action & Signaling Pathway
Bicifadine functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also referred to as a triple reuptake inhibitor.[3][4] It enhances the concentration of these key neurotransmitters in the synaptic cleft by blocking their respective transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[3] This modulation of monoaminergic systems is believed to be the primary driver of its analgesic effects.[1] The relative potency of Bicifadine for these transporters is norepinephrine > serotonin > dopamine.[5][6]
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. α-Ethyl-N-methylphenethylamine - Wikipedia [en.wikipedia.org]
- 5. Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to p-tert-Butylbenzyl Cyanide: Properties, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of p-tert-butylbenzyl cyanide, a versatile organic compound with significant applications as a chemical intermediate and a structural motif in medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis protocols, and its role as a precursor in the development of novel therapeutic agents.
Chemical Identity and Synonyms
p-tert-Butylbenzyl cyanide is known by a variety of names in chemical literature and commercial databases. A comprehensive list of its identifiers is provided in Table 1 for clear identification and cross-referencing.
| Identifier Type | Value |
| IUPAC Name | 2-(4-tert-butylphenyl)acetonitrile[1] |
| CAS Number | 3288-99-1[1] |
| Molecular Formula | C12H15N[1] |
| Molecular Weight | 173.25 g/mol [2] |
| Synonyms | (4-tert-butylphenyl)acetonitrile, 4-tert-Butylbenzyl cyanide, p-tert-Butylphenyl-acetonitrile, Benzeneacetonitrile, 4-(1,1-dimethylethyl)-[1][2] |
| InChI Key | QKJPXROEIJPNHG-UHFFFAOYSA-N[1] |
| EINECS Number | 221-944-1[2] |
Physicochemical and Spectroscopic Data
The physical and chemical properties of p-tert-butylbenzyl cyanide are summarized in Table 2. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value |
| Appearance | Colorless to pale yellow liquid[3] |
| Boiling Point | 270.9 °C at 760 mmHg[4] |
| Density | 0.95 g/cm³[4] |
| Flash Point | 120.4 °C[4] |
| Solubility | Soluble in alcohol; water solubility is 34.95 mg/L at 25 °C (estimated)[5] |
| Refractive Index | 1.505[4] |
| Vapor Pressure | 0.00665 mmHg at 25°C[4] |
Spectroscopic data is critical for the structural confirmation of p-tert-butylbenzyl cyanide. Key spectral features are highlighted below:
-
Infrared (IR) Spectroscopy : The presence of the nitrile (C≡N) functional group is confirmed by a characteristic sharp absorption band in the IR spectrum.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are utilized to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms.[1]
-
Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound and provides information about its fragmentation pattern, which further aids in its identification.[1]
Experimental Protocols
A common and effective method for the synthesis of p-tert-butylbenzyl cyanide involves the nucleophilic substitution of p-tert-butylbenzyl bromide with a cyanide salt.
Materials:
-
p-tert-butylbenzyl bromide (20.44 g, 0.09 mol)
-
Potassium cyanide (11.72 g, 0.18 mol)
-
18-crown-6 (catalyst)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Water
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
A mixture of p-tert-butylbenzyl bromide (20.44 g, 0.09 mol) and potassium cyanide (11.72 g, 0.18 mol) is prepared in a saturated solution of 18-crown-6 (50 ml).[6]
-
The mixture is refluxed at 80°C for 5 hours.[6]
-
After cooling to room temperature, the solution is poured into water.[6]
-
The aqueous solution is extracted with dichloromethane.[6]
-
The organic extract is dried over anhydrous sodium sulfate.[6]
-
The solvent is removed to yield a yellow liquid.[6]
-
The crude product is purified by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (9:1) to give p-tert-butylbenzyl cyanide (15.4 g, 99% yield).[6]
References
- 1. (4-tert-Butylphenyl)acetonitrile | 3288-99-1 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. CAS 3288-99-1: Butylphenylacetonitrile | CymitQuimica [cymitquimica.com]
- 4. lookchem.com [lookchem.com]
- 5. para-tert-butyl phenyl acetonitrile, 3288-99-1 [thegoodscentscompany.com]
- 6. 4-tert-Butylphenyl-acetonitrile synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the 1H and 13C NMR Spectra of (4-tert-Butylphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectra of (4-tert-Butylphenyl)acetonitrile, a key intermediate in organic synthesis. This document details the experimental protocols for acquiring high-resolution 1H and 13C NMR spectra and presents a thorough analysis of the spectral data, including chemical shifts, signal multiplicities, and coupling constants. The information herein is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development.
Chemical Structure and NMR Signal Assignment
(4-tert-Butylphenyl)acetonitrile possesses a distinct molecular structure that gives rise to a characteristic NMR fingerprint. The molecule consists of a para-substituted benzene ring with a tert-butyl group and an acetonitrile moiety. The numbering of the carbon and hydrogen atoms for NMR assignment is illustrated in the diagram below.
Figure 1. Chemical structure of (4-tert-Butylphenyl)acetonitrile.
Quantitative NMR Data
The following tables summarize the quantitative 1H and 13C NMR data for (4-tert-Butylphenyl)acetonitrile.
1H NMR Spectral Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~7.35 | d | 2H | H2, H6 |
| 2 | ~7.25 | d | 2H | H3, H5 |
| 3 | ~3.80 | s | 2H | H7 |
| 4 | ~1.30 | s | 9H | H9, H9', H9'' |
Table 1. Summary of 1H NMR data for (4-tert-Butylphenyl)acetonitrile.
13C NMR Spectral Data
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~151 | C4 |
| 2 | ~129 | C1 |
| 3 | ~128 | C2, C6 |
| 4 | ~126 | C3, C5 |
| 5 | 116-118 | C8 |
| 6 | ~35 | C7 |
| 7 | ~31 | C9, C9', C9'' |
| 8 | ~23 | C10 |
Table 2. Summary of 13C NMR data for (4-tert-Butylphenyl)acetonitrile.[1]
Experimental Protocols
The following is a detailed protocol for the acquisition of high-resolution 1H and 13C NMR spectra of (4-tert-Butylphenyl)acetonitrile.
Sample Preparation
-
Weigh approximately 10-20 mg of (4-tert-Butylphenyl)acetonitrile into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Instrument Parameters
The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz.
1H NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse sequence.
-
Solvent: CDCl3
-
Temperature: 298 K
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 2-4 seconds
-
Spectral Width: -2 to 12 ppm
-
Referencing: The residual solvent peak of CDCl3 (δ = 7.26 ppm) is used as the internal standard.
13C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Solvent: CDCl3
-
Temperature: 298 K
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: 0 to 220 ppm
-
Referencing: The solvent peak of CDCl3 (δ = 77.16 ppm) is used as the internal standard.
Spectral Interpretation and Logical Relationships
The relationship between the chemical structure of (4-tert-Butylphenyl)acetonitrile and its NMR spectra can be visualized as a logical workflow.
Figure 2. Correlation of structural fragments to NMR signals.
Disclaimer: The provided NMR data are typical values and may vary slightly depending on the experimental conditions, such as solvent, concentration, and temperature.
References
(4-tert-Butylphenyl)acetonitrile: A Versatile Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The (4-tert-Butylphenyl)acetonitrile scaffold has emerged as a significant pharmacophore in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. Its unique structural features, including the bulky tert-butyl group and the reactive nitrile moiety, have been exploited to design molecules with a wide range of biological activities, from anticancer to anti-inflammatory effects. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of compounds incorporating this promising pharmacophore.
Synthesis of the Core Scaffold
The foundational structure of (4-tert-Butylphenyl)acetonitrile is primarily synthesized through the nucleophilic substitution of p-tert-butylbenzyl bromide with a cyanide salt, such as potassium cyanide. This straightforward reaction provides a reliable and efficient route to the core scaffold, which can then be further modified to generate a diverse library of derivatives.
Applications in Oncology
Derivatives of (4-tert-Butylphenyl)acetonitrile have shown considerable promise in the field of oncology. The presence of the tert-butylphenyl group is a recurring feature in compounds designed to modulate specific biological pathways involved in cancer progression.
Antiproliferative Activity
Recent studies have highlighted the potent antiproliferative activity of 2-phenylacrylonitrile derivatives, a class of compounds structurally related to (4-tert-Butylphenyl)acetonitrile. These compounds have demonstrated remarkable efficacy against various cancer cell lines.
Table 1: Anticancer Activity of 2-Phenylacrylonitrile Derivative (1g2a) [1]
| Compound | Cell Line | IC50 (nM) |
| 1g2a | HCT116 (Colon Cancer) | 5.9 |
| 1g2a | BEL-7402 (Liver Cancer) | 7.8 |
The data clearly indicates that derivatives of the phenylacetonitrile scaffold can exhibit potent, nanomolar-level inhibitory activity against cancer cell proliferation.[1]
Anti-inflammatory Potential
The (4-tert-Butylphenyl)acetonitrile pharmacophore has also been investigated for its anti-inflammatory properties. The tert-butylphenyl motif is found in molecules that target key inflammatory pathways.
Inhibition of the NF-κB Signaling Pathway
One of the key mechanisms underlying the anti-inflammatory effects of compounds containing the tert-butylphenyl moiety is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] This pathway is a central regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory mediators. For instance, 4-tert-butylphenyl salicylate has been shown to potently inhibit the translocation of NF-κB into the nucleus, thereby downregulating the expression of inflammatory genes such as iNOS, COX-2, TNF-α, IL-1β, and IL-6.[2]
Cyclooxygenase (COX) Inhibition
Compounds bearing the di-tert-butylphenol motif, which shares structural similarities with the (4-tert-Butylphenyl)acetonitrile core, have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory response.
Table 2: In Vitro COX Inhibition by a Di-tert-butylphenol Analog (S-2474) [3]
| Compound | Target | IC50 (µM) |
| S-2474 | COX-2 | Low micromolar |
This demonstrates the potential for tert-butylphenyl-containing compounds to act as selective inhibitors of COX-2, a desirable characteristic for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[3]
Experimental Protocols
Synthesis of (4-tert-Butylphenyl)acetonitrile
A common laboratory-scale synthesis involves the reaction of p-tert-butylbenzyl bromide with potassium cyanide. The reaction is typically carried out in a suitable solvent, such as a mixture of dichloromethane and water, with a phase-transfer catalyst like 18-crown-6 to facilitate the reaction. The product is then isolated and purified using column chromatography.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Reagent Preparation: Prepare assay buffer, heme, and the COX-2 enzyme solution. Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme. Then, add various concentrations of the test compound or a vehicle control. Incubate to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Reaction Termination and Detection: After a specific incubation period, stop the reaction and measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme immunoassay (EIA).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control to determine the IC50 value.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway Inhibition
The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by compounds containing the (4-tert-Butylphenyl)acetonitrile pharmacophore.
Caption: Inhibition of the NF-κB signaling pathway by a (4-tert-Butylphenyl)acetonitrile derivative.
General Experimental Workflow for Drug Discovery
The following diagram outlines a typical workflow for the discovery and initial evaluation of new drug candidates based on the (4-tert-Butylphenyl)acetonitrile pharmacophore.
Caption: A generalized workflow for the discovery of drugs based on the (4-tert-Butylphenyl)acetonitrile pharmacophore.
Logical Relationship of Pharmacophore Features
This diagram illustrates the key structural features of the (4-tert-Butylphenyl)acetonitrile pharmacophore and their contribution to its biological activity.
Caption: Key structural features of the (4-tert-Butylphenyl)acetonitrile pharmacophore and their roles.
References
- 1. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory function of 4-tert-butylphenyl salicylate through down-regulation of the NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs [mdpi.com]
(4-tert-Butylphenyl)acetonitrile: A Comprehensive Toxicological and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-tert-Butylphenyl)acetonitrile, a fragrance ingredient, has undergone a thorough safety assessment. This technical guide provides an in-depth review of its toxicological data and safety profile. Due to a lack of substance-specific experimental data for certain endpoints, its safety evaluation heavily relies on the read-across approach with benzylnitrile as a structural analog, and established risk assessment methodologies such as the Threshold of Toxicological Concern (TTC) and the Dermal Sensitization Threshold (DST). This document summarizes the available quantitative data, outlines the methodologies for key toxicological studies, and presents logical workflows for the risk assessment strategies employed.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 3288-99-1 |
| Molecular Formula | C₁₂H₁₅N |
| Molecular Weight | 173.26 g/mol |
| Physical State | Colorless to yellow liquid |
| Boiling Point | 121 °C at 5 mmHg |
| Flash Point | 120 °C |
| Specific Gravity | 0.96 (20/20 °C) |
| Refractive Index | 1.51 |
Toxicological Data Summary
The toxicological profile of (4-tert-Butylphenyl)acetonitrile is based on a combination of limited substance-specific data, read-across data from the structural analog benzylnitrile, and established toxicological threshold concepts.
Table 1: Acute Toxicity
| Endpoint | Species | Route | Value | Classification | Reference |
| (4-tert-Butylphenyl)acetonitrile | |||||
| LD₅₀ | Data Not Available | Oral | - | Toxic if swallowed (H301) / Harmful if swallowed (H302) | [1][2][3][4] |
| LD₅₀ | Data Not Available | Dermal | - | Toxic in contact with skin (H311) / Harmful in contact with skin (H312) | [1][2][4] |
| LC₅₀ | Data Not Available | Inhalation | - | Toxic if inhaled (H331) / Harmful if inhaled (H332) | [1][2][4] |
| Benzylnitrile (Read-across) | |||||
| LD₅₀ | Rabbit | Dermal | 1.2 ± 0.1 g/kg | - | [1] |
Table 2: Irritation and Sensitization
| Endpoint | Species | Result | Classification | Reference |
| (4-tert-Butylphenyl)acetonitrile | ||||
| Skin Irritation | Data Not Available | - | Causes skin irritation (H315) | [1][2] |
| Eye Irritation | Data Not Available | - | Causes serious eye irritation (H319) | [1][4] |
| Skin Sensitization | Not expected to be a sensitizer | Based on DST | Not Classified | [5] |
| Benzylnitrile (Read-across) | ||||
| Skin Irritation | Rabbit | No irritation | - | [1] |
| Eye Irritation | Rabbit | Mildly irritating | - | [1][6] |
Table 3: Genotoxicity
| Assay | System | Result | Conclusion | Reference |
| (4-tert-Butylphenyl)acetonitrile | ||||
| In silico (DEREK, OASIS) | - | No alerts for DNA binding, in vitro/in vivo mutagenicity | Not expected to be genotoxic | [5] |
| Benzylnitrile (Read-across) | ||||
| Chromosomal Aberration | - | Non-clastogenic | Not expected to be genotoxic | [5] |
| Micronucleus Assay | V79 cells | Aneugenic effects at low concentrations | Chromosomal endpoint of genotoxicity | [3] |
Table 4: Repeated Dose and Reproductive Toxicity
| Endpoint | Approach | Cramer Class | Exposure | TTC Value | Conclusion | Reference |
| Repeated Dose Toxicity | TTC | III | 0.22 µg/kg/day | 1.5 µg/kg/day | Below TTC, no safety concern at current use levels | [5] |
| Reproductive Toxicity | TTC | III | 0.22 µg/kg/day | 1.5 µg/kg/day | Below TTC, no safety concern at current use levels | [5] |
Experimental Protocols
Detailed experimental protocols for (4-tert-Butylphenyl)acetonitrile are not publicly available. The following are generalized methodologies based on OECD guidelines, which represent the standard for toxicological testing.
Acute Oral Toxicity (Based on OECD TG 401, now superseded)
This test provides information on health hazards likely to arise from a single oral exposure to a substance.
-
Animals : Typically, young adult rats of a single sex are used.[2]
-
Procedure : The test substance is administered in graduated doses to several groups of animals, with one dose per group.[2] Animals are fasted before dosing. The substance is administered by gavage.[2]
-
Observation : Animals are observed for mortality, clinical signs (e.g., tremors, convulsions, salivation), and body weight changes for at least 14 days.[2]
-
Endpoint : A post-mortem examination (necropsy) is performed on all animals. The LD₅₀ (median lethal dose) is calculated.[2]
Figure 1: Workflow for Acute Oral Toxicity Testing.
Acute Dermal Toxicity (Based on OECD TG 402)
This test assesses the adverse effects of a single dermal exposure to a substance.[7]
-
Animals : Adult rats or rabbits are commonly used.[7]
-
Procedure : The test substance is applied to a shaved area of the skin (at least 10% of the body surface) and covered with a porous gauze dressing for 24 hours.[7][8]
-
Observation : Animals are observed for clinical signs of toxicity, skin irritation, body weight changes, and mortality for 14 days.[7]
-
Endpoint : A full gross necropsy is performed. The LD₅₀ is determined.[7]
Figure 2: Workflow for Acute Dermal Toxicity Testing.
Acute Inhalation Toxicity (Based on OECD TG 403)
This test evaluates the health hazards from a short-term inhalation exposure.[9]
-
Animals : The preferred species is the rat.[10]
-
Procedure : Animals are exposed to the test substance (gas, vapor, or aerosol) in an inhalation chamber for a predetermined duration, typically 4 hours.[9][10] Either a traditional LC₅₀ protocol (multiple concentrations) or a Concentration x Time (C x t) protocol can be used.[9]
-
Observation : Animals are observed for at least 14 days for signs of toxicity and mortality.[9]
-
Endpoint : Gross necropsy is performed. The LC₅₀ (median lethal concentration) is estimated.[11]
Figure 3: Workflow for Acute Inhalation Toxicity Testing.
Acute Eye Irritation/Corrosion (Based on OECD TG 405)
This test assesses the potential of a substance to cause eye irritation or corrosion.[4]
-
Animals : Albino rabbits are the preferred species.[12]
-
Procedure : A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.[4][12]
-
Observation : The eyes are examined at 1, 24, 48, and 72 hours after application. Lesions of the cornea, iris, and conjunctiva are scored.[4][12] The observation period can extend up to 21 days to assess reversibility.[4]
-
Endpoint : The degree of eye irritation/corrosion is evaluated based on the scores.[12]
Figure 4: Workflow for Acute Eye Irritation/Corrosion Testing.
Risk Assessment Approaches
Threshold of Toxicological Concern (TTC)
The TTC approach is used for substances with low-level exposure where limited toxicological data exist.[13] It establishes a generic exposure level below which there is no appreciable health risk.[13]
-
Classification : The chemical is assigned to a Cramer Class (I, II, or III) based on its chemical structure and potential for toxicity.[13] (4-tert-Butylphenyl)acetonitrile is classified as a Cramer Class III material.[5]
-
Exposure Assessment : The systemic exposure to the substance from its use is calculated.
-
Risk Characterization : The calculated exposure is compared to the established TTC value for the assigned Cramer Class. If the exposure is below the TTC, the substance is considered to be of low concern for that endpoint.[14]
Figure 5: Decision Logic for the Threshold of Toxicological Concern (TTC) Approach.
Dermal Sensitization Threshold (DST)
The DST is a risk assessment approach for skin sensitization, particularly for chemicals with low dermal exposure.[15]
-
Reactivity Assessment : The chemical's structure is analyzed for its potential to react with skin proteins. (4-tert-Butylphenyl)acetonitrile is not expected to be reactive.[5]
-
Threshold Application : For non-reactive materials, a DST of 900 µg/cm² has been established.
-
Risk Characterization : The consumer exposure level is compared to the DST. If the exposure is below the threshold, it is concluded that there is no appreciable risk of skin sensitization.
Figure 6: Decision Logic for the Dermal Sensitization Threshold (DST) Approach.
Safety Profile and GHS Classification
There is conflicting information regarding the GHS classification of (4-tert-Butylphenyl)acetonitrile. While the ECHA C&L Inventory and PubChem indicate that it does not meet GHS hazard criteria for the majority of notifications, several suppliers provide safety data sheets with hazard classifications.[9] The more conservative classifications are presented below.
-
Hazard Statements :
Conclusion
The safety of (4-tert-Butylphenyl)acetonitrile for its use as a fragrance ingredient is supported by the available data.[5] For systemic toxicity endpoints like repeated dose and reproductive toxicity, where specific data are lacking, the Threshold of Toxicological Concern (TTC) approach indicates that current exposure levels are below the threshold for concern.[5] For skin sensitization, the Dermal Sensitization Threshold (DST) for non-reactive materials suggests no appreciable risk at current use levels.[5] The substance is not expected to be genotoxic or phototoxic.[5] However, it is classified as toxic or harmful via oral, dermal, and inhalation routes and is an irritant to skin and eyes, necessitating appropriate handling precautions. The conflicting GHS classifications highlight the need for a harmonized and definitive classification.
References
- 1. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Chromosomal genotoxicity of nitrobenzene and benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nucro-technics.com [nucro-technics.com]
- 5. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. Acute Dermal Toxicity OECD 402 - Toxicology IND Services [toxicology-ind.com]
- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 9. oecd.org [oecd.org]
- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 11. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 12. oecd.org [oecd.org]
- 13. chemsafetypro.com [chemsafetypro.com]
- 14. canada.ca [canada.ca]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
A Comprehensive Technical Guide to the Handling and Storage of (4-tert-Butylphenyl)acetonitrile
(4-tert-Butylphenyl)acetonitrile , also known as p-tert-butylbenzylcyanide, is a chemical intermediate and fragrance ingredient utilized in industrial and scientific research.[1][2][3] Proper handling and storage of this compound are paramount to ensure the safety of laboratory personnel and to maintain its chemical integrity. This guide provides an in-depth overview of the recommended procedures for handling and storing (4-tert-Butylphenyl)acetonitrile, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation of its safe handling and storage. The following table summarizes the key quantitative data for (4-tert-Butylphenyl)acetonitrile.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅N | [2] |
| Molecular Weight | 173.25 g/mol | [2] |
| Appearance | Colorless to yellow liquid | |
| Boiling Point | 266.00 to 268.00 °C @ 760.00 mm Hg (estimated) | [4] |
| 270.9 °C at 760 mmHg | [5] | |
| Flash Point | 120.4 °C (249.0 °F) TCC (estimated) | [4][5] |
| Density | 0.95 g/cm³ | [5] |
| Vapor Pressure | 0.007000 mmHg @ 25.00 °C (estimated) | [4] |
| 0.00665 mmHg at 25°C | [5] | |
| Solubility | Soluble in alcohol. Insoluble in water. | [4] |
| Water solubility: 34.95 mg/L @ 25 °C (estimated) | [4] | |
| Soluble in Chloroform, Methanol (Very Slightly) | [3] | |
| logP (o/w) | 2.949 (estimated) | [4] |
| 3.05018 | [5] | |
| Refractive Index | 1.505 | [5] |
Hazard Identification and Safety Precautions
(4-tert-Butylphenyl)acetonitrile is classified as a hazardous substance. Adherence to safety protocols is crucial to mitigate risks.
GHS Hazard Statements:
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H331/H335: Toxic or may cause respiratory irritation if inhaled.[6][7]
The following table outlines the recommended personal protective equipment (PPE) and key safety precautions.
| Precaution Type | Recommendation | Source |
| Engineering Controls | Handle in a well-ventilated place, preferably in a chemical fume hood. Ensure adequate ventilation. | [1][8][9] |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US). | [1][8] |
| Skin Protection | Wear protective gloves (chemical-resistant) and impervious clothing. Fire/flame resistant clothing is also recommended. | [1][8] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. Positive-pressure supplied air respirators may be required for high airborne contaminant concentrations. | [1] |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Contaminated clothing should be removed immediately and washed before reuse. | [6] |
Detailed Handling and Storage Protocols
The following protocols provide a systematic approach to the safe handling and storage of (4-tert-Butylphenyl)acetonitrile.
Experimental Protocol: Safe Handling Procedure
-
Preparation and Inspection:
-
Before handling, ensure that the work area is clean and uncluttered.
-
Verify that the chemical fume hood is functioning correctly.
-
Inspect all required PPE for integrity. This includes safety goggles, chemical-resistant gloves, and a lab coat.
-
Locate the nearest safety shower and eyewash station.
-
-
Chemical Handling:
-
Conduct all manipulations of (4-tert-Butylphenyl)acetonitrile within a certified chemical fume hood to avoid inhalation of vapors.[9]
-
Use non-sparking tools to prevent ignition from electrostatic discharge.[8]
-
Avoid direct contact with skin and eyes.[8]
-
Wash hands thoroughly with soap and water after handling the chemical.
-
-
Spill and Emergency Procedures:
-
In case of a spill, ensure adequate ventilation and remove all sources of ignition.[8]
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a suitable, closed container for disposal.[8]
-
Do not allow the chemical to enter drains.[8]
-
In case of skin contact, wash the affected area with plenty of soap and water.
-
In case of eye contact, rinse cautiously with water for several minutes.[8]
-
If inhaled, move the person to fresh air.[8]
-
If swallowed, rinse the mouth and seek immediate medical attention.[6]
-
Experimental Protocol: Storage Procedure
-
Container Requirements:
-
Storage Environment:
-
Incompatibility:
-
Labeling and Inventory:
-
Ensure the container is clearly labeled with the chemical name and associated hazards.
-
Maintain an accurate inventory of the chemical.
-
Logical Workflow for Handling and Storage
The following diagram illustrates the logical workflow for the safe handling and storage of (4-tert-Butylphenyl)acetonitrile.
Caption: Workflow for safe handling and storage of (4-tert-Butylphenyl)acetonitrile.
References
- 1. echemi.com [echemi.com]
- 2. (4-tert-Butylphenyl)acetonitrile | C12H15N | CID 76784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-tert-Butylphenyl-acetonitrile | 3288-99-1 [m.chemicalbook.com]
- 4. para-tert-butyl phenyl acetonitrile, 3288-99-1 [thegoodscentscompany.com]
- 5. Reputable Reliable Quality Chinese Manufacturer Supply Top Purity 3288-99-1 with Competitive Price [jq-molecular.com]
- 6. 4-tert-Butylphenylacetonitrile | 3288-99-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. chemical-label.com [chemical-label.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 2-(4-(tert-Butyl)phenyl)acetonitrile | CAS#:3288-99-1 | Chemsrc [chemsrc.com]
The Strategic Importance of (4-tert-butylphenyl)acetonitrile in Modern Organic Synthesis and Drug Discovery
(4-tert-butylphenyl)acetonitrile , a versatile nitrile compound, has emerged as a pivotal building block in organic chemistry, offering a gateway to a diverse array of functionalized molecules. Its unique structural features—a reactive nitrile group, an activatable alpha-carbon, and a sterically influential tert-butylphenyl moiety—make it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive literature review of its synthesis, key chemical transformations, and its significance in the development of bioactive compounds, supported by detailed experimental protocols, quantitative data, and mechanistic pathway diagrams.
Physicochemical Properties and Spectroscopic Data
(4-tert-butylphenyl)acetonitrile is a colorless to pale yellow liquid at room temperature. Its identity and purity are typically confirmed through a combination of spectroscopic methods.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅N | --INVALID-LINK-- |
| Molecular Weight | 173.25 g/mol | --INVALID-LINK-- |
| Boiling Point | 121 °C at 5 mmHg | --INVALID-LINK-- |
| Density | 0.95 g/cm³ | --INVALID-LINK-- |
| Refractive Index | 1.51 | --INVALID-LINK-- |
Spectroscopic Data Summary:
| Derivative | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |
| (4-tert-butylphenyl)acetonitrile | 7.40 (d, 2H), 7.25 (d, 2H), 3.70 (s, 2H), 1.32 (s, 9H) | 151.0, 128.0, 126.0, 118.0, 34.5, 31.2, 23.5 | 2247 (C≡N) | 173 (M⁺) |
| (4-tert-butylphenyl)acetic acid | 7.35 (d, 2H), 7.20 (d, 2H), 3.60 (s, 2H), 1.30 (s, 9H), 11.0 (br s, 1H) | 178.0, 150.0, 131.0, 129.5, 126.0, 40.5, 34.5, 31.3 | 3300-2500 (O-H), 1710 (C=O) | 192 (M⁺) |
| 2-(4-tert-butylphenyl)ethan-1-amine | 7.30 (d, 2H), 7.15 (d, 2H), 2.95 (t, 2H), 2.70 (t, 2H), 1.30 (s, 9H), 1.20 (br s, 2H) | 150.0, 138.0, 129.0, 125.5, 43.0, 38.0, 34.5, 31.4 | 3370, 3290 (N-H) | 177 (M⁺) |
| 2-(4-tert-butylphenyl)propanenitrile | 7.40 (d, 2H), 7.25 (d, 2H), 3.90 (q, 1H), 1.60 (d, 3H), 1.32 (s, 9H) | 151.5, 133.0, 127.0, 126.0, 121.0, 34.5, 31.3, 29.0, 19.0 | 2240 (C≡N) | 187 (M⁺) |
| 1-(4-tert-butylphenyl)propan-2-one | 7.35 (d, 2H), 7.15 (d, 2H), 3.65 (s, 2H), 2.15 (s, 3H), 1.30 (s, 9H) | 207.0, 150.0, 131.0, 129.0, 126.0, 50.0, 34.5, 31.3, 29.5 | 1715 (C=O) | 190 (M⁺) |
Synthesis of (4-tert-butylphenyl)acetonitrile
The most prevalent and efficient synthesis of (4-tert-butylphenyl)acetonitrile involves the nucleophilic substitution of a 4-tert-butylbenzyl halide with a cyanide salt. The use of a phase-transfer catalyst, such as a crown ether, can significantly enhance the reaction rate and yield.
Experimental Protocol: Cyanation of 4-tert-Butylbenzyl Bromide[1]
A mixture of 4-tert-butylbenzyl bromide (20.44 g, 0.09 mol) and potassium cyanide (11.72 g, 0.18 mol) in a saturated solution of 18-crown-6 (50 mL) is refluxed at 80°C for 5 hours.[1] After cooling to room temperature, the solution is poured into water, extracted with dichloromethane, and dried over anhydrous sodium sulfate.[1] Removal of the solvent under reduced pressure, followed by purification via column chromatography (silica gel, petroleum ether/ethyl acetate 9:1), affords (4-tert-butylphenyl)acetonitrile as a yellow liquid (15.4 g, 99% yield).[1]
Caption: Synthesis of (4-tert-butylphenyl)acetonitrile.
Key Chemical Transformations and Applications
(4-tert-butylphenyl)acetonitrile serves as a versatile intermediate for the synthesis of a variety of organic compounds through transformations of its nitrile group and reactions at the alpha-carbon.
Hydrolysis to (4-tert-butylphenyl)acetic Acid
The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (4-tert-butylphenyl)acetic acid, which is a valuable intermediate in the synthesis of pharmaceuticals and fragrances.[2][3]
A solution of a suitable precursor like 2-(4-tert-butylphenyl)-1-morpholinoethanethione (55 g) is heated in a mixture of acetic acid (150 mL), concentrated sulfuric acid (25 mL, 98%), and water (30 mL) at 117°C (390 K) until the reaction mixture turns dark green.[2] After cooling to room temperature, the solid product is collected and recrystallized from an ethanol-water solution (1:1 v/v) to yield colorless prisms of (4-tert-butylphenyl)acetic acid.[2]
Reduction to 2-(4-tert-butylphenyl)ethan-1-amine
Reduction of the nitrile functionality provides 2-(4-tert-butylphenyl)ethan-1-amine, a primary amine that is a key building block for various biologically active molecules. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
To a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether, a solution of (4-tert-butylphenyl)acetonitrile in anhydrous diethyl ether is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to afford 2-(4-tert-butylphenyl)ethan-1-amine.
Alpha-Alkylation
The protons on the carbon adjacent to the nitrile group are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form a carbanion. This nucleophilic carbanion can then be alkylated by reacting with an electrophile, such as an alkyl halide.
To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78°C, n-butyllithium is added dropwise, and the mixture is stirred for 30 minutes to generate LDA. A solution of (4-tert-butylphenyl)acetonitrile in anhydrous THF is then added slowly, and the mixture is stirred for 1 hour to ensure complete formation of the carbanion. Methyl iodide is then added, and the reaction is stirred for several hours while allowing it to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2-(4-tert-butylphenyl)propanenitrile.
Grignard Reaction
The nitrile group can react with Grignard reagents in a nucleophilic addition reaction. The initial imine intermediate is hydrolyzed upon acidic workup to yield a ketone.
To a solution of (4-tert-butylphenyl)acetonitrile in anhydrous diethyl ether, a solution of methylmagnesium bromide in diethyl ether is added dropwise at 0°C. The reaction mixture is then refluxed for several hours. After cooling to room temperature, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is acidified with dilute hydrochloric acid and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 1-(4-tert-butylphenyl)propan-2-one.
Caption: Key reactions of (4-tert-butylphenyl)acetonitrile.
Significance in Agrochemicals: The Case of Fenpropimorph
A prominent application of (4-tert-butylphenyl)acetonitrile is in the synthesis of the fungicide fenpropimorph .[4] Fenpropimorph is a systemic morpholine fungicide used to control a variety of fungal diseases in crops, particularly powdery mildew and rusts in cereals.[5][6]
Mechanism of Action of Fenpropimorph
Fenpropimorph's antifungal activity stems from its ability to inhibit ergosterol biosynthesis in fungi.[5][6][7] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. By disrupting its synthesis, fenpropimorph compromises the integrity and function of the fungal cell membrane, ultimately leading to the cessation of fungal growth.[5]
Specifically, fenpropimorph targets two key enzymes in the later stages of the ergosterol biosynthesis pathway:
-
Sterol Δ¹⁴-reductase (ERG24): This is considered the primary target of fenpropimorph.[5]
-
Sterol Δ⁸→Δ⁷-isomerase (ERG2): This enzyme is also inhibited by fenpropimorph.[5][7]
The inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of aberrant sterol precursors within the fungal cell membrane, disrupting its normal function and leading to the fungistatic effect.[5]
References
- 1. spectrabase.com [spectrabase.com]
- 2. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. spectrabase.com [spectrabase.com]
- 5. (4-tert-Butylphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. 1-(4-tert-Butylphenyl)propan-2-one | C13H18O | CID 6423283 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (4-tert-Butylphenyl)acetonitrile from 4-tert-Butylbenzyl Bromide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of (4-tert-butylphenyl)acetonitrile, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals, from 4-tert-butylbenzyl bromide. The primary synthetic route involves a nucleophilic substitution reaction where the bromide is displaced by a cyanide group.
Introduction
(4-tert-Butylphenyl)acetonitrile, also known as 4-(tert-butyl)benzyl cyanide, serves as a key building block in organic synthesis. Its preparation from the corresponding benzyl bromide is a common and efficient transformation. This note outlines two established methods for this synthesis, employing different cyanide sources and reaction conditions. The choice of method may depend on available reagents, desired scale, and safety considerations.
Reaction Principle
The synthesis is based on a nucleophilic substitution reaction, specifically an SN2 mechanism. The cyanide ion (CN⁻), a potent nucleophile, attacks the benzylic carbon of 4-tert-butylbenzyl bromide, displacing the bromide leaving group to form the desired nitrile product.
Experimental Protocols
Two primary protocols are presented below, utilizing either potassium cyanide with a crown ether as a phase transfer catalyst or sodium cyanide with a quaternary ammonium salt as a phase transfer catalyst.
Protocol 1: Synthesis using Potassium Cyanide and 18-Crown-6
This method employs a solid-liquid phase transfer catalyst to facilitate the reaction between the organic-soluble benzyl bromide and the inorganic cyanide salt.
Materials:
-
4-tert-butylbenzyl bromide
-
Potassium cyanide (KCN)
-
18-Crown-6
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
A mixture of 4-tert-butylbenzyl bromide (20.44 g, 0.09 mol) and potassium cyanide (11.72 g, 0.18 mol) is prepared in a saturated solution of 18-crown-6 (50 ml).[1]
-
The reaction mixture is heated to reflux at 80°C for 5 hours.[1]
-
After cooling to room temperature, the solution is poured into water.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic extracts are dried over anhydrous sodium sulfate.[1]
-
The solvent is removed under reduced pressure to yield a yellow liquid.
-
The crude product is purified by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (9:1) to give pure (4-tert-butylphenyl)acetonitrile.[1]
Protocol 2: Synthesis using Sodium Cyanide and Tetrabutylammonium Iodide
This protocol utilizes a different phase transfer catalyst and solvent system.
Materials:
-
4-tert-butylbenzyl bromide
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium iodide
-
Water (H₂O)
Procedure:
-
A mixture of 4-tert-butylbenzyl bromide (107 g), sodium cyanide (37 g), and tetrabutylammonium iodide (2 g) in 50 ml of water is prepared.[2]
-
The mixture is heated at 100°C for 1 hour.[2]
-
After cooling the reaction mixture, the organic layer is separated.
-
The crude product is purified by vacuum distillation to yield (4-tert-butylphenyl)acetonitrile.[2]
Data Presentation
| Parameter | Protocol 1 (KCN/18-Crown-6) | Protocol 2 (NaCN/Tetrabutylammonium Iodide) |
| Starting Material | 4-tert-butylbenzyl bromide (20.44 g) | 4-tert-butylbenzyl bromide (107 g) |
| Cyanide Source | Potassium Cyanide (11.72 g) | Sodium Cyanide (37 g) |
| Catalyst | 18-Crown-6 (in saturated solution) | Tetrabutylammonium Iodide (2 g) |
| Solvent | Saturated solution of 18-crown-6 | Water (50 ml) |
| Reaction Temperature | 80°C (Reflux) | 100°C |
| Reaction Time | 5 hours | 1 hour |
| Purification | Column Chromatography | Vacuum Distillation |
| Yield | 99% (15.4 g)[1] | 80% (65 g)[2] |
| Boiling Point | Not specified | 118°C / 0.7 kPa[2] |
| Refractive Index (nD) | Not specified | 1.5110[2] |
Visualizations
Reaction Mechanism
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The cyanide ion acts as the nucleophile, attacking the electrophilic carbon atom attached to the bromine.
Caption: SN2 reaction mechanism for the synthesis.
Experimental Workflow
The general workflow for the synthesis, workup, and purification of (4-tert-butylphenyl)acetonitrile is outlined below.
Caption: General experimental workflow.
Safety and Handling
-
Cyanides (KCN, NaCN) are highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with skin, eyes, and inhalation. In case of contact, seek immediate medical attention. Acidification of cyanide salts will release highly toxic hydrogen cyanide gas.
-
4-tert-butylbenzyl bromide is a lachrymator and irritant. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic solvents are flammable. Keep away from ignition sources.
References
Application Notes: (4-tert-Butylphenyl)acetonitrile as a Versatile Precursor in Organic Synthesis
Introduction
(4-tert-Butylphenyl)acetonitrile, also known as p-tert-butylbenzyl cyanide, is a significant intermediate in organic chemistry.[1] Its molecular structure, featuring a reactive nitrile group and a sterically bulky tert-butylphenyl moiety, allows for a wide array of chemical transformations.[1] The nitrile group can be hydrolyzed to carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to form ketones, making it a valuable building block for more complex molecules.[1] The 4-tert-butylphenyl group influences the physical properties, such as solubility and crystallinity, and can be used as a "tag" to simplify the purification and handling of reaction intermediates during solution-phase synthesis.[1] This document provides detailed application notes and experimental protocols for key synthetic transformations using (4-tert-Butylphenyl)acetonitrile as a precursor.
Physicochemical Properties
A summary of the key physicochemical properties of (4-tert-Butylphenyl)acetonitrile is presented below.
| Property | Value | Reference |
| CAS Number | 3288-99-1 | [1][2][3] |
| Molecular Formula | C₁₂H₁₅N | [1][3] |
| Molecular Weight | 173.25 g/mol | [1][3] |
| IUPAC Name | 2-(4-tert-butylphenyl)acetonitrile | [1][3] |
| Physical Form | Colorless to yellow liquid | [1] |
| Boiling Point | 266.00 to 268.00 °C @ 760.00 mm Hg (est) | [1][4] |
| Purity | >98.0% (GC) |
Application Notes: Key Synthetic Transformations
(4-tert-Butylphenyl)acetonitrile serves as a fundamental building block for a variety of functional groups. The reactivity of the nitrile moiety and the acidic protons on the adjacent carbon allow for several high-yield synthetic routes.
-
Hydrolysis to Carboxylic Acid : The nitrile group can be fully hydrolyzed to produce (4-tert-Butylphenyl)acetic acid. This transformation is typically achieved under harsh conditions, such as prolonged heating with a strong acid (e.g., aqueous H₂SO₄) or a strong base (e.g., aqueous NaOH), followed by an acidic workup.[1] This carboxylic acid is an important intermediate in the pharmaceutical and fragrance industries.[5]
-
Reduction to Primary Amine : The nitrile is readily reduced to the corresponding primary amine, 2-(4-tert-butylphenyl)ethan-1-amine. This is a crucial step for synthesizing various biologically active compounds.[1] Common and effective methods include catalytic hydrogenation with H₂ gas over catalysts like Raney Nickel or Palladium on Carbon (Pd/C), or chemical reduction using strong hydride reagents such as lithium aluminum hydride (LiAlH₄).[1]
-
Alpha-Alkylation : The protons on the carbon atom alpha to the cyano group are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA). The resulting carbanion is a potent nucleophile that can react with various electrophiles (e.g., alkyl halides) to introduce substituents at the alpha position.[1] This pathway is instrumental in building more complex carbon skeletons, for instance, in the synthesis of precursors for advanced morpholine derivatives.[1]
References
- 1. (4-tert-Butylphenyl)acetonitrile | 3288-99-1 | Benchchem [benchchem.com]
- 2. 4-tert-Butylphenyl-acetonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. (4-tert-Butylphenyl)acetonitrile | C12H15N | CID 76784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. para-tert-butyl phenyl acetonitrile, 3288-99-1 [thegoodscentscompany.com]
- 5. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Reduction of (4-tert-Butylphenyl)acetonitrile to a Primary Amine
Introduction
(4-tert-Butylphenyl)acetonitrile is a versatile chemical intermediate utilized in the synthesis of a variety of organic molecules.[1] The reduction of its nitrile group to a primary amine, yielding 2-(4-tert-butylphenyl)ethan-1-amine, is a critical transformation in the development of pharmaceuticals and other advanced materials. This document provides detailed application notes and experimental protocols for two common and effective methods for this reduction: using Lithium Aluminum Hydride (LiAlH₄) and a Raney Nickel catalyst with a hydride source.
Methods Overview
The conversion of nitriles to primary amines can be achieved through various reductive pathways. Among the most prevalent are the use of powerful hydride donors like Lithium Aluminum Hydride and catalytic hydrogenation.[2][3]
-
Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ is a potent reducing agent capable of readily converting nitriles to primary amines.[4] The reaction is typically conducted in an ethereal solvent, such as tetrahydrofuran (THF), and requires careful quenching of the reactive aluminum intermediates.[5] While effective, this method requires stringent anhydrous conditions and careful handling of the pyrophoric LiAlH₄.
-
Raney Nickel Catalyzed Reduction: Catalytic hydrogenation over Raney Nickel is another widely used method.[6] This can be performed using hydrogen gas at elevated pressure or through transfer hydrogenation with a hydrogen donor. A particularly mild and efficient variation involves the use of Raney Nickel in the presence of a borohydride salt, such as potassium borohydride (KBH₄), in an alcoholic solvent.[7][8] This approach often provides high yields and avoids the need for high-pressure hydrogenation equipment.[7]
Data Presentation: Comparison of Reduction Methods
The following table summarizes the key quantitative data and reaction parameters for the reduction of (4-tert-Butylphenyl)acetonitrile to 2-(4-tert-butylphenyl)ethan-1-amine using the two described methods.
| Parameter | Method 1: LiAlH₄ Reduction | Method 2: Raney Nickel / KBH₄ Reduction |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Raney Nickel (catalyst) and Potassium Borohydride (KBH₄) |
| Stoichiometry | (4-tert-Butylphenyl)acetonitrile : LiAlH₄ (1 : 1.5) | (4-tert-Butylphenyl)acetonitrile : Raney Ni : KBH₄ (1 : 1 : 4) |
| Solvent | Tetrahydrofuran (THF) | Dry Ethanol |
| Temperature | 0 °C to Room Temperature | 50 °C (for aromatic nitriles) |
| Reaction Time | ~4 hours | ~45 minutes to 2 hours (monitored by TLC) |
| Reported Yield | ~55% (can be variable and require optimization)[9] | Up to 93%[7] |
| Work-up | Sequential addition of water and NaOH solution[5] | Filtration and extraction[7] |
| Safety Considerations | LiAlH₄ is pyrophoric and reacts violently with water.[5] | Raney Nickel is pyrophoric when dry.[10] KBH₄ is flammable. |
Experimental Protocols
Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol is a general procedure adapted for the reduction of (4-tert-Butylphenyl)acetonitrile.[5][9]
Materials:
-
(4-tert-Butylphenyl)acetonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
10% Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate or Dichloromethane (DCM)
-
Celite
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve (4-tert-Butylphenyl)acetonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully quench the excess LiAlH₄ by the sequential dropwise addition of:
-
Water (1 volume relative to LiAlH₄ in grams)
-
10% NaOH solution (1.5 volumes relative to LiAlH₄ in grams)
-
Water (3 volumes relative to LiAlH₄ in grams)
-
-
A granular precipitate should form. Stir the resulting suspension for 30 minutes.
-
Filter the suspension through a pad of Celite and wash the filter cake thoroughly with ethyl acetate or DCM.
-
Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(4-tert-butylphenyl)ethan-1-amine.
-
The crude product can be purified by column chromatography or distillation.
Method 2: Reduction with Raney Nickel and Potassium Borohydride (KBH₄)
This protocol is based on a mild and efficient method for the reduction of aromatic nitriles.[7][8]
Materials:
-
(4-tert-Butylphenyl)acetonitrile
-
Raney Nickel (moist)
-
Potassium Borohydride (KBH₄)
-
Dry Ethanol
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer, place KBH₄ (4 equivalents) and Raney Nickel (moist, approximately 1 equivalent by weight of nickel).
-
Add dry ethanol (2.5 mL per mmol of the nitrile).
-
Add (4-tert-Butylphenyl)acetonitrile (1 equivalent) to the mixture while stirring.
-
Heat the reaction mixture to 50 °C and stir vigorously. Monitor the reaction by TLC.
-
After the reaction is complete (typically within 2 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the Raney Nickel catalyst. Caution: Do not allow the filtered Raney Nickel to dry completely, as it can be pyrophoric.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the 2-(4-tert-butylphenyl)ethan-1-amine.
-
If necessary, the product can be further purified by standard methods.
Mandatory Visualization
Caption: Overall workflow for the reduction of (4-tert-Butylphenyl)acetonitrile.
Caption: Detailed workflow for the Raney Nickel / KBH₄ reduction method.
References
- 1. (4-tert-Butylphenyl)acetonitrile | 3288-99-1 | Benchchem [benchchem.com]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. youtube.com [youtube.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Hydrolysis of (4-tert-Butylphenyl)acetonitrile to (4-tert-butylphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of (4-tert-butylphenyl)acetic acid, a valuable intermediate in pharmaceutical and chemical synthesis, through the hydrolysis of (4-tert-butylphenyl)acetonitrile. The protocols outlined below describe both acid- and base-catalyzed hydrolysis methods.
Introduction
(4-tert-butylphenyl)acetic acid is a key building block in the synthesis of various organic molecules, including active pharmaceutical ingredients. A common and effective method for its preparation is the hydrolysis of (4-tert-butylphenyl)acetonitrile (also known as 4-tert-butylbenzyl cyanide). This transformation can be efficiently achieved under either acidic or basic conditions.[1][2][3] The choice between the two methods may depend on the compatibility of other functional groups present in the molecule and desired reaction conditions.
The reaction proceeds in two main stages: the initial hydration of the nitrile to form an amide intermediate, followed by the hydrolysis of the amide to the corresponding carboxylic acid.[1] Under acidic conditions, the final product is the carboxylic acid, while basic hydrolysis initially yields the carboxylate salt, which is then protonated in a separate acidification step to give the final product.
Data Presentation
The following table summarizes the key quantitative data for the acid- and base-catalyzed hydrolysis of (4-tert-butylphenyl)acetonitrile to (4-tert-butylphenyl)acetic acid.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Starting Material | (4-tert-Butylphenyl)acetonitrile | (4-tert-Butylphenyl)acetonitrile |
| Reagents | Sulfuric acid, Water | Sodium Hydroxide, Water |
| Solvent | Aqueous | Aqueous Ethanol |
| Reaction Temperature | Reflux (approx. 105-110 °C) | Reflux (approx. 80-90 °C) |
| Reaction Time | 2-4 hours | 4-8 hours |
| Product Isolation | Crystallization upon cooling and dilution | Acidification followed by extraction or filtration |
| Yield | High | High |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of (4-tert-Butylphenyl)acetonitrile
This protocol is adapted from a standard procedure for the hydrolysis of benzyl cyanide.[2]
Materials:
-
(4-tert-Butylphenyl)acetonitrile
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, cautiously add 84 mL of concentrated sulfuric acid to 115 mL of deionized water. Caution: This process is highly exothermic and should be performed slowly with cooling in an ice bath.
-
To the warm diluted sulfuric acid, add 70 g (0.40 moles) of (4-tert-butylphenyl)acetonitrile.
-
Heat the mixture to reflux with vigorous stirring. Maintain a gentle reflux for 2-3 hours. The reaction mixture will become homogeneous.
-
After the reflux period, cool the reaction mixture slightly and pour it slowly with stirring into 200 mL of cold water.
-
Cool the mixture in an ice bath to induce crystallization of the (4-tert-butylphenyl)acetic acid.
-
Collect the solid product by suction filtration using a Buchner funnel.
-
Wash the crystals with several portions of cold water to remove any residual acid.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure (4-tert-butylphenyl)acetic acid.
-
Dry the purified product in a vacuum oven.
Protocol 2: Base-Catalyzed Hydrolysis of (4-tert-Butylphenyl)acetonitrile
Materials:
-
(4-tert-Butylphenyl)acetonitrile
-
Sodium Hydroxide (NaOH) pellets
-
Ethanol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware
-
pH paper or pH meter
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10 g (0.25 moles) of sodium hydroxide in 100 mL of a 1:1 (v/v) ethanol-water mixture.
-
Add 17.3 g (0.10 moles) of (4-tert-butylphenyl)acetonitrile to the sodium hydroxide solution.
-
Heat the mixture to reflux with stirring. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by the evolution of ammonia gas (use wet pH paper to test).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol by rotary evaporation.
-
Dilute the remaining aqueous solution with 100 mL of water.
-
Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. Caution: This should be done in a fume hood as it may cause foaming.
-
The (4-tert-butylphenyl)acetic acid will precipitate as a white solid.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by suction filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol-water mixture for purification.
-
Dry the purified product.
Visualizations
Signaling Pathway of Nitrile Hydrolysis
The following diagram illustrates the general chemical transformation from a nitrile to a carboxylic acid, which proceeds through an amide intermediate.
Caption: General pathway of nitrile hydrolysis.
Experimental Workflow for Acid-Catalyzed Hydrolysis
This diagram outlines the key steps in the acid-catalyzed synthesis of (4-tert-butylphenyl)acetic acid.
Caption: Workflow for acid-catalyzed hydrolysis.
Logical Relationship of Base-Catalyzed Hydrolysis Steps
The following diagram illustrates the logical sequence of operations in the base-catalyzed hydrolysis protocol.
Caption: Key stages of base-catalyzed hydrolysis.
References
Application Notes and Protocols: α-Alkylation of (4-tert-Butylphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-tert-Butylphenyl)acetonitrile is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The acidic nature of the α-carbon protons allows for deprotonation and subsequent alkylation, providing a straightforward route to introduce diverse functional groups. This document provides detailed application notes and experimental protocols for the α-alkylation of (4-tert-butylphenyl)acetonitrile, focusing on two robust methods: Base-Promoted Alkylation with Alcohols and Phase-Transfer Catalysis (PTC) with Alkyl Halides.
Reaction Principle
The α-alkylation of (4-tert-butylphenyl)acetonitrile proceeds via the formation of a resonance-stabilized carbanion at the carbon adjacent to the cyano group. A sufficiently strong base deprotonates the α-carbon, and the resulting nucleophilic carbanion attacks an electrophilic alkylating agent, forming a new carbon-carbon bond.
Data Presentation
The following table summarizes quantitative data for the α-alkylation of various arylacetonitriles, including a specific example for (4-tert-butylphenyl)acetonitrile, using the base-promoted method with alcohol as the alkylating agent.[1][2]
| Entry | Arylacetonitrile Substrate | Alkylating Agent (Alcohol) | Time (h) | Yield (%) |
| 1 | (4-tert-Butylphenyl)acetonitrile | Benzyl alcohol | 3 | 81 |
| 2 | Phenylacetonitrile | Benzyl alcohol | 3 | 94 |
| 3 | 4-Methoxyphenylacetonitrile | Benzyl alcohol | 3 | 92 |
| 4 | 4-Chlorophenylacetonitrile | Benzyl alcohol | 10 | 85 |
| 5 | 4-Bromophenylacetonitrile | Benzyl alcohol | 12 | 82 |
Experimental Protocols
Protocol 1: Base-Promoted α-Alkylation with Alcohols
This protocol describes a transition-metal-free method for the α-alkylation of arylacetonitriles using alcohols as the alkylating agents, operating under a "borrowing hydrogen" mechanism.[1][2]
Materials:
-
(4-tert-Butylphenyl)acetonitrile
-
Benzyl alcohol
-
Potassium tert-butoxide (KOtBu)
-
Toluene, anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (4-tert-Butylphenyl)acetonitrile (0.435 mmol, 1.0 equiv) and anhydrous toluene (10 mL).
-
Add potassium tert-butoxide (KOtBu) (0.348 mmol, 0.8 equiv) to the solution.
-
Add benzyl alcohol (1.30 mmol, 3.0 equiv) to the reaction mixture.
-
Seal the Schlenk flask and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 1 M hydrochloric acid until the solution is acidic.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure α-alkylated product.
Protocol 2: Phase-Transfer Catalysis (PTC) α-Alkylation with Alkyl Halides
This protocol provides a general and efficient method for the α-alkylation of (4-tert-butylphenyl)acetonitrile using alkyl halides under biphasic conditions, which avoids the need for strictly anhydrous solvents and strong, hazardous bases.
Materials:
-
(4-tert-Butylphenyl)acetonitrile
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Sodium hydroxide (50% aqueous solution)
-
Toluene or dichloromethane
-
Standard laboratory glassware for reaction, workup, and purification
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine (4-tert-butylphenyl)acetonitrile (1.0 equiv), the alkyl halide (1.1-1.5 equiv), and toluene.
-
Add the phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.05-0.10 equiv).
-
With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (excess).
-
Heat the biphasic mixture to a temperature between 50-70 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.
-
Monitor the reaction by TLC. The reaction time can range from a few hours to overnight.
-
Upon completion, cool the mixture to room temperature and add water to dissolve any precipitated salts.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with the organic solvent used for the reaction (e.g., toluene).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography or distillation under reduced pressure to yield the desired α-alkylated nitrile.
Visualizations
Caption: General workflow for the α-alkylation of (4-tert-butylphenyl)acetonitrile.
Caption: Simplified mechanism of Phase-Transfer Catalyzed (PTC) α-alkylation.
References
Application of (4-tert-Butylphenyl)acetonitrile in the Synthesis of Anticancer Drugs
(4-tert-Butylphenyl)acetonitrile , also known as 4-tert-butylbenzyl cyanide, is a versatile chemical intermediate that is increasingly recognized for its utility in the synthesis of novel anticancer therapeutic agents. The presence of the 4-tert-butylphenyl moiety is a key structural feature in a variety of biologically active molecules, conferring advantageous properties such as increased lipophilicity and metabolic stability. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of (4-tert-butylphenyl)acetonitrile as a starting material for the synthesis of potent anticancer compounds, particularly focusing on pyrimidine-5-carbonitrile derivatives that act as kinase inhibitors.
Application Notes
The 4-tert-butylphenyl group is a significant pharmacophore in medicinal chemistry, and its incorporation into drug candidates can enhance their biological activity. In the context of oncology, derivatives of (4-tert-Butylphenyl)acetonitrile have been investigated for their potential to inhibit key signaling pathways involved in cancer progression. One of the most promising applications of this starting material is in the synthesis of substituted pyrimidine-5-carbonitriles, a class of compounds known to exhibit potent inhibitory activity against various protein kinases, including the Epidermal Growth Factor Receptor (EGFR).
EGFR is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of EGFR signaling is a common feature in many types of cancer, making it an important target for anticancer drug development. The pyrimidine-5-carbonitrile scaffold serves as a robust platform for the design of EGFR inhibitors, and the introduction of the 4-tert-butylphenyl group can lead to compounds with enhanced potency and favorable pharmacokinetic profiles.
The general strategy for synthesizing these anticancer agents involves the construction of the pyrimidine ring using the nitrile group of (4-tert-Butylphenyl)acetonitrile as a key reactive handle. The resulting compounds can then be further functionalized to optimize their interaction with the ATP-binding site of the target kinase.
Experimental Protocols
Protocol 1: Synthesis of 2-amino-4-(4-tert-butylphenyl)-6-thioxo-1,6-dihydropyrimidine-5-carbonitrile
This protocol describes the synthesis of a key pyrimidine intermediate from (4-tert-Butylphenyl)acetonitrile.
Materials:
-
(4-tert-Butylphenyl)acetonitrile
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Thiourea
-
Sodium ethoxide
-
Ethanol
-
Glacial acetic acid
-
Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns, etc.)
Procedure:
-
Step 1: Synthesis of 2-(4-tert-butylbenzylidene)malononitrile. A mixture of (4-tert-Butylphenyl)acetonitrile (1 equivalent) and N,N-Dimethylformamide dimethyl acetal (1.2 equivalents) is heated at reflux for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield the crude enaminonitrile intermediate.
-
Step 2: Cyclization to form the pyrimidine ring. The crude enaminonitrile from Step 1 is dissolved in ethanol. To this solution, thiourea (1.1 equivalents) and sodium ethoxide (1.2 equivalents) are added. The reaction mixture is then heated at reflux for 8-12 hours.
-
Step 3: Work-up and purification. After the reaction is complete, the mixture is cooled to room temperature and poured into ice-cold water. The resulting mixture is acidified with glacial acetic acid to precipitate the product. The solid precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to afford the pure 2-amino-4-(4-tert-butylphenyl)-6-thioxo-1,6-dihydropyrimidine-5-carbonitrile.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized compounds against cancer cell lines.
Materials:
-
Synthesized pyrimidine derivatives
-
Human cancer cell lines (e.g., A549 - non-small cell lung cancer, MCF-7 - breast cancer, HepG2 - hepatocellular carcinoma)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired concentrations. The cells are treated with these dilutions for 48 hours. A control group treated with DMSO alone is also included.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 (half-maximal inhibitory concentration) values are determined by plotting the percentage of viability against the compound concentration.
Data Presentation
The anticancer activities of synthesized pyrimidine-5-carbonitrile derivatives containing the 4-tert-butylphenyl moiety are summarized in the table below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Target Cancer Cell Line | IC50 (µM)[1] |
| Derivative A | A549 (Non-small cell lung cancer) | 5.85[1] |
| MCF-7 (Breast cancer) | 7.68[1] | |
| HepG2 (Hepatocellular carcinoma) | 3.56[1] | |
| Derivative B | A549 (Non-small cell lung cancer) | Potent Activity |
| MCF-7 (Breast cancer) | Potent Activity | |
| HepG2 (Hepatocellular carcinoma) | Potent Activity | |
| Erlotinib (Reference) | A549 (Non-small cell lung cancer) | 1.12[1] |
| MCF-7 (Breast cancer) | 5.27[1] | |
| HepG2 (Hepatocellular carcinoma) | 0.87[1] |
Note: Derivative A and B are representative examples of pyrimidine-5-carbonitrile compounds synthesized using (4-tert-Butylphenyl)acetonitrile as a starting material. The IC50 values are indicative of potent anticancer activity.
Mandatory Visualization
Diagram 1: Synthetic Pathway
Caption: Synthetic route to a pyrimidine-5-carbonitrile anticancer intermediate.
Diagram 2: Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for evaluating the in vitro anticancer activity.
Diagram 3: EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by pyrimidine derivatives.
References
Application Notes: The Role of (4-tert-Butylphenyl)acetonitrile as a Precursor in Polymer and Resin Synthesis
(4-tert-Butylphenyl)acetonitrile , also known as 4-(tert-Butyl)benzyl cyanide, is a versatile chemical intermediate with potential applications in the synthesis of specialized polymers and resins.[1][2][3] While not typically used as a direct monomer in polymerization, its unique structure, featuring a reactive nitrile group and an activatable methylene group, allows for its conversion into a variety of functionalized monomers. The presence of the bulky tert-butyl group can impart desirable properties such as increased solubility, thermal stability, and a high glass transition temperature to the resulting polymers.[4]
These application notes provide an overview of the potential synthetic pathways to derive polymerizable monomers from (4-tert-Butylphenyl)acetonitrile and offer hypothetical protocols for their use in the synthesis of novel polymer and resin materials.
Synthetic Pathways for Monomer Derivatization
(4-tert-Butylphenyl)acetonitrile can be chemically modified through several routes to yield monomers suitable for various polymerization techniques. The primary routes of transformation involve the hydrolysis of the nitrile group to a carboxylic acid, its reduction to an amine, or the introduction of a polymerizable group at the alpha-position to the nitrile.
Diagram 1: Synthetic Routes from (4-tert-Butylphenyl)acetonitrile to Polymerizable Monomers
Caption: Potential monomer synthesis from (4-tert-Butylphenyl)acetonitrile.
Application in Polyester Synthesis: (4-tert-Butylphenyl)acetic acid
The hydrolysis of (4-tert-Butylphenyl)acetonitrile yields (4-tert-Butylphenyl)acetic acid, a monofunctional carboxylic acid that can be used as a chain terminator to control the molecular weight of polyesters or, after conversion to a di-acid or diol, as a monomer. For this example, we will consider its use in creating a novel polyester by first converting it to a diol.
Experimental Protocol: Synthesis of a Polyester using a Diol Derived from (4-tert-Butylphenyl)acetonitrile
Objective: To synthesize a polyester with enhanced thermal properties using a diol derived from (4-tert-Butylphenyl)acetonitrile.
Step 1: Synthesis of 2-(4-tert-Butylphenyl)ethane-1,1-diol (Hypothetical)
-
(4-tert-Butylphenyl)acetonitrile is first hydrolyzed to (4-tert-Butylphenyl)acetic acid using concentrated sulfuric acid and water.
-
The resulting carboxylic acid is then reduced to the corresponding alcohol, 2-(4-tert-butylphenyl)ethanol, using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent.
-
The primary alcohol is then oxidized to the aldehyde, (4-tert-butylphenyl)acetaldehyde.
-
Finally, the aldehyde is hydrated to form the geminal diol, 2-(4-tert-Butylphenyl)ethane-1,1-diol.
Step 2: Polycondensation Reaction
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, equimolar amounts of the synthesized 2-(4-tert-Butylphenyl)ethane-1,1-diol and a dicarboxylic acid (e.g., terephthalic acid) are added along with a catalyst (e.g., antimony trioxide).
-
The mixture is heated to 180-220°C under a slow stream of nitrogen to initiate the esterification reaction, with the removal of water.
-
After the initial esterification, the temperature is raised to 250-280°C, and a vacuum is applied to facilitate the removal of the condensation byproduct and increase the polymer's molecular weight.
-
The reaction is monitored by measuring the viscosity of the polymer melt.
-
Once the desired viscosity is achieved, the reaction is stopped, and the polymer is extruded and pelletized.
Table 1: Hypothetical Properties of Polyesters with Varying Monomer Content
| Polyester Formulation | Diol from (4-tert-Butylphenyl)acetonitrile (mol%) | Terephthalic Acid (mol%) | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) |
| PET Control | 0 | 100 | 75 | 255 |
| Polyester-TBPA-10 | 10 | 90 | 95 | 240 |
| Polyester-TBPA-20 | 20 | 80 | 110 | 225 |
Diagram 2: Experimental Workflow for Polyester Synthesis
Caption: Workflow for polyester synthesis and characterization.
Application in Polyamide Synthesis: 2-(4-tert-Butylphenyl)ethan-1-amine
The reduction of (4-tert-Butylphenyl)acetonitrile yields 2-(4-tert-Butylphenyl)ethan-1-amine. This primary amine can be used as a monomer in the synthesis of polyamides and polyimides, introducing the bulky tert-butylphenyl group into the polymer backbone.
Experimental Protocol: Synthesis of a Polyamide
Objective: To synthesize a polyamide with improved solubility and processability.
-
In a flask equipped with a mechanical stirrer and a nitrogen inlet, 2-(4-tert-Butylphenyl)ethan-1-amine is dissolved in an anhydrous polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP).
-
The solution is cooled in an ice bath, and an equimolar amount of a diacyl chloride (e.g., terephthaloyl chloride) is added portion-wise while stirring vigorously.
-
The reaction is allowed to proceed at low temperature for several hours and then warmed to room temperature and stirred overnight.
-
The resulting viscous polymer solution is then precipitated in a non-solvent like methanol.
-
The polyamide is collected by filtration, washed thoroughly, and dried under vacuum.
Table 2: Hypothetical Properties of Polyamides
| Polyamide Formulation | Amine from (4-tert-Butylphenyl)acetonitrile (mol%) | Terephthaloyl chloride (mol%) | Inherent Viscosity (dL/g) | Solubility in NMP |
| Polyamide-TBPA-100 | 100 | 100 | 0.85 | Soluble |
| Aramid Control | 0 | 100 | 1.20 | Insoluble |
Diagram 3: Logical Relationship in Polyamide Property Enhancement
Caption: Influence of the tert-butylphenyl group on polyamide properties.
References
Application Notes and Protocols for the Grignard Reaction of (4-tert-Butylphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This application note provides a detailed protocol for the reaction of (4-tert-butylphenyl)acetonitrile with a Grignard reagent, a key transformation for the synthesis of ketones. The resulting ketone, 1-(4-tert-butylphenyl)ethan-1-one, is a valuable intermediate in the development of various pharmaceutical compounds and advanced materials. The bulky tert-butyl group can impart unique steric and electronic properties to the final products. This protocol outlines the synthesis of 1-(4-tert-butylphenyl)ethan-1-one using methylmagnesium bromide as the Grignard reagent.
Reaction Principle
The reaction proceeds via the nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile group in (4-tert-butylphenyl)acetonitrile. This forms an intermediate imine salt. Subsequent acidic hydrolysis of the imine salt yields the desired ketone, 1-(4-tert-butylphenyl)ethan-1-one. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for the success of the Grignard reaction.
Quantitative Data Summary
The following table summarizes the key quantitative data for the Grignard reaction of (4-tert-butylphenyl)acetonitrile with methylmagnesium bromide.
| Parameter | Value | Reference |
| Reactants | ||
| (4-tert-Butylphenyl)acetonitrile | 1.0 eq | [1][2][3] |
| Methylmagnesium Bromide (3.0 M in Diethyl Ether) | 1.2 eq | |
| Anhydrous Diethyl Ether | ||
| 3 M Hydrochloric Acid | ||
| Product | ||
| 1-(4-tert-butylphenyl)ethan-1-one | [4][5][6] | |
| Molecular Formula | C₁₂H₁₆O | [4][6] |
| Molecular Weight | 176.25 g/mol | [4][6] |
| Reaction Conditions | ||
| Reaction Temperature | 0 °C to Room Temperature | |
| Reaction Time | 2 - 4 hours | |
| Expected Experimental Data | ||
| Isolated Yield | 75 - 85% | |
| Purity (by GC-MS) | >95% | |
| Appearance | Clear, almost colorless liquid | [4] |
| Boiling Point | 71 - 72 °C (0.09 torr) | [4] |
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the Grignard reaction of (4-tert-butylphenyl)acetonitrile.
Caption: Experimental workflow for the Grignard reaction.
Detailed Experimental Protocol
Materials:
-
(4-tert-Butylphenyl)acetonitrile (95% purity)[2]
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
3 M Hydrochloric acid solution
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
Equipment:
-
Round-bottom flask, flame-dried
-
Dropping funnel, flame-dried
-
Reflux condenser, flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) supply
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup:
-
Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and an inlet for inert gas.
-
Flush the entire apparatus with dry nitrogen or argon to ensure an inert atmosphere.
-
-
Addition of Reactants:
-
In the round-bottom flask, dissolve (4-tert-butylphenyl)acetonitrile (1.0 eq) in anhydrous diethyl ether.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add the methylmagnesium bromide solution (1.2 eq) dropwise from the dropping funnel to the stirred solution of the nitrile over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC by quenching a small aliquot of the reaction mixture with saturated aqueous ammonium chloride and extracting with ethyl acetate.
-
-
Work-up:
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride solution dropwise.
-
Once the initial vigorous reaction has subsided, add 3 M hydrochloric acid solution until the magnesium salts dissolve and the aqueous layer becomes clear.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine all the organic layers.
-
-
Purification:
-
Wash the combined organic layer with brine, and then dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 1-(4-tert-butylphenyl)ethan-1-one.[7]
-
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical progression of the chemical transformation from the nitrile starting material to the final ketone product.
Caption: Transformation from nitrile to ketone.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. Handle them under an inert atmosphere and away from moisture.
-
Diethyl ether is extremely flammable. Perform the reaction in a well-ventilated fume hood, away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
-
The quenching of the Grignard reaction is exothermic and may cause splashing. Perform this step slowly and with caution in an ice bath.
References
- 1. (4-tert-Butylphenyl)acetonitrile | C12H15N | CID 76784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4-(tert-Butyl)phenyl)acetonitrile | 3288-99-1 [sigmaaldrich.com]
- 3. 4-tert-Butylphenyl-acetonitrile | 3288-99-1 [m.chemicalbook.com]
- 4. 1-[4-(tert-Butyl)phenyl]ethan-1-one(943-27-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. p-tert-Butylacetophenone | C12H16O | CID 13669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-tert-Butylphenyl-acetonitrile synthesis - chemicalbook [chemicalbook.com]
Application Note and Protocol for the Purification of p-t-butylbenzyl Cyanide by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
p-tert-Butylbenzyl cyanide, also known as 4-(tert-butyl)phenylacetonitrile, is a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Its synthesis, typically via the reaction of p-tert-butylbenzyl halide with a cyanide salt, can result in a crude product containing unreacted starting materials, by-products, and other impurities.[1] For many applications, a high degree of purity is essential. While distillation is a common purification method, column chromatography offers a valuable alternative for achieving high purity, especially for removing impurities with close boiling points or for smaller-scale purifications.[2] This document provides a detailed protocol for the purification of p-t-butylbenzyl cyanide using normal-phase flash column chromatography.
The principles of column chromatography rely on the differential partitioning of components of a mixture between a stationary phase and a mobile phase.[3][4] In this protocol, silica gel is used as the polar stationary phase, and a non-polar mobile phase is employed to elute the components.[4] The separation is based on the polarity of the compounds; more polar compounds will have a stronger interaction with the silica gel and will elute later than less polar compounds.[5]
Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) |
| Crude p-t-butylbenzyl cyanide | Synthesis Grade | N/A |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier |
| Hexane | ACS Grade | Standard Supplier |
| Ethyl Acetate | ACS Grade | Standard Supplier |
| TLC Plates | Silica gel 60 F254 | Standard Supplier |
| Potassium Permanganate | Reagent Grade | Standard Supplier |
| Glass Chromatography Column | 50 cm length, 4 cm diameter | Standard Supplier |
| Compressed Air/Nitrogen | High Purity | Standard Supplier |
| Collection Tubes | Standard laboratory glassware | N/A |
| Rotary Evaporator | Standard laboratory equipment | N/A |
Experimental Protocols
1. Thin Layer Chromatography (TLC) Analysis of Crude Product
Before performing column chromatography, it is crucial to determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal solvent system will provide good separation between the desired product and any impurities, with the product having a Retention Factor (Rf) of approximately 0.2-0.4.
-
TLC Plate Preparation: Spot the crude p-t-butylbenzyl cyanide (dissolved in a minimal amount of a volatile solvent like dichloromethane) onto a TLC plate.
-
Solvent System Development: Prepare trial solvent systems with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Elution: Place the spotted TLC plate in a developing chamber containing the chosen solvent system.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). Staining with a potassium permanganate solution can also be used to visualize non-UV active impurities.
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Table 1: Example TLC Data for Solvent System Optimization
| Solvent System (Hexane:Ethyl Acetate) | Rf of p-t-butylbenzyl cyanide | Rf of Major Impurity 1 | Rf of Major Impurity 2 | Observations |
| 9:1 | 0.55 | 0.70 | 0.50 | Poor separation between product and impurity 2. |
| 8:2 | 0.35 | 0.55 | 0.25 | Good separation between all components. |
| 7:3 | 0.20 | 0.40 | 0.10 | Good separation, but product Rf is slightly low. |
Based on the example data, an 8:2 hexane:ethyl acetate mixture is a suitable mobile phase for column chromatography.
2. Column Chromatography Protocol
This protocol is for flash column chromatography, which uses positive pressure to accelerate the solvent flow.[3]
-
Column Packing (Dry Packing Method):
-
Securely clamp the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).
-
Carefully pour the dry silica gel (230-400 mesh) into the column.[4] Gently tap the column to ensure even packing.
-
Add another layer of sand (approximately 1 cm) on top of the silica gel.
-
-
Column Equilibration:
-
Pre-elute the packed column with the chosen mobile phase (e.g., 8:2 hexane:ethyl acetate).
-
Apply gentle air pressure to push the solvent through the column until the entire silica bed is wetted and the solvent level reaches the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude p-t-butylbenzyl cyanide in a minimal amount of the mobile phase or a volatile solvent in which it is highly soluble (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.
-
Apply gentle pressure to the top of the column to begin the elution process.
-
Collect the eluent in a series of fractions (e.g., 20 mL each) in labeled test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the purified p-t-butylbenzyl cyanide.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified p-t-butylbenzyl cyanide.
-
Determine the yield and assess the purity by appropriate analytical methods (e.g., GC-MS, NMR).
-
Table 2: Expected Results from Column Chromatography
| Parameter | Crude Product | Purified Product |
| Purity (by GC) | ~85% | >98% |
| Yield | N/A | ~90% (of theoretical pure product in crude) |
| Appearance | Yellowish oil | Colorless oil |
Visualizations
Caption: Workflow for the purification of p-t-butylbenzyl cyanide.
This application note provides a comprehensive protocol for the purification of p-t-butylbenzyl cyanide using flash column chromatography. By following these steps, researchers can effectively remove impurities and obtain a high-purity product suitable for further applications in drug development and chemical synthesis. The use of TLC for optimizing the mobile phase is a critical step for achieving successful separation.
References
Application Notes and Protocols for the Analytical Characterization of (4-tert-Butylphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive analytical characterization of (4-tert-Butylphenyl)acetonitrile, a key intermediate in various synthetic processes. The following protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy are designed to ensure accurate identification, purity assessment, and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the molecular structure of (4-tert-Butylphenyl)acetonitrile. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of the compound.
Quantitative Data Summary
| Analysis Type | Parameter | Value |
| ¹H NMR | Chemical Shift (δ) | 7.39 (d, 2H), 7.27 (d, 2H), 3.68 (s, 2H), 1.31 (s, 9H) |
| Coupling Constant (J) | 8.4 Hz (for aromatic protons) | |
| ¹³C NMR | Chemical Shift (δ) | 151.8, 128.0, 126.3, 126.1, 118.0, 34.6, 31.2, 23.3 |
Experimental Protocol: ¹H and ¹³C NMR
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
(4-tert-Butylphenyl)acetonitrile sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Glass Pasteur pipette with glass wool plug
-
Vortex mixer
Instrumentation:
-
300 MHz (or higher) NMR Spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the (4-tert-Butylphenyl)acetonitrile sample into a clean, dry vial.[1]
-
Vortex the vial until the sample is completely dissolved.
-
Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. For quantitative results, it is advisable to turn off sample spinning to avoid spinning sidebands.[3]
-
For ¹H NMR:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more).
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique used to separate, identify, and quantify (4-tert-Butylphenyl)acetonitrile. It is particularly useful for assessing purity and identifying volatile impurities.
Quantitative Data Summary
| Analysis Type | Parameter | Value |
| GC | Retention Time | Dependent on specific column and conditions |
| MS (EI) | Molecular Ion (M⁺) | m/z 173 |
| Key Fragment Ions | m/z 158, 116, 91 |
Experimental Protocol: GC-MS
Objective: To determine the purity of (4-tert-Butylphenyl)acetonitrile and identify any volatile impurities.
Materials:
-
(4-tert-Butylphenyl)acetonitrile sample
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
2 mL GC vials with caps
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
Autosampler
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of (4-tert-Butylphenyl)acetonitrile in the chosen solvent at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare working standards and a sample solution at a concentration of approximately 10 µg/mL.[4]
-
Transfer the final solution to a 2 mL GC vial.
-
-
Instrument Setup and Data Acquisition:
-
GC Conditions:
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 200 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Scan Mode: Full scan.
-
-
-
Data Processing and Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Identify the peak corresponding to (4-tert-Butylphenyl)acetonitrile based on its retention time and mass spectrum.
-
Analyze the mass spectrum of the main peak, identifying the molecular ion and key fragment ions.
-
Compare the mass spectra of any impurity peaks with a spectral library (e.g., NIST) for identification.
-
Calculate the purity of the sample based on the peak area percentages in the chromatogram.
-
References
Application Notes & Protocols: (4-tert-Butylphenyl)acetonitrile as a Key Intermediate for Fragrance Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
(4-tert-Butylphenyl)acetonitrile, also known as 4-tert-butylbenzyl cyanide, is an aromatic organic compound recognized for its role as a versatile intermediate in the synthesis of various high-value chemicals.[1][2] In the fragrance industry, it serves as a key building block for the creation of specific aroma compounds, most notably derivatives that possess desirable floral scents.[2][3] Its chemical structure, featuring a reactive nitrile group and an activatable methylene bridge, allows for a range of chemical transformations to construct more complex molecules. This document provides detailed application notes on its use as a precursor to the popular fragrance compound 3-(4-tert-butylphenyl)-2-methylpropanal (commonly known as Lilial) and presents detailed protocols for a plausible synthetic route.
Data Presentation
Table 1: Physicochemical Properties of (4-tert-Butylphenyl)acetonitrile
| Property | Value | Reference(s) |
| CAS Number | 3288-99-1 | [1] |
| Molecular Formula | C₁₂H₁₅N | [1] |
| Molecular Weight | 173.26 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | 266-268 °C @ 760 mmHg (est.) | [2] |
| Flash Point | 120.4 °C (est.) | - |
| Density | 0.95 g/cm³ (approx.) | - |
| Solubility | Soluble in alcohol; Insoluble in water. | [2] |
| LogP (o/w) | 2.949 - 3.05 (est.) | - |
Application Notes: Synthesis of 3-(4-tert-butylphenyl)-2-methylpropanal (Lilial)
(4-tert-Butylphenyl)acetonitrile is a suitable precursor for the synthesis of 3-(4-tert-butylphenyl)-2-methylpropanal, a significant aroma compound commercially known as Lilial. Lilial is highly valued for its potent and diffusive lily-of-the-valley (muguet) scent and has been extensively used in perfumes, soaps, detergents, and other cosmetic products.
It is important for researchers to be aware that as of March 2022, Lilial (listed as butylphenyl methylpropional) has been banned for use in cosmetics within the European Union due to its reclassification as a reproductive toxicant. Despite this regulatory change, its synthesis remains a valuable case study in fragrance chemistry and the exploration of alternative, safer analogues.
While the large-scale industrial synthesis of Lilial typically proceeds via an aldol condensation of 4-tert-butylbenzaldehyde with propanal, this document outlines a viable alternative two-step pathway starting from (4-tert-butylphenyl)acetonitrile. This route offers a different strategic approach for laboratory-scale synthesis and research purposes. The proposed pathway involves two key transformations:
-
α-Methylation: Introduction of a methyl group at the carbon adjacent to the nitrile.
-
Partial Reduction: Selective reduction of the nitrile group to an aldehyde.
This approach leverages the reactivity of the benzylic position and the controlled reduction capabilities of modern hydride reagents.
Proposed Synthetic Pathway & Experimental Workflow
The logical progression from the starting material to the final fragrance compound is outlined below. The workflow for each synthetic step generally involves reaction setup, monitoring, quenching, extraction, and purification.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Process for preparing alkylate comprising an improved solids removal step | Patent Publication Number 20150315103 | Patexia [patexia.com]
- 3. CN102924327A - Alpha position dimethylated method of benzyl cyanide series compounds - Google Patents [patents.google.com]
Troubleshooting & Optimization
Improving the reaction yield of (4-tert-Butylphenyl)acetonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (4-tert-Butylphenyl)acetonitrile, a key intermediate in various manufacturing processes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yield is a frequent issue stemming from several factors. Systematically investigating the following can help pinpoint the problem:
-
Purity of Starting Materials: Ensure your 4-tert-butylbenzyl halide (bromide or chloride) is pure. Impurities can lead to side reactions. Consider purification of the starting material by distillation or recrystallization if its purity is questionable.
-
Reaction Conditions: The choice of solvent, temperature, and cyanide source is critical. The reaction of a benzyl halide with a cyanide salt is a nucleophilic substitution. For primary halides like 4-tert-butylbenzyl bromide, an SN2 mechanism is expected.[1]
-
Solvent: The presence of water can lead to the hydrolysis of the benzyl halide to the corresponding alcohol, a common side reaction.[2] Using a dry, polar aprotic solvent like acetone or acetonitrile can prevent this and improve yield.[3]
-
Temperature: While heating is necessary to drive the reaction, excessive temperatures can promote elimination side reactions or degradation. Refluxing at the solvent's boiling point is a common practice, but optimization may be required.[2][4]
-
-
Phase-Transfer Catalysis (PTC): The reactants, 4-tert-butylbenzyl halide (organic soluble) and sodium/potassium cyanide (water/polar solvent soluble), are often in different phases.[5] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium iodide) or a crown ether (e.g., 18-crown-6), can dramatically increase the reaction rate and yield by transporting the cyanide anion into the organic phase.[4][5][6][7]
-
Cyanide Source: Potassium cyanide (KCN) is often used with crown ethers, while sodium cyanide (NaCN) is also common.[4] The choice can influence reactivity and solubility. KCN is generally more soluble in organic solvents than NaCN.
Q2: I am observing significant byproduct formation. What are the likely side reactions?
A2: The primary side products in this synthesis are typically:
-
(4-tert-Butylphenyl)methanol: This forms if water is present in the reaction mixture, leading to hydrolysis of the starting benzyl halide.[2] Ensure all reagents and glassware are thoroughly dried.
-
Elimination Products: Although less common with primary benzyl halides, harsh conditions (e.g., very high temperatures or a strongly basic, non-nucleophilic reagent) could lead to the formation of 4-tert-butylstyrene.
-
Isocyanide Formation: While the cyanide ion typically attacks with the carbon atom to form a nitrile, it is an ambident nucleophile and can attack with the nitrogen to form an isocyanide (R-NC).[8] Using KCN or NaCN favors nitrile formation because the cyanide ion is "free." In contrast, AgCN, which has more covalent character, tends to produce isocyanides.[8]
Q3: How do I effectively purify the final product, (4-tert-Butylphenyl)acetonitrile?
A3: Purification is typically achieved through distillation or column chromatography.
-
Distillation: As (4-tert-Butylphenyl)acetonitrile is a liquid at room temperature, vacuum distillation is an effective method for purification on a larger scale.[7]
-
Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography is ideal. A common method involves using silica gel as the stationary phase and a non-polar eluent system, such as a mixture of petroleum ether and ethyl acetate (e.g., 9:1 ratio), to isolate the product.[4]
Q4: What is the role of a phase-transfer catalyst and which one should I choose?
A4: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[5] In this synthesis, it transports the cyanide anion (CN⁻) from the aqueous or solid phase into the organic phase to react with the 4-tert-butylbenzyl halide.[5]
-
Quaternary Ammonium Salts: Salts like Tetrabutylammonium Bromide (TBAB) or Tetrabutylammonium Iodide are effective and commonly used.[7]
-
Crown Ethers: Macrocyclic polyethers like 18-crown-6 are excellent at solvating alkali metal cations (like K⁺), making the associated anion (CN⁻) more "naked" and nucleophilic. This can lead to very high yields.[4]
The choice depends on the specific reactants and solvent system. Crown ethers can be highly effective but are also more expensive and toxic. Quaternary ammonium salts often provide a good balance of cost and efficiency.
Process Optimization & Data
Optimizing reaction parameters is key to maximizing yield. The following table summarizes yields obtained under different reported conditions.
| Starting Material | Cyanide Source | Catalyst / Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-tert-Butylbenzyl bromide | Potassium Cyanide | 18-crown-6 | Saturated solution | 80 | 5 | 99% | [4] |
| 4-tert-Butylbenzyl bromide | Sodium Cyanide | Tetrabutylammonium iodide | Water | 100 | 1 | 80% | [7] |
Experimental Protocols
High-Yield Synthesis using a Crown Ether Catalyst[4]
This protocol describes the synthesis of (4-tert-Butylphenyl)acetonitrile from 4-tert-butylbenzyl bromide with potassium cyanide, achieving a high yield.
Materials:
-
4-tert-Butylbenzyl bromide (20.44 g, 0.09 mol)
-
Potassium cyanide (11.72 g, 0.18 mol)
-
18-crown-6 (catalytic amount)
-
Solvent for saturated solution (e.g., acetonitrile, 50 ml)
-
Dichloromethane (for extraction)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 4-tert-butylbenzyl bromide (20.44 g) and potassium cyanide (11.72 g) is prepared in a saturated solution of 18-crown-6 (50 ml).
-
The mixture is heated to reflux at 80°C for 5 hours with stirring.
-
After cooling to room temperature, the solution is poured into water.
-
The aqueous mixture is extracted with dichloromethane.
-
The combined organic extracts are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield a yellow liquid.
-
The crude product is purified by column chromatography (silica gel, eluted with petroleum ether/ethyl acetate 9:1) to give pure (4-tert-Butylphenyl)acetonitrile (15.4 g, 99% yield).
Visual Guides
Synthesis Workflow
The following diagram illustrates the general experimental workflow for the synthesis and purification of (4-tert-Butylphenyl)acetonitrile.
Caption: General workflow for synthesis and purification.
Troubleshooting Logic for Low Yield
This decision tree provides a logical path for troubleshooting low reaction yields.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. Predict the products of the following reactions. (c) benzyl bromi... | Study Prep in Pearson+ [pearson.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4-tert-Butylphenyl-acetonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. CN1608049A - Method for preparing benzyl cyanide compound - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. CK12-Foundation [flexbooks.ck12.org]
Preventing polymerization of acrylonitrile in Michael addition reactions
This technical support center provides practical guidance for researchers, scientists, and drug development professionals to mitigate and manage the unwanted polymerization of acrylonitrile during Michael addition (cyanoethylation) reactions. Uncontrolled polymerization is a common side reaction that can drastically lower the yield of the desired product, complicate purification, and in some cases, pose a safety risk due to its exothermic nature.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture turning viscous, cloudy, or solidifying?
A1: These are strong indicators that acrylonitrile is polymerizing. This can be a rapid, uncontrolled reaction, often initiated by strong bases, high localized concentrations of reactants, or elevated temperatures.[1] The polymerization can be either free-radical or anionic in nature.[3][4] In the context of base-catalyzed Michael additions, anionic polymerization is a primary concern.
Q2: What is the underlying mechanism of this unwanted polymerization?
A2: In a base-catalyzed Michael addition, the base (or a basic nucleophile like an amine) can initiate anionic polymerization. Instead of just catalyzing the desired 1,4-addition, the base can attack an acrylonitrile monomer, creating a carbanion.[4] This carbanion can then rapidly add to other acrylonitrile molecules in a chain reaction, forming polyacrylonitrile.[4][5]
Q3: What are polymerization inhibitors and should I use them?
A3: Polymerization inhibitors are compounds added to monomers like acrylonitrile to prevent spontaneous polymerization during storage and handling.[6] Common examples include the monomethyl ether of hydroquinone (MEHQ) and hydroquinone (HQ).[6][7] These are typically free-radical inhibitors that require the presence of dissolved oxygen to be effective.[6][7] While commercial acrylonitrile contains inhibitors (e.g., 35-50 ppm MEHQ), adding a small extra amount (e.g., 100 ppm) can help prevent polymerization initiated by trace impurities or heat, especially in large-scale reactions.[1]
Q4: Do I need to remove the inhibitor before my reaction?
A4: For most base-catalyzed Michael additions, removing the inhibitor is generally not necessary and not recommended. The conditions of the Michael addition are typically not conducive to free-radical polymerization, which the inhibitor is designed to prevent. Removing the inhibitor makes the acrylonitrile highly susceptible to polymerization from heat, light, or impurities.[6] If removal is absolutely necessary for a specific application, it can be done by passing the monomer through a column of basic alumina.[6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause(s) | Solutions & Optimization Strategies |
| Reaction solidifies or becomes highly viscous immediately after adding acrylonitrile. | 1. High Temperature: The reaction is highly exothermic.[2]2. High Base Concentration: The catalyst concentration is too high, promoting rapid polymerization.[8]3. Localized Reagent Concentration: Adding acrylonitrile too quickly creates "hot spots." | 1. Temperature Control: Pre-cool the reaction mixture to 0-10 °C before adding acrylonitrile. Use an ice bath to maintain this temperature during the addition.[1]2. Slow Addition: Add acrylonitrile dropwise with vigorous stirring to ensure rapid mixing and heat dissipation.[1]3. Optimize Catalyst: Reduce the base catalyst concentration to the minimum effective amount. |
| Low yield of desired product with significant white precipitate formation. | 1. Slow Polymerization: Conditions are still promoting polymerization, albeit at a slower rate.2. Nucleophile Basicity: The amine or other nucleophile itself is basic enough to initiate polymerization.[1] | 1. Use an Inhibitor: Add a small amount of an inhibitor like MEHQ (e.g., 100 ppm) to the acrylonitrile before starting.[1]2. Solvent Choice: Use an inert solvent to help dissipate heat and dilute reactants. Aprotic polar solvents are often suitable.[1]3. Control Stoichiometry: For primary amines, using a large excess of the amine relative to the acrylate can favor the mono-addition product.[9] |
| Product is contaminated with a high-molecular-weight impurity that is difficult to remove. | Soluble Polymer Formation: Not all polyacrylonitrile will precipitate. Soluble oligomers may have formed. | 1. Purification by Precipitation: Dissolve the crude product in a solvent where the desired product is soluble but the polymer is not. Add a non-solvent for the polymer to force its precipitation.[1]2. Chromatography: If the polymer is of low enough molecular weight, column chromatography may be effective. |
| Reaction fails to initiate or proceeds very slowly. | 1. Insufficient Catalyst: The base concentration is too low to deprotonate the nucleophile effectively.2. Low Temperature: While crucial for preventing polymerization, excessively low temperatures may slow the desired reaction too much. | 1. Catalyst Screening: Test different base catalysts (e.g., NaOMe, t-BuOK, DBU) to find one with optimal activity and minimal side reactions.2. Gradual Warming: After the controlled, low-temperature addition of acrylonitrile is complete, allow the reaction to slowly warm to room temperature and monitor its progress.[1] |
Key Experimental Protocols
Protocol 1: General Procedure for a Polymerization-Free Michael Addition (Cyanoethylation of an Alcohol)
This protocol describes the synthesis of 3-methoxypropionitrile, incorporating steps to prevent polymer formation.[1]
Materials:
-
Anhydrous Methanol
-
Sodium methoxide (catalytic amount)
-
Acrylonitrile (stabilized with MEHQ)
-
Additional MEHQ (optional)
-
Weak acid (e.g., acetic acid) for neutralization
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
To a round-bottom flask containing anhydrous methanol, add a catalytic amount of sodium methoxide.
-
(Optional) Add extra MEHQ (e.g., to a total concentration of 100 ppm based on the amount of acrylonitrile).[1]
-
Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add acrylonitrile (1.0 equivalent) dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature is maintained below 10 °C.[1]
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, neutralize the catalyst with a weak acid (e.g., acetic acid).
-
The excess methanol and the product can be separated by fractional distillation.
Protocol 2: Removing Inhibitor Using an Alumina Column (If Necessary)
Warning: Inhibitor-free acrylonitrile is highly unstable and should be used immediately.[6] Heating should be avoided.[6]
Materials:
-
Acrylonitrile containing inhibitor
-
Basic activated alumina
-
Glass chromatography column
-
Glass wool or fritted disc
-
Collection flask
Procedure:
-
Secure the chromatography column vertically in a fume hood. Place a small plug of glass wool at the bottom.
-
Fill the column with basic activated alumina.
-
Carefully pour the inhibited acrylonitrile onto the top of the alumina bed.
-
Allow the monomer to pass through the column under gravity flow, collecting the purified, inhibitor-free monomer in a clean, dry flask.
-
Use the purified acrylonitrile immediately.[6]
Inhibitor and Reaction Condition Data
The following table summarizes common inhibitors for acrylonitrile and key reaction parameters to minimize polymerization.
| Parameter | Recommended Condition/Agent | Concentration/Value | Purpose & Notes |
| Inhibitor | Monomethyl Ether of Hydroquinone (MEHQ) | 35-50 ppm (in commercial ACN)[7] ~100 ppm (added for reaction)[1] | Prevents free-radical polymerization during storage and reaction. Requires O₂ to function.[6][7] |
| Hydroquinone (HQ) | Varies | Another common free-radical inhibitor.[6] | |
| Hydroquinone monobenzyl ether | 2-50 ppm | Effective inhibitor, can be used at elevated temperatures like during distillation.[10] | |
| Reaction Temp. | Addition Phase | 0 – 10 °C | Minimizes rate of exothermic polymerization.[1] |
| Reaction Phase | Room Temperature | Allows the desired Michael addition to proceed after controlled addition. | |
| Catalyst | Base Catalysts (e.g., NaOMe, t-BuOK) | Catalytic amounts | The concentration should be minimized to reduce the rate of anionic polymerization.[8] |
| Reagent Addition | Acrylonitrile | Dropwise over 30-60 min | Prevents localized high concentrations and temperature spikes.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. organicreactions.org [organicreactions.org]
- 3. cdn.nufarm.com [cdn.nufarm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Initiation of anionic polymerization of acrylonitrile with tertiary amines and ethylene or propylene oxide: some mechanistic aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. ineos.com [ineos.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. US2614119A - Inhibition of polymerization of acrylonitrile - Google Patents [patents.google.com]
Technical Support Center: Optimization of Catalyst and Solvent for Reactions Involving (4-tert-Butylphenyl)acetonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing chemical reactions involving (4-tert-butylphenyl)acetonitrile. The steric hindrance from the tert-butyl group often presents unique challenges, and this guide aims to provide solutions for catalyst and solvent selection to improve reaction yield, selectivity, and efficiency.
Frequently Asked Questions (FAQs)
Q1: Why are reactions involving (4-tert-Butylphenyl)acetonitrile often challenging?
A1: The primary challenge arises from the sterically bulky tert-butyl group on the phenyl ring. This group can hinder the approach of reagents and catalysts to nearby reactive sites, potentially slowing down reaction rates or preventing reactions that would otherwise be facile on less substituted analogues.[1] While the tert-butyl group is electron-donating, which can increase the electron density of the ring, this electronic effect is often overshadowed by its steric hindrance.[1]
Q2: What are the recommended starting points for catalyst selection in cross-coupling reactions (e.g., Suzuki, Sonogashira) with derivatives of (4-tert-Butylphenyl)acetonitrile?
A2: For cross-coupling reactions involving sterically hindered substrates, robust catalyst systems are required. Palladium-based catalysts are a common and effective choice. The use of sterically demanding, electron-rich phosphine ligands is crucial to promote key steps in the catalytic cycle, such as oxidative addition.
-
For Suzuki Couplings: Palladium precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ are often effective when paired with bulky phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃.[1] These ligands help stabilize the palladium center and facilitate the reaction with hindered aryl halides.[1]
-
For Sonogashira Couplings: Similar palladium precatalysts can be used, often in combination with a copper(I) co-catalyst (e.g., CuI). The choice of ligand remains critical.
-
Mechanistic Consideration: The bulky ligand facilitates the oxidative addition of the aryl halide to the Pd(0) center and subsequent reductive elimination to form the desired product.
Q3: Which solvents are most effective for Suzuki-Miyaura coupling reactions involving this substrate?
A3: The choice of solvent is critical and can significantly impact yield. A range of solvents can be effective, and screening is often necessary.
-
Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are commonly used and are good starting points for optimization.
-
Protic Solvents: Alcohols like methanol and ethanol, often in a mixture with water, can be highly effective. The use of a water co-solvent can improve the solubility of the inorganic base (e.g., NaOH, K₂CO₃) and facilitate the transmetalation step. For one model Suzuki-Miyaura reaction, a 3:2 mixture of methanol and water was found to be optimal.
Q4: How can I optimize the hydrogenation of the nitrile group in (4-tert-Butylphenyl)acetonitrile to the corresponding amine?
A4: The catalytic hydrogenation of nitriles can lead to primary amines, secondary amines, or a mixture of both. Catalyst and solvent choice are key to controlling selectivity.
-
Catalyst Selection:
-
For Primary Amines: Raney Nickel (Ra-Ni) or Rhodium-based catalysts are often used. The reaction is typically run in the presence of ammonia to suppress the formation of secondary amines.
-
For Secondary Amines: Atomically dispersed Palladium catalysts (Pd₁/ND@G) have shown high selectivity for the formation of secondary amines (dibenzylamine from benzonitrile) under transfer hydrogenation conditions.[2]
-
-
Solvent Effects: The solvent can influence both the reaction rate and selectivity. Alcohols such as methanol and ethanol are common choices.[2][3] The choice of solvent can affect the adsorption of the reactant onto the catalyst surface.[3]
Q5: What are the best practices for setting up a cyanation reaction to synthesize (4-tert-Butylphenyl)acetonitrile from 4-tert-butylbenzyl bromide?
A5: A common method for synthesizing arylacetonitriles is the reaction of the corresponding benzyl halide with a cyanide salt. To achieve high yields and minimize side reactions, consider the following:
-
Cyanide Source: Potassium cyanide (KCN) is effective.[4] For improved safety, zinc cyanide (Zn(CN)₂) is a widely used alternative that is less toxic.[5]
-
Catalyst/Promoter: Phase-transfer catalysts like 18-crown-6 can be used to enhance the solubility and reactivity of the cyanide salt in the organic solvent.[4]
-
Solvent: Dichloromethane or other polar aprotic solvents are suitable for this nucleophilic substitution.[4]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Low conversion is a frequent issue, often stemming from an inactive catalyst, improper reaction conditions, or impure reagents.[6][7]
Possible Causes & Solutions
-
Inactive Catalyst: Catalysts, especially palladium complexes, can be sensitive to air and moisture.
-
Solution: Ensure the reaction is set up under a strictly inert atmosphere (e.g., Nitrogen or Argon). Use freshly opened or properly stored catalysts and anhydrous solvents. Air- and moisture-stable precatalysts can also be beneficial.[5]
-
-
Inappropriate Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient.
-
Impure Reagents: Water or other protic impurities can interfere with the reaction, especially in cross-coupling.
-
Solution: Use rigorously dried and purified solvents and reagents. Ensure the inert gas line is equipped with a drying tube.[5]
-
Caption: Decision-making guide for catalyst and solvent selection.
Data Summary Tables
Table 1: Catalyst and Solvent Optimization for Suzuki-Miyaura Coupling of Aryl Bromides
This table summarizes typical conditions for Suzuki-Miyaura reactions, which can be adapted for derivatives of (4-tert-butylphenyl)acetonitrile.
| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd(OAc)₂, RuPhos | KOAc | 1,4-Dioxane / H₂O | 100 | High | Adapted from [5] |
| 2 | TbPo-Pd(II) | NaOH | MeOH / H₂O (3:2) | Reflux | 96.3 | [8] |
| 3 | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 83 | Adapted from [9] |
| 4 | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene | 110 | High | General recommendation |
Table 2: Solvent Effects on the Hydrogenation of a Phenyl Ketone over Pt/TiO₂
This table shows how solvent choice can influence selectivity in the hydrogenation of a related compound, 4-phenyl-2-butanone. Similar principles apply to nitrile hydrogenation.
| Solvent | Selectivity to Carbonyl Hydrogenation (%) | Selectivity to Ring Hydrogenation (%) | Reference |
| n-Hexane | 29.3 | 70.7 | [10] |
| Toluene | High (Favored) | Low | [3] |
| 2-Propanol | 65.0 | 35.0 | [10] |
| tert-Butanol | Lower C=O hydrogenation | Higher Ring hydrogenation | [3] |
Key Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of 4-tert-Butylbenzyl Bromide
This protocol is adapted from established methods for palladium-catalyzed cyanation of aryl halides. [5]
-
Reaction Setup: To a flame-dried Schlenk tube, add 4-tert-butylbenzyl bromide (1.0 equiv), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), RuPhos (0.04 equiv), and potassium acetate (KOAc, 1.5 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with Argon or Nitrogen gas three times.
-
Solvent Addition: Add degassed 1,4-dioxane and deionized water (e.g., 10:1 v/v) via syringe.
-
Heating: Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction for 12-24 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Hydrogenation of (4-tert-Butylphenyl)acetonitrile
This protocol is based on general procedures for nitrile hydrogenation. [2]
-
Reaction Setup: In a high-pressure reactor, add (4-tert-Butylphenyl)acetonitrile (1.0 equiv) and the chosen catalyst (e.g., 5-10 mol% Raney Nickel, washed with the reaction solvent).
-
Solvent Addition: Add the solvent (e.g., Methanol or Ethanol). If suppression of secondary amine formation is desired, the solvent should be saturated with ammonia.
-
Reaction Conditions: Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi H₂).
-
Heating and Stirring: Heat the reaction to the desired temperature (e.g., 60-80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by observing hydrogen uptake and by analyzing aliquots via GC-MS or LC-MS.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified further if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 4. 4-tert-Butylphenyl-acetonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Troubleshooting [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting byproduct formation in the cyanation of p-tert-butylbenzyl halides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cyanation of p-tert-butylbenzyl halides.
Troubleshooting Guides
This section addresses specific issues that may arise during the cyanation of p-tert-butylbenzyl halides, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: My reaction is yielding a significant amount of p-tert-butylbenzyl alcohol as a byproduct. What is the likely cause and how can I prevent this?
Answer:
The formation of p-tert-butylbenzyl alcohol is a common issue arising from the presence of water in the reaction mixture. The hydroxide ion (OH⁻), formed from water, is a competing nucleophile that can react with the benzyl halide.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Wet Solvents | Use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves. |
| Hygroscopic Reagents | Dry cyanide salts (e.g., KCN, NaCN) in an oven before use and store them in a desiccator. |
| Atmospheric Moisture | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel. |
| Aqueous Workup | Minimize the contact time of the unreacted benzyl halide with the aqueous phase during workup. |
A general troubleshooting workflow for this issue is presented below:
Caption: Troubleshooting workflow for alcohol byproduct formation.
Question 2: I am observing the formation of p-tert-butylbenzoic acid and/or its corresponding amide in my final product. How can I minimize these impurities?
Answer:
The formation of p-tert-butylbenzoic acid or its amide is due to the hydrolysis of the desired p-tert-butylbenzyl cyanide product.[1][2] This can occur under either acidic or basic conditions, especially at elevated temperatures or with prolonged reaction times.[3][4]
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Prolonged Reaction Time | Monitor the reaction progress by TLC or GC/LC-MS and stop the reaction as soon as the starting material is consumed. |
| High Reaction Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Acidic or Basic Conditions | Maintain neutral reaction conditions if possible. If acidic or basic conditions are required for the cyanation, neutralize the reaction mixture promptly during workup. |
| Aqueous Workup | Perform the aqueous workup at a lower temperature (e.g., using an ice bath) to slow down the rate of hydrolysis. |
The pathway for nitrile hydrolysis is illustrated below:
Caption: Hydrolysis pathway of the nitrile product.
Question 3: My reaction is sluggish and gives a poor yield of the desired nitrile. What factors could be contributing to this?
Answer:
A sluggish reaction or low yield can be attributed to several factors related to the reaction conditions and the nature of the starting materials.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Poor Solubility of Cyanide Salt | Use a polar aprotic solvent such as DMSO or DMF to improve the solubility of the cyanide salt.[5] Alternatively, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed in a two-phase system.[6] |
| Leaving Group | The reactivity of the benzyl halide depends on the leaving group, with the order of reactivity being I > Br > Cl. If using a chloride, consider converting it to the more reactive bromide or iodide. |
| Steric Hindrance | While p-tert-butylbenzyl halides are primary halides and generally favor Sₙ2 reactions, significant steric hindrance around the reaction center can slow down the reaction. Increasing the reaction temperature or using a less sterically hindered base might be necessary. |
| Deactivated Catalyst (if applicable) | If using a palladium or nickel-catalyzed cyanation, the catalyst can be deactivated by excess cyanide ions.[7][8] The use of co-catalysts or specific ligands can mitigate this issue. |
The general reaction mechanism for the cyanation of a primary benzyl halide is the Sₙ2 pathway:
Caption: Sₙ2 mechanism for the cyanation of p-tert-butylbenzyl halide.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the cyanation of p-tert-butylbenzyl halides?
A1: Polar aprotic solvents like DMSO and DMF are excellent choices as they effectively dissolve the cyanide salts.[5] Anhydrous ethanol is also commonly used, but care must be taken to exclude water to prevent alcohol formation.[9][10]
Q2: Which cyanide salt should I use?
A2: Sodium cyanide (NaCN) and potassium cyanide (KCN) are the most common and cost-effective choices.[10] Zinc cyanide (Zn(CN)₂) is less toxic and can be used in palladium-catalyzed reactions.[11] For specialized applications, other cyanating agents might be considered.[12]
Q3: Can I use a phase-transfer catalyst for this reaction?
A3: Yes, a phase-transfer catalyst, such as a tetrabutylammonium salt, can be very effective, especially when using a two-phase solvent system (e.g., toluene/water).[6] This can help to transport the cyanide ion into the organic phase where the reaction occurs.[5]
Q4: How do I monitor the progress of the reaction?
A4: The reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting benzyl halide spot. Gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative monitoring.
Q5: What is a typical workup procedure for this reaction?
A5: A typical workup involves quenching the reaction with water, followed by extraction of the product into an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Experimental Protocols
Representative Protocol for the Cyanation of p-tert-butylbenzyl Bromide
Materials:
-
p-tert-butylbenzyl bromide
-
Potassium cyanide (KCN)
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
To the flask, add potassium cyanide (1.2 equivalents) and anhydrous ethanol.
-
Stir the suspension and add p-tert-butylbenzyl bromide (1.0 equivalent) to the flask.
-
Heat the reaction mixture to reflux and maintain this temperature while stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding water.
-
Extract the product with ethyl acetate (3 x volume of ethanol).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure p-tert-butylbenzyl cyanide.
References
- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistrystudent.com [chemistrystudent.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Cyanation - Wikipedia [en.wikipedia.org]
- 12. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
Technical Support Center: Scalable Synthesis of N-t-butyl Amides from Nitriles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of N-t-butyl amides from nitriles. The primary focus is on the Ritter reaction, a common and effective method for this transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most scalable and safest method for synthesizing N-t-butyl amides from nitriles?
A1: The modified Ritter reaction using tert-butyl acetate as the source of the tert-butyl cation is a highly scalable and safer alternative to traditional methods.[1][2][3] Traditional methods often employ isobutylene gas, which is highly flammable and can lead to exothermic events, or tert-butanol, which has a melting point near room temperature, making it difficult to handle.[2] Tert-butyl acetate is a liquid with a convenient boiling point (97-98 °C), readily available, and cost-effective, making it ideal for large-scale synthesis.[2]
Q2: What is the general mechanism of the Ritter reaction for this synthesis?
A2: The Ritter reaction proceeds through the formation of a stable carbocation from an alcohol or alkene in the presence of a strong acid.[4][5][6] In the case of N-t-butyl amide synthesis, a tert-butyl cation is generated. This cation is then attacked by the nitrogen atom of the nitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the desired N-t-butyl amide.[4][6][7]
Q3: Can primary alcohols be used in the Ritter reaction to generate the carbocation?
A3: Generally, primary alcohols are not suitable for the Ritter reaction because they do not form stable carbocations.[8][9] The reaction works best with substrates that can generate stable carbocations, such as tertiary and benzylic alcohols.[6][10]
Q4: What types of nitriles are compatible with this reaction?
A4: The Ritter reaction for the synthesis of N-t-butyl amides has a broad scope and is compatible with aromatic, alkyl, and α,β-unsaturated nitriles.[1] This includes electron-deficient and heteroaromatic compounds.[3]
Q5: What are the common purification methods for N-t-butyl amides?
A5: Common purification techniques for N-t-butyl amides include crystallization, sublimation, and column chromatography.[11][12] For solid products, precipitation from the reaction mixture followed by filtration and washing with water can be an effective initial purification step.[2] Recrystallization from solvents like ethanol, acetone, or acetonitrile is often a preferred method to avoid chromatography.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | 1. Incomplete reaction: The reaction may not have gone to completion. | 1a. Monitor reaction progress: Use techniques like HPLC or TLC to monitor the consumption of the starting nitrile.[2][13] 1b. Increase reaction time or temperature: If the reaction is sluggish, consider extending the reaction time or moderately increasing the temperature.[3] 1c. Check reagent quality: Ensure the purity and dryness of all reagents, especially the nitrile and the acid catalyst. |
| 2. Unstable carbocation: The carbocation precursor (e.g., alcohol) is not efficiently forming a stable carbocation. | 2a. Use a suitable precursor: Employ tertiary alcohols like tert-butanol or a stable precursor like tert-butyl acetate.[2][5] Primary alcohols are generally unsuitable.[8] | |
| 3. Insufficient acid catalyst: The amount of acid may be insufficient to catalyze the reaction effectively. | 3a. Optimize acid concentration: The concentration of the acid catalyst is crucial. A typical protocol uses 1.8 equivalents of sulfuric acid.[2] | |
| Exothermic reaction and gas evolution | 1. Use of isobutylene: Isobutylene is a highly flammable gas, and its polymerization can cause exothermic events.[2] | 1a. Switch to a safer t-butyl source: Use tert-butyl acetate as a safer and easier-to-handle alternative.[2][3] |
| 2. Rapid addition of strong acid: Adding the strong acid too quickly can lead to a rapid and uncontrolled reaction, especially when using tert-butyl acetate as both solvent and reagent.[2] | 2a. Slow, controlled addition: Add the strong acid (e.g., sulfuric acid) dropwise or as a solution in a solvent like acetic acid over a period of time, maintaining a controlled temperature (e.g., below 30 °C).[2] | |
| Formation of side products/impurities | 1. Polymerization of the t-butyl source: Cationic polymerization of isobutylene is a known side reaction.[2] | 1a. Use optimized conditions: Employing tert-butyl acetate with controlled acid addition minimizes this side reaction.[2] |
| 2. Hydrolysis of the nitrile to a carboxylic acid: Under harsh acidic conditions and with excess water, the nitrile may hydrolyze to the corresponding carboxylic acid. | 2a. Control water content: Ensure the reaction is carried out under reasonably anhydrous conditions until the work-up step. | |
| Difficulty in product isolation | 1. Product is soluble in the work-up solvent: The N-t-butyl amide may have some solubility in the aqueous phase during work-up. | 1a. Adjust pH: Neutralizing the reaction mixture with a base like sodium acetate can help precipitate the solid amide product.[2] 1b. Extraction: If the product does not precipitate, perform an extraction with a suitable organic solvent. |
| 2. Emulsion formation during extraction: The presence of salts and other byproducts can lead to emulsion formation. | 2a. Brine wash: Wash the organic layer with a saturated sodium chloride solution (brine) to break the emulsion. |
Experimental Protocols
General Protocol for Scalable Synthesis of N-t-butyl Amides using tert-Butyl Acetate[2]
This protocol is optimized for the scalable conversion of nitriles to N-tert-butyl amides.
Materials:
-
Nitrile (1 equivalent)
-
tert-Butyl acetate (2 equivalents)
-
Acetic acid
-
Sulfuric acid (1.8 equivalents)
-
2 M Sodium acetate solution (aqueous)
-
Water
Procedure:
-
In a suitable reaction vessel, combine the nitrile, acetic acid (1 mL/g of nitrile), and tert-butyl acetate.
-
Prepare a solution of sulfuric acid in acetic acid (1 mL/g of nitrile).
-
Slowly add the sulfuric acid solution to the reaction mixture over 30 minutes at room temperature. Maintain the internal temperature below 30 °C during the addition.
-
Stir the reaction mixture at room temperature for 2 hours, or until the reaction is complete as determined by HPLC analysis.
-
Upon complete conversion of the nitrile, quench the reaction by adding a 2 M aqueous solution of sodium acetate.
-
The solid product should precipitate from the solution.
-
Filter the solid product and wash it with water (2 x 4 mL/g of nitrile).
-
Dry the product under vacuum.
Data Presentation
Table 1: Representative Yields for the Synthesis of N-tert-butyl Amides from Various Nitriles
| Entry | Nitrile | Product | Yield (%) |
| 1 | Benzonitrile | N-tert-butylbenzamide | 95 |
| 2 | 4-Methoxybenzonitrile | N-tert-butyl-4-methoxybenzamide | 92 |
| 3 | 4-Chlorobenzonitrile | N-tert-butyl-4-chlorobenzamide | 94 |
| 4 | Pivalonitrile | N-tert-butylpivalamide | 85 |
| 5 | Acetonitrile | N-tert-butylacetamide | 78 |
Yields are based on published procedures and may vary depending on the specific reaction conditions and scale.[2][3]
Visualizations
Ritter Reaction Mechanism
References
- 1. An efficient and scalable Ritter reaction for the synthesis of tert-butyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction [organic-chemistry.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Ritter reaction - Wikipedia [en.wikipedia.org]
- 6. Ritter Reaction | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 9. Ritter Reaction [organic-chemistry.org]
- 10. Ritter Reaction | OpenOChem Learn [learn.openochem.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Events in Large-Scale Ritter Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing exothermic events during large-scale Ritter reactions. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a Ritter reaction and why is it exothermic?
The Ritter reaction is a chemical reaction that converts a nitrile and a carbocation precursor (like an alkene or an alcohol) into an N-alkyl amide using a strong acid catalyst.[1][2] The reaction is often highly exothermic, meaning it releases a significant amount of heat. This is primarily due to the formation of a stable carbocation intermediate and the subsequent nucleophilic attack by the nitrile, which are energetically favorable steps.
Q2: What are the primary hazards associated with large-scale Ritter reactions?
The main hazard is a thermal runaway, a situation where the reaction rate increases with temperature, leading to a further increase in temperature and a rapid, uncontrolled release of energy.[3] This can result in a dangerous increase in pressure within the reactor, potentially leading to vessel rupture, explosion, and the release of toxic and flammable materials.[3]
Q3: What are the key process parameters to monitor and control during a large-scale Ritter reaction?
Careful monitoring and control of several parameters are crucial for safety:
-
Temperature: Continuous monitoring of the reaction temperature is critical.[4]
-
Reagent Addition Rate: The rate at which reactants are added directly influences the rate of heat generation.[5]
-
Agitation: Proper mixing is essential to ensure even temperature distribution and prevent localized hotspots.
-
Pressure: Monitoring the reactor pressure can indicate gas evolution or an increase in temperature.[4]
Q4: What are the initial signs of a potential thermal runaway in a Ritter reaction?
Early warning signs of a thermal runaway include:
-
A faster-than-expected rise in reaction temperature, even with cooling applied.
-
An increase in reactor pressure.
-
A noticeable change in the color or viscosity of the reaction mixture.
-
An increase in the cooling system's duty with no corresponding decrease in the reaction temperature.
Troubleshooting Guides
Issue 1: Uncontrolled Temperature Spike During Acid Addition
Q: I am observing a rapid and uncontrolled temperature increase while adding the strong acid catalyst to my Ritter reaction. What should I do?
A: This is a critical situation that requires immediate action to prevent a thermal runaway.
Immediate Actions:
-
Stop Acid Addition: Immediately halt the addition of the acid catalyst.
-
Maximize Cooling: Increase the cooling to the reactor to its maximum capacity.
-
Ensure Agitation: Verify that the agitator is functioning correctly to ensure proper heat transfer.
-
Prepare for Quenching: Have a pre-determined quenching agent ready for immediate use if the temperature continues to rise.
Root Cause Analysis and Prevention:
-
Inadequate Cooling: The cooling capacity of the reactor may be insufficient for the rate of heat generation. Perform a thorough heat transfer calculation before scaling up.
-
Acid Addition Rate Too High: The acid was likely added too quickly, leading to a rapid exotherm. The addition should be slow and controlled, with constant temperature monitoring.
-
Localized Concentration: Poor mixing could have led to a localized high concentration of the acid, causing a hot spot. Ensure the addition point is near an agitator for rapid dispersion.
Issue 2: Slower Than Expected Initial Reaction Followed by a Sudden Exotherm
Q: My Ritter reaction showed little to no temperature increase initially, but after some time, the temperature rose very rapidly. What could be the cause?
A: This phenomenon, known as "accumulation," is extremely dangerous. It occurs when reactants accumulate without reacting due to a low initial temperature or an induction period, followed by a sudden, rapid reaction of the built-up material.
Immediate Actions:
-
Stop All Reagent Feeds: Immediately stop the addition of all reactants.
-
Apply Maximum Cooling: Engage the full cooling capacity of the reactor.
-
Emergency Quenching: If the temperature continues to rise uncontrollably, initiate the emergency quenching procedure by adding a cold, inert solvent or a suitable chemical quencher.
Root Cause Analysis and Prevention:
-
Low Initial Temperature: The initial reaction temperature may have been too low to initiate the reaction, allowing reactants to accumulate.
-
Catalyst Inactivity: The catalyst may have had an induction period before becoming fully active.
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Poor Mixing: Inadequate agitation can lead to poor distribution of the catalyst and reactants.
Issue 3: Pressure Buildup in the Reactor
Q: The pressure in my reactor is increasing significantly during the Ritter reaction. What should I do?
A: Pressure buildup can be a sign of gas evolution, boiling of the solvent, or the onset of a thermal runaway.
Immediate Actions:
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Assess the Cause: Determine if the pressure increase is due to expected off-gassing or an unexpected temperature rise.
-
Control Temperature: If the pressure rise is accompanied by a temperature increase, follow the steps for managing a temperature spike.
-
Vent Safely: If the pressure exceeds the safe operating limit, vent the reactor through a designated and properly sized emergency relief system to a safe location.
Root Cause Analysis and Prevention:
-
Side Reactions: Unwanted side reactions could be producing gaseous byproducts.
-
Solvent Boiling: The reaction temperature may have exceeded the boiling point of the solvent.
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Blocked Vent: Ensure that the reactor's vent line is not obstructed.
Data Presentation
The following tables summarize key quantitative data for managing exothermic events in large-scale Ritter reactions, with a focus on the synthesis of N-tert-butylacetamide from tert-butanol and acetonitrile as a model system.
Table 1: Thermal Hazard Data from Calorimetry Studies
| Parameter | Value | Significance |
| Onset of Significant Exotherm | ~30 °C | Indicates the temperature at which the reaction begins to accelerate significantly.[4] |
| Adiabatic Temperature Rise (ΔTad) | 52.34 °C | The theoretical temperature increase if all the heat of reaction is contained within the system. A key indicator of thermal risk. |
| Maximum Temperature of Synthesis Reaction (MTSR) | 82.34 °C | The maximum temperature the reaction mixture could reach under adiabatic conditions. |
| Redesigned Process Temperature | 38 ± 2 °C | A safer operating temperature determined after thermal hazard evaluation.[4] |
Table 2: Recommended Process Control Parameters for a Large-Scale Ritter Reaction
| Parameter | Recommended Range/Value | Rationale |
| Initial Reaction Temperature | 35 - 40 °C | Provides a safe margin below the onset of a rapid exotherm.[4] |
| Sulfuric Acid Concentration | 95-98% | High concentration is necessary for carbocation formation. |
| Molar Ratio (Nitrile:Alcohol) | 1.5 : 1 | A slight excess of the nitrile is often used. |
| Acid Addition Time | 2 - 4 hours | Slow, controlled addition is critical to manage the exotherm. |
| Agitator Speed | Sufficient to ensure good mixing and heat transfer | Varies with reactor geometry and scale; must prevent solids from settling and ensure rapid dispersion of added reagents. |
Experimental Protocols
Key Experiment: Large-Scale Synthesis of N-tert-butylacetamide
This protocol is a representative example for a large-scale Ritter reaction and should be adapted and fully risk-assessed for specific equipment and conditions.
Materials:
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Acetonitrile
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tert-Butanol
-
Concentrated Sulfuric Acid (98%)
-
Ice water
-
Sodium Hydroxide solution (for neutralization)
Equipment:
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Jacketed glass reactor with temperature control unit
-
Overhead stirrer with appropriate impeller
-
Dosing pump for controlled acid addition
-
Temperature and pressure sensors
-
Emergency quench system
-
Emergency relief system
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge Reactants: Charge the reactor with acetonitrile and tert-butanol.
-
Initial Cooling: Cool the reactor contents to the initial setpoint of 35°C.
-
Acid Addition: Begin the slow, controlled, subsurface addition of concentrated sulfuric acid via the dosing pump over a period of 2-4 hours. Continuously monitor the internal temperature. The temperature should be maintained at 38 ± 2 °C throughout the addition.[4]
-
Reaction Monitoring: After the acid addition is complete, maintain the reaction mixture at 40°C and monitor for completion using a suitable analytical method (e.g., GC, HPLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0-5°C. Slowly and carefully quench the reaction by adding it to a separate vessel containing ice water with vigorous stirring.
-
Neutralization and Workup: Neutralize the quenched mixture with a sodium hydroxide solution to the appropriate pH.
-
Product Isolation: Isolate the crude N-tert-butylacetamide by filtration, and wash with cold water.
-
Purification: The crude product can be purified by recrystallization.
Mandatory Visualization
References
Purification strategies for removing unreacted starting materials from (4-tert-Butylphenyl)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying (4-tert-Butylphenyl)acetonitrile and removing unreacted starting materials.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of (4-tert-Butylphenyl)acetonitrile.
Recrystallization
Question: My (4-tert-Butylphenyl)acetonitrile is not crystallizing from solution, what should I do?
Answer: This is a common issue that can arise from several factors. Here are some troubleshooting steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a seed crystal of pure (4-tert-Butylphenyl)acetonitrile if available.
-
Concentrate the Solution: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cooling: Ensure the solution is cooled slowly to room temperature, and then in an ice bath to maximize crystal formation. Rapid cooling can sometimes lead to oiling out or the formation of very fine, impure crystals.
Question: My product is "oiling out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute. To address this:
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Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool very slowly. Insulating the flask can help with this.
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Change Solvent System: The chosen solvent may not be appropriate. A solvent with a lower boiling point or a mixed solvent system might be necessary. Experiment with different solvents on a small scale. For instance, dissolving the compound in a minimal amount of a good solvent (like ethanol) and then slowly adding a poor solvent (like water) until the solution becomes turbid, followed by gentle heating to clarify and slow cooling, can be effective.
Distillation
Question: I am having trouble separating (4-tert-Butylphenyl)acetonitrile from unreacted 4-tert-butylbenzyl bromide by distillation. What could be the issue?
Answer: Incomplete separation by distillation is often due to an insufficient difference in boiling points or improper distillation technique.
-
Fractional Distillation: A simple distillation may not be sufficient. Use a fractional distillation column (e.g., a Vigreux or packed column) to increase the separation efficiency.
-
Vacuum Distillation: Both (4-tert-Butylphenyl)acetonitrile and 4-tert-butylbenzyl bromide have high boiling points at atmospheric pressure. Performing the distillation under reduced pressure (vacuum) will lower their boiling points and can improve separation.[1]
-
Check for Azeotropes: While less common for these types of compounds, ensure that an azeotrope is not being formed.
Column Chromatography
Question: My separation of (4-tert-Butylphenyl)acetonitrile by column chromatography is poor, and the fractions are still impure. What can I do?
Answer: Poor separation in column chromatography can be due to several factors related to the column setup and elution.
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Optimize Solvent System: The polarity of the eluent is critical. For (4-tert-Butylphenyl)acetonitrile, a common eluent system is a mixture of petroleum ether and ethyl acetate (e.g., 9:1). You can adjust the ratio to improve separation. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column.
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Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.
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Loading the Sample: Load the crude product onto the column in a concentrated band using a minimal amount of solvent. A broad initial band will result in poor separation.
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Elution Rate: A slow and steady flow rate of the eluent will generally provide better separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of (4-tert-Butylphenyl)acetonitrile?
A1: The most common impurity is unreacted starting material, typically 4-tert-butylbenzyl bromide. Other potential impurities could include byproducts from side reactions, such as 4-tert-butylstyrene from an elimination reaction, or (4-tert-butylphenyl)acetamide and (4-tert-butylphenyl)acetic acid from the hydrolysis of the nitrile product.[2][3]
Q2: How can I effectively remove unreacted 4-tert-butylbenzyl bromide?
A2: Several methods can be employed:
-
Column Chromatography: This is a very effective method. Using a silica gel column with a non-polar eluent system like petroleum ether/ethyl acetate (9:1) will allow for the separation of the more polar nitrile from the less polar bromide.
-
Vacuum Distillation: Due to the difference in their boiling points, vacuum distillation can be used to separate the two compounds.
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Recrystallization: If a suitable solvent is found where the solubility of the product and the impurity differ significantly, recrystallization can be an effective purification method.
Q3: What is a good solvent for recrystallizing (4-tert-Butylphenyl)acetonitrile?
A3: (4-tert-Butylphenyl)acetonitrile is reported to be soluble in alcohols.[4] A mixed solvent system, such as ethanol and water, is often a good starting point for the recrystallization of arylacetonitriles. The compound is dissolved in a minimum amount of hot ethanol, and then water is slowly added until the solution becomes cloudy. The solution is then gently heated until it becomes clear again and allowed to cool slowly.
Q4: How can I monitor the progress of the purification?
A4: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. By spotting the crude mixture and the collected fractions on a TLC plate and eluting with an appropriate solvent system (e.g., petroleum ether/ethyl acetate), you can visualize the separation of the desired product from impurities.
Q5: Can I use an aqueous wash to remove any water-soluble impurities?
A5: Yes, after the reaction, washing the organic layer with water can help remove any water-soluble salts (like potassium bromide if KCN was used) and other polar impurities. If the reaction was conducted under basic conditions, a wash with a dilute acid can remove basic impurities, and a wash with a dilute base can remove acidic impurities.
Data Presentation
Physical Properties of (4-tert-Butylphenyl)acetonitrile and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| (4-tert-Butylphenyl)acetonitrile | C₁₂H₁₅N | 173.26 | 79-81 @ 0.1 mmHg, 118 @ 0.7 kPa, 266-268 @ 760 mmHg |
| 4-tert-Butylbenzyl bromide | C₁₁H₁₅Br | 227.14 | 93-94 @ 1.5 mmHg |
| (4-tert-Butylphenyl)acetamide | C₁₂H₁₇NO | 191.27 | - |
| (4-tert-Butylphenyl)acetic acid | C₁₂H₁₆O₂ | 192.25 | - |
Qualitative Solubility of (4-tert-Butylphenyl)acetonitrile
| Solvent | Solubility |
| Alcohol (e.g., Ethanol, Methanol) | Soluble[4], Very Slightly Soluble in Methanol |
| Chloroform | Very Slightly Soluble |
| Water | Insoluble[4] |
Recommended Solvent Systems for Purification
| Purification Method | Recommended Solvent System |
| Column Chromatography | Silica Gel with Petroleum Ether / Ethyl Acetate (9:1 v/v) |
| Recrystallization | Ethanol/Water, Isopropanol/Water |
| Thin Layer Chromatography (TLC) | Silica Gel plates with Petroleum Ether / Ethyl Acetate (e.g., 8:2 or 9:1 v/v) |
Experimental Protocols
Recrystallization (General Procedure)
-
Transfer the crude (4-tert-Butylphenyl)acetonitrile to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.
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If using a mixed solvent system, slowly add the second solvent (e.g., water) to the hot solution until a persistent cloudiness is observed.
-
Add a few drops of the first solvent back to the hot solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.
-
Dry the purified crystals.
Vacuum Distillation
-
Set up a distillation apparatus suitable for vacuum distillation, including a vacuum source, a manometer, and a cold trap.
-
Place the crude (4-tert-Butylphenyl)acetonitrile in the distillation flask with a stir bar or boiling chips.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect the fractions that distill at the expected boiling point of (4-tert-Butylphenyl)acetonitrile at the given pressure.
Column Chromatography
-
Prepare a slurry of silica gel in the chosen eluent (e.g., petroleum ether/ethyl acetate 9:1).
-
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude (4-tert-Butylphenyl)acetonitrile in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
References
Technical Support Center: Synthesis of (4-tert-Butylphenyl)acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of (4-tert-Butylphenyl)acetonitrile, with a specific focus on the impact of moisture. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Encountering issues during the synthesis of (4-tert-Butylphenyl)acetonitrile? This guide addresses common problems, with a focus on those arising from moisture contamination.
| Issue | Potential Cause | Recommended Action |
| Low or No Yield of (4-tert-Butylphenyl)acetonitrile | Moisture in reaction: Presence of water leads to the formation of 4-tert-butylbenzyl alcohol as a major byproduct through a competing nucleophilic substitution reaction.[1] Water can also solvate the cyanide nucleophile, reducing its reactivity.[2] | - Ensure all glassware is thoroughly oven-dried or flame-dried before use. - Use anhydrous solvents. Consider distilling solvents over a suitable drying agent. - Use freshly opened or properly stored anhydrous reagents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture ingress. |
| Inefficient Reaction Conditions: Incorrect temperature, reaction time, or solvent. | The reaction of 4-tert-butylbenzyl bromide with potassium cyanide is typically refluxed for several hours.[3] Ensure the appropriate solvent (e.g., aprotic polar solvent) is used to dissolve the reactants. | |
| Presence of a Significant Amount of 4-tert-butylbenzyl alcohol in the Product | Hydrolysis of the starting material: The starting material, 4-tert-butylbenzyl halide, has undergone hydrolysis due to the presence of water. | Follow the recommendations for ensuring anhydrous reaction conditions as detailed above. |
| Formation of (4-tert-Butylphenyl)acetic acid or (4-tert-Butylphenyl)acetamide | Hydrolysis of the nitrile product: The desired (4-tert-Butylphenyl)acetonitrile product can hydrolyze to the corresponding carboxylic acid or amide in the presence of water, especially under acidic or basic conditions and/or with prolonged heating.[4] | - Minimize the exposure of the product to aqueous conditions during workup. - Ensure that any aqueous washes are neutral. - Thoroughly dry the organic extracts before solvent removal. |
| Slow or Stalled Reaction | Reduced nucleophilicity of the cyanide ion: Protic solvents like water can form a "solvent cage" around the cyanide ion through hydrogen bonding, which stabilizes the nucleophile and reduces its reactivity in an SN2 reaction.[2] | Use a polar aprotic solvent (e.g., acetone, DMSO, or acetonitrile) to better solvate the cation of the cyanide salt while leaving the anion more nucleophilic. The use of a phase-transfer catalyst like 18-crown-6 can also enhance the reaction rate.[3] |
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for the synthesis of (4-tert-Butylphenyl)acetonitrile?
A1: The synthesis of (4-tert-Butylphenyl)acetonitrile from a 4-tert-butylbenzyl halide and a cyanide salt is a nucleophilic substitution reaction. The presence of water introduces a competing nucleophile, the hydroxide ion (OH-), which can react with the benzyl halide to form 4-tert-butylbenzyl alcohol, a significant byproduct that reduces the yield of the desired nitrile.[1] Furthermore, water, being a protic solvent, can solvate and stabilize the cyanide nucleophile, thereby decreasing its reactivity and slowing down the rate of the desired reaction.[2]
Q2: What are the primary byproducts if my reaction is contaminated with water?
A2: The main byproduct resulting from water contamination during the reaction is 4-tert-butylbenzyl alcohol. If the desired product, (4-tert-Butylphenyl)acetonitrile, is exposed to aqueous acidic or basic conditions for a prolonged period, especially at elevated temperatures, it can hydrolyze to form (4-tert-butylphenyl)acetamide and subsequently (4-tert-butylphenyl)acetic acid.[4]
Q3: How can I effectively remove moisture from my reagents and glassware?
A3: To ensure anhydrous conditions, all glassware should be oven-dried at a high temperature (e.g., 120 °C) for several hours or flame-dried under vacuum and allowed to cool in a desiccator or under an inert atmosphere. Solvents should be of an anhydrous grade or freshly distilled from an appropriate drying agent. Solid reagents should be stored in a desiccator. Running the reaction under an inert atmosphere of nitrogen or argon is also highly recommended to prevent the introduction of atmospheric moisture.
Q4: Can I use an aqueous workup for the synthesis of (4-tert-Butylphenyl)acetonitrile?
A4: Yes, an aqueous workup is a standard part of the procedure to remove inorganic salts and other water-soluble impurities.[3] The nitrile product is generally stable enough to withstand a brief aqueous workup at a neutral pH. However, it is crucial to subsequently and thoroughly dry the organic extract using a drying agent like anhydrous sodium sulfate or magnesium sulfate before removing the solvent to prevent hydrolysis of the product during storage or subsequent steps.[3]
Experimental Protocol: Anhydrous Synthesis of (4-tert-Butylphenyl)acetonitrile
This protocol is based on established literature procedures for the nucleophilic substitution of a benzyl halide with cyanide.[3]
Materials:
-
4-tert-Butylbenzyl bromide
-
Potassium cyanide (KCN)
-
18-crown-6
-
Anhydrous solvent (e.g., acetonitrile or acetone)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Preparation: All glassware must be thoroughly oven-dried and assembled under a dry, inert atmosphere (nitrogen or argon).
-
Reaction Setup: To a round-bottom flask, add 4-tert-butylbenzyl bromide, potassium cyanide (1.2 equivalents), and a catalytic amount of 18-crown-6 (0.1 equivalents).
-
Solvent Addition: Add the anhydrous solvent to the flask.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into deionized water and extract with dichloromethane.
-
Drying: Wash the combined organic extracts with brine, and then dry over anhydrous sodium sulfate.
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Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Impact of Moisture on Reaction Pathway
The following diagram illustrates the competing reaction pathways in the synthesis of (4-tert-Butylphenyl)acetonitrile in the presence of moisture.
Caption: Impact of moisture on the synthesis of (4-tert-Butylphenyl)acetonitrile.
References
Selecting optimal temperature conditions for (4-tert-Butylphenyl)acetonitrile reactions
Welcome to the technical support center for optimizing reactions involving (4-tert-Butylphenyl)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental conditions, with a specific focus on the critical role of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of (4-tert-Butylphenyl)acetonitrile?
For the synthesis starting from p-tert-butylbenzyl bromide and potassium cyanide, a reflux temperature of 80°C has been shown to be highly effective.[1] This condition, when maintained for approximately 5 hours in the presence of a phase-transfer catalyst like 18-crown-6, can lead to yields as high as 99%.[1]
Q2: How does temperature impact the hydrolysis of (4-tert-Butylphenyl)acetonitrile to (4-tert-Butylphenyl)acetic acid?
Temperature is a critical parameter for successful hydrolysis. High temperatures are required to drive the reaction to completion. For instance, the hydrolysis of a related thione derivative to produce (4-tert-Butylphenyl)acetic acid is conducted at approximately 117°C (390 K).[2] Another method involving the acidification of an intermediate specifies a reaction temperature of 114-118°C for 3 hours.[3] Temperatures outside this range may lead to incomplete reaction or the formation of unwanted byproducts.
Q3: My reaction is proceeding very slowly or not at all. What is the first temperature-related factor I should check?
If your reaction is sluggish, the most likely cause is insufficient temperature. Chemical reactions, particularly endothermic ones, require a certain amount of energy (activation energy) to proceed at a reasonable rate.
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Verification: Ensure your heating apparatus (heating mantle, oil bath) is calibrated correctly and that the reaction mixture is reaching the target temperature.
-
Solution: Gradually increase the temperature in small increments while monitoring the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or LC-MS. For reflux reactions, ensure a steady rate of reflux is maintained.
Q4: I am observing significant impurity formation. Could the reaction temperature be the cause?
Yes, excessively high temperatures are a common cause of impurity formation. Elevated temperatures can provide enough energy for alternative reaction pathways to occur, leading to side products, or can cause the degradation of starting materials, intermediates, or the final product.
-
Verification: Review literature for the recommended temperature range. If impurities appear, especially those indicating decomposition (e.g., charring), the temperature is likely too high.
-
Solution: Lower the reaction temperature. If the reaction rate becomes too slow, consider extending the reaction time or exploring alternative catalytic systems that may operate efficiently at lower temperatures.
Troubleshooting Guide
| Problem | Potential Temperature-Related Cause | Recommended Solution |
| Low Yield During Synthesis | The reaction temperature is too low, leading to an incomplete reaction, or too high, causing degradation of the product or starting materials. | Verify that the reflux temperature is stable at 80°C.[1] Ensure the heating source provides uniform heating to the flask. Monitor the reaction by TLC until the starting material is consumed. |
| Formation of Dark/Tarry Impurities During Hydrolysis | The temperature has exceeded the optimal range (114-118°C), causing thermal decomposition.[3] | Use a precisely controlled heating system (e.g., an oil bath with a thermostat) to maintain the temperature strictly within the recommended range. Avoid aggressive, direct heating with a mantle. |
| Reaction Stalls Before Completion | The temperature may have dropped or is insufficient to overcome the activation energy barrier for the final stage of the reaction. | Re-check and confirm the internal reaction temperature. If it has dropped, restore it to the target value. If the reaction still stalls, a slight, controlled increase in temperature (e.g., 5-10°C) may be necessary, but monitor closely for byproduct formation. |
| Inconsistent Results Between Batches | Poor temperature control or inconsistent measurement is leading to different reaction profiles. | Standardize the experimental setup. Use the same heating apparatus, flask size/geometry, and stirring rate. Always measure the temperature of the reaction mixture itself, not the heating medium, for the most accurate control. |
Data Presentation
Table 1: Synthesis of (4-tert-Butylphenyl)acetonitrile
| Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-tert-butylbenzyl bromide | Potassium Cyanide (KCN) | 18-crown-6 | Dichloromethane | 80 (Reflux) | 5 | 99 | [1] |
Table 2: Hydrolysis to (4-tert-Butylphenyl)acetic acid
| Starting Material | Reagents | Temperature (°C) | Time (h) | Notes | Reference |
| 2-(4-tert-butylphenyl)-1-morpholinoethanethione | Acetic Acid, Sulfuric Acid, Water | 117 | Not specified | Hydrolysis of a precursor compound. | [2] |
| "Yellow mercury oxide sulfo-tertiary butyl morpholine acid amides" | Glacial Acetic Acid, Sulfuric Acid | 114 - 118 | 3 | Acidification step in a multi-step synthesis. | [3] |
Experimental Protocols
Protocol 1: Synthesis of (4-tert-Butylphenyl)acetonitrile [1]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-tert-butylbenzyl bromide (0.09 mol), potassium cyanide (0.18 mol), and a catalytic amount of 18-crown-6.
-
Solvent Addition: Add 50 mL of dichloromethane.
-
Heating: Place the flask in a heating mantle or oil bath and heat the mixture to reflux (approximately 80°C).
-
Reaction: Maintain a steady reflux with vigorous stirring for 5 hours. Monitor the reaction's progress by TLC.
-
Workup: After the reaction is complete (as indicated by the disappearance of the starting bromide), cool the mixture to room temperature.
-
Extraction: Pour the cooled solution into water and extract the aqueous layer with dichloromethane.
-
Drying and Purification: Dry the combined organic extracts over anhydrous sodium sulphate. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography.
Protocol 2: Hydrolysis to (4-tert-Butylphenyl)acetic acid (Adapted from related methods) [2][3]
-
Setup: In a round-bottom flask fitted with a reflux condenser, combine the starting nitrile (or its derivative as specified in the literature) with a mixture of glacial acetic acid, concentrated sulfuric acid, and water. A typical ratio might involve a significant excess of the acidic solution.
-
Heating: Heat the mixture in an oil bath to a temperature between 114°C and 118°C.
-
Reaction: Maintain this temperature with constant stirring for 3 to 5 hours, or until the reaction is complete as monitored by TLC or LC-MS.
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Workup: Carefully pour the hot reaction mixture into a beaker of cold water or crushed ice. This will cause the crude product to precipitate.
-
Isolation: Cool the mixture for an extended period (e.g., 10 hours) to maximize precipitation.[3] Collect the solid product by vacuum filtration.
-
Purification: The crude solid can be purified by recrystallization, for example, from an ethanol-water mixture, to yield the final product.
Mandatory Visualizations
Caption: Troubleshooting workflow for temperature optimization.
Caption: Key temperature-controlled steps in synthesis.
References
Monitoring reaction progress of (4-tert-Butylphenyl)acetonitrile derivatization by TLC
This guide provides troubleshooting advice and frequently asked questions for researchers monitoring the progress of derivatization reactions involving (4-tert-Butylphenyl)acetonitrile using Thin Layer Chromatography (TLC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I select an appropriate solvent system (mobile phase) for my TLC analysis?
A1: The goal is to find a solvent system where the starting material, (4-tert-Butylphenyl)acetonitrile, has an Rf value of approximately 0.3-0.5.[1][2] This provides an adequate separation window to observe the appearance of new, more polar or less polar product spots. Since (4-tert-Butylphenyl)acetonitrile is a relatively non-polar compound, start with a non-polar solvent system and gradually increase polarity.
A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.
Troubleshooting Mobile Phase Selection:
-
Spots remain at the baseline (low Rf): Your mobile phase is not polar enough. Increase the proportion of the more polar solvent in your mixture.[3]
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Spots are at the solvent front (high Rf): Your mobile phase is too polar. Decrease the proportion of the polar solvent or choose a less polar solvent system.[3]
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Reactant and product spots are too close (poor separation): Try a different solvent system. Sometimes changing one of the solvents entirely (e.g., substituting dichloromethane for ethyl acetate) can improve selectivity and resolve spots with similar Rf values.[4]
Q2: My spots are streaking or appearing as elongated smears. What's wrong?
A2: Streaking on a TLC plate can be caused by several factors:
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Sample Overload: The most common cause is applying too much sample to the plate.[3][5][6] Prepare a more dilute solution of your reaction mixture and re-spot the plate.
-
Highly Polar Compounds: Very polar compounds, such as carboxylic acids (a potential hydrolysis product), can interact strongly with the silica gel and streak. Adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can often resolve this issue.[3]
-
Basic Compounds: If your derivative is basic (e.g., an amine from nitrile reduction), it can also streak. Adding a small amount of a base like triethylamine (0.1–2.0%) to the mobile phase can lead to sharper spots.[3]
-
Insoluble Sample: If the sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely dissolved before spotting.
Q3: I don't see any spots on my TLC plate after development. What should I do?
A3: There are several potential reasons for not seeing spots:
-
Non-UV Active Compounds: Your starting material and product might not be visible under a UV lamp.[3] While (4-tert-Butylphenyl)acetonitrile has a phenyl ring and should be UV active, some derivatives may not be. Try using a chemical stain for visualization.
-
Sample Too Dilute: The concentration of your sample may be too low to be detected.[3][6] Try concentrating the sample or spotting the same location multiple times, allowing the solvent to dry completely between applications.[3][6]
-
Baseline Below Solvent Level: If the spotting line on your TLC plate is below the level of the mobile phase in the developing chamber, your sample will dissolve into the solvent reservoir instead of running up the plate.[6] Always ensure the baseline is above the solvent level.[1]
-
Compound Evaporation: If your compounds are volatile, they may have evaporated from the plate, especially if excessive heat is used for drying or visualization.[3]
Q4: How can I visualize the spots if they are not visible under UV light?
A4: If UV light is ineffective, you must use a chemical stain.[7] This process is typically destructive, meaning the plate cannot be used for further analysis.[8]
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized, such as alcohols, amines, alkenes, and alkynes.[9][10] It typically appears as yellow-brown spots on a purple or pink background.[10]
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups, often producing a range of colors, which can help differentiate between compounds.[9] Gentle heating is usually required after dipping or spraying.[9]
-
Iodine Chamber: Placing the TLC plate in a chamber containing a few crystals of iodine is a semi-destructive method.[7] Iodine vapor has a high affinity for aromatic and unsaturated compounds, which will appear as temporary yellow-brown spots.[7][9] Be sure to circle the spots with a pencil as they will fade over time.[8]
Q5: The reactant and product spots have very similar Rf values. How can I confirm if the reaction is complete?
A5: When spots are close together, interpretation can be difficult.
-
Use a Co-spot: The most effective technique is to use a "co-spot." This involves spotting the starting material in one lane, the reaction mixture in a central lane, and then spotting both the starting material and the reaction mixture on top of each other in the same central lane. If the reaction is complete, you should see only one spot (the product) in the reaction mixture lane. If the reaction is incomplete, the co-spot lane will show an elongated spot or two distinct spots, confirming the presence of both reactant and product.[4]
-
Change the Mobile Phase: Experiment with different solvent systems to maximize the separation between the spots.[4] Small changes in solvent polarity or composition can significantly affect Rf values.
Experimental Protocol: TLC Monitoring
This protocol outlines the standard procedure for monitoring the derivatization of (4-tert-Butylphenyl)acetonitrile.
1. Preparation of the TLC Chamber:
- Line the inside of a developing jar with a piece of filter paper.
- Pour the chosen mobile phase into the jar to a depth of about 0.5 cm, ensuring the solvent wets the filter paper.
- Cover the jar and let it sit for 5-10 minutes to allow the atmosphere inside to become saturated with solvent vapors. This ensures a more uniform solvent front.
2. Preparation and Spotting of the TLC Plate:
- Using a pencil, gently draw a straight line (the baseline or origin) about 1 cm from the bottom of the TLC plate.[2]
- Mark three evenly spaced tick marks on the baseline for spotting. Label them 'SM' (Starting Material), 'R' (Reaction Mixture), and 'Co' (Co-spot).
- Prepare dilute solutions of your starting material and the reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane). A 1% concentration is often a good starting point.[5]
- Using separate capillary tubes, spot a small amount of the starting material solution on the 'SM' mark.
- Spot the reaction mixture on the 'R' mark and again on the 'Co' mark.
- Finally, spot the starting material solution directly on top of the reaction mixture spot at the 'Co' mark.
- Ensure each spot is small (1-2 mm in diameter) and allow the solvent to evaporate completely before development.[11]
3. Development of the TLC Plate:
- Carefully place the spotted TLC plate into the prepared chamber, making sure the baseline is above the solvent level.[2]
- Cover the chamber and allow the mobile phase to ascend the plate via capillary action.[12]
- Remove the plate when the solvent front is about 1 cm from the top edge.[1]
- Immediately mark the position of the solvent front with a pencil.
4. Visualization and Analysis:
- Allow the solvent to completely evaporate from the plate in a fume hood.
- View the plate under a short-wave (254 nm) UV lamp in a dark environment.[7] Circle any visible spots with a pencil.[8]
- If spots are not visible or for confirmation, use an appropriate chemical stain (e.g., potassium permanganate).
- Calculate the Retention Factor (Rf) for each spot using the formula:
- Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
- Monitor the reaction by observing the disappearance of the starting material spot and the appearance of a new product spot in the 'R' lane over time.[2]
Data Presentation: Rf Values
The following table provides hypothetical Rf values for (4-tert-Butylphenyl)acetonitrile and a potential more polar derivative (e.g., the corresponding carboxylic acid after hydrolysis) in common TLC solvent systems. Actual values may vary based on specific lab conditions.
| Mobile Phase (Hexane:Ethyl Acetate) | (4-tert-Butylphenyl)acetonitrile (Starting Material) Rf | Polar Derivative (Product) Rf | Separation (ΔRf) |
| 9:1 | 0.45 | 0.05 | 0.40 |
| 4:1 | 0.65 | 0.15 | 0.50 |
| 1:1 | 0.85 | 0.40 | 0.45 |
Visualizations
Caption: Standard workflow for monitoring a reaction using TLC.
Caption: Decision tree for troubleshooting common TLC problems.
References
- 1. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 2. benchchem.com [benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. Chromatography [chem.rochester.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. TLC stains [reachdevices.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
Validation & Comparative
A Comparative Guide to the Structural Validation of (4-tert-Butylphenyl)acetonitrile Using Advanced NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis and drug development, the unequivocal confirmation of a molecule's structure is paramount. (4-tert-Butylphenyl)acetonitrile, a versatile intermediate in organic synthesis, is no exception. Its proper identification and differentiation from structural isomers are critical for ensuring reaction specificity, product purity, and ultimately, the safety and efficacy of downstream applications. This guide provides an objective comparison of (4-tert-Butylphenyl)acetonitrile with its structural isomers and the parent compound, phenylacetonitrile, leveraging advanced Nuclear Magnetic Resonance (NMR) techniques for unambiguous structural validation.
Data Presentation: Unraveling Structural Nuances with NMR Spectroscopy
NMR spectroscopy stands as a powerful analytical tool for elucidating molecular structures. The chemical shift (δ) of atomic nuclei in ¹H and ¹³C NMR spectra is highly sensitive to the local electronic environment, providing a unique fingerprint for a given compound. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, further map the connectivity between atoms, leaving no room for structural ambiguity.
¹H and ¹³C NMR Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (4-tert-Butylphenyl)acetonitrile and its alternatives. These distinctions are crucial for identification.
Table 1: Comparison of ¹H NMR Chemical Shifts (ppm)
| Compound | tert-Butyl Protons (-C(CH₃)₃) | Methylene Protons (-CH₂CN) | Aromatic Protons (Ar-H) |
| (4-tert-Butylphenyl)acetonitrile | ~1.32 (s, 9H) | ~3.72 (s, 2H) | ~7.38 (d, 2H), ~7.25 (d, 2H) |
| (2-tert-Butylphenyl)acetonitrile | ~1.40 (s, 9H) | ~3.85 (s, 2H) | ~7.45-7.20 (m, 4H) |
| (3-tert-Butylphenyl)acetonitrile | ~1.33 (s, 9H) | ~3.70 (s, 2H) | ~7.35-7.20 (m, 4H) |
| Phenylacetonitrile | N/A | ~3.75 (s, 2H) | ~7.40-7.25 (m, 5H) |
Note: Predicted chemical shifts. 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet.
Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm)
| Compound | tert-Butyl Carbons (-C (CH₃)₃, -C(C H₃)₃) | Methylene Carbon (-C H₂CN) | Nitrile Carbon (-C N) | Aromatic Carbons (Ar-C) |
| (4-tert-Butylphenyl)acetonitrile | ~34.5, ~31.3 | ~22.5 | ~118.5 | ~151.0, ~128.0, ~126.0, ~125.5 |
| (2-tert-Butylphenyl)acetonitrile | ~35.0, ~30.5 | ~21.0 | ~118.0 | ~150.0, ~130.0, ~127.5, ~127.0, ~126.5, ~126.0 |
| (3-tert-Butylphenyl)acetonitrile | ~34.8, ~31.4 | ~23.0 | ~118.2 | ~151.5, ~130.5, ~129.0, ~126.5, ~124.0, ~123.5 |
| Phenylacetonitrile | N/A | ~23.5 | ~118.0 | ~131.0, ~129.0, ~128.0, ~127.5 |
Note: Predicted chemical shifts.
The para-substitution in (4-tert-Butylphenyl)acetonitrile leads to a characteristically simple A₂B₂ splitting pattern (two doublets) in the aromatic region of the ¹H NMR spectrum, a key differentiator from its ortho and meta isomers which exhibit more complex multiplets.[1] The parent compound, phenylacetonitrile, also shows a multiplet for its five aromatic protons.
Advanced NMR Techniques for Definitive Structure Elucidation
While 1D NMR provides essential information, 2D NMR experiments offer definitive proof of the molecular structure by revealing through-bond correlations.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within a few bonds. For (4-tert-Butylphenyl)acetonitrile, COSY would show correlations between the adjacent aromatic protons, confirming the A₂B₂ system.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is invaluable for assigning carbon signals based on their attached protons. For our target molecule, it would unambiguously link the methylene protons at ~3.72 ppm to the methylene carbon at ~22.5 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically 2-3 bonds). This is crucial for piecing together the molecular skeleton. For instance, the methylene protons of (4-tert-Butylphenyl)acetonitrile would show an HMBC correlation to the quaternary aromatic carbon attached to the tert-butyl group, confirming the para-substitution.
Experimental Protocols
Achieving high-quality NMR data necessitates meticulous sample preparation and parameter optimization.
1. Sample Preparation:
-
Analyte: Weigh approximately 5-10 mg of the synthesized (4-tert-Butylphenyl)acetonitrile for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid interfering signals.
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Mixing: Ensure the sample is fully dissolved by gentle vortexing or inversion.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
¹H NMR:
-
Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of scans: 8-16 scans are typically sufficient.
-
Relaxation delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of scans: 1024 or more scans may be required due to the lower natural abundance of ¹³C.
-
Relaxation delay (d1): 2-5 seconds.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Utilize standard, pre-defined parameter sets provided by the spectrometer software.
-
Adjust the spectral widths to encompass all relevant signals.
-
The number of increments in the indirect dimension will determine the resolution of the 2D spectrum.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the structural validation of (4-tert-Butylphenyl)acetonitrile using a combination of NMR techniques.
References
Comparative analysis of different synthetic routes to (4-tert-Butylphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
(4-tert-Butylphenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, can be prepared through several distinct synthetic pathways. The choice of a particular route is often dictated by factors such as yield, scalability, cost of starting materials, and safety considerations. This guide provides a comparative analysis of the most common synthetic strategies to produce (4-tert-Butylphenyl)acetonitrile, supported by experimental data and detailed protocols.
Comparative Overview of Synthetic Routes
The synthesis of (4-tert-Butylphenyl)acetonitrile primarily revolves around four strategic approaches: nucleophilic substitution on a benzylic halide, the Sandmeyer reaction of an aniline, the Rosenmund-von Braun reaction of an aryl halide, and modern palladium-catalyzed cyanation methods. Each of these routes offers a unique set of advantages and disadvantages, which are summarized in the table below.
| Synthetic Route | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Cyanation of Benzyl Halide | 4-tert-Butylbenzyl bromide | Potassium cyanide, 18-crown-6 | Reflux in a saturated solution, 80°C, 5 h | 99%[1] | High yield, readily available starting material. | Use of highly toxic potassium cyanide. |
| Sandmeyer Reaction | 4-tert-Butylaniline | NaNO₂, HCl, CuCN | Diazotization followed by cyanation | Good to Excellent (General) | Utilizes a common starting material (aniline). | Involves in-situ generation of diazonium salts which can be unstable; uses toxic copper cyanide. |
| Rosenmund-von Braun Reaction | 4-tert-Butylbromobenzene | Copper(I) cyanide (CuCN) | High temperatures (150-250°C) in a polar solvent.[2][3] | Moderate to Good (General) | Direct cyanation of an aryl halide. | Harsh reaction conditions, often requires stoichiometric amounts of copper cyanide. |
| Palladium-Catalyzed Cyanation | 4-tert-Butylphenyl bromide | Pd catalyst, ligand, K₄[Fe(CN)₆] | 70-120°C in a solvent mixture.[4][5] | Good to Excellent (General) | Milder reaction conditions, use of non-toxic cyanide source (K₄[Fe(CN)₆]). | Higher cost of palladium catalyst and ligands. |
Experimental Protocols
Cyanation of 4-tert-Butylbenzyl Bromide
This method stands out for its exceptional yield and straightforward procedure.
Procedure: A mixture of 4-tert-butylbenzyl bromide (20.44 g, 0.09 mol) and potassium cyanide (11.72 g, 0.18 mol) in a saturated solution of 18-crown-6 (50 ml) is refluxed at 80°C for 5 hours.[1] After cooling to room temperature, the solution is poured into water, extracted with dichloromethane, and dried over anhydrous sodium sulphate.[1] Removal of the solvent under reduced pressure yields a yellow liquid, which is purified by column chromatography (silica gel, petroleum ether/ethyl acetate 9:1) to give (4-tert-butylphenyl)acetonitrile (15.4 g, 99% yield).[1]
Sandmeyer Reaction of 4-tert-Butylaniline (Representative Protocol)
Procedure: 4-tert-Butylaniline is diazotized in the presence of an acid (e.g., HCl) and sodium nitrite (NaNO₂) at low temperatures (0-5°C) to form the corresponding diazonium salt. This in-situ generated diazonium salt is then added to a solution of copper(I) cyanide (CuCN) to yield (4-tert-butylphenyl)acetonitrile. The reaction progress is typically monitored by the evolution of nitrogen gas. The product is then extracted and purified. For a copper-free alternative, arenediazonium o-benzenedisulfonimides can be reacted with tetrabutylammonium cyanide in acetonitrile at room temperature.[6]
Rosenmund-von Braun Reaction of 4-tert-Butylbromobenzene (L-Proline Promoted - Representative Protocol)
The classical Rosenmund-von Braun reaction requires harsh conditions.[2][3] However, the use of L-proline as a promoter can facilitate the reaction at lower temperatures.[7] A representative protocol for a generic aryl bromide is provided below.
Procedure: A mixture of 4-tert-butylbromobenzene (1.0 mmol), copper(I) cyanide (2.0 mmol), and L-proline (1.0 mmol) in DMF (3 mL) is heated at 120°C for 45 hours.[7] After completion of the reaction, the mixture is cooled, diluted with a suitable solvent, and washed with water. The organic layer is then dried and concentrated, and the product is purified by chromatography.
Palladium-Catalyzed Cyanation of 4-tert-Butylphenyl Bromide (Representative Protocol)
This modern approach offers a safer and milder alternative to traditional methods by using a non-toxic cyanide source.[4][5]
Procedure: To a screw-top test tube equipped with a magnetic stir bar is added the palladium precatalyst, a suitable ligand, and potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv).[4] The tube is sealed, evacuated, and backfilled with nitrogen. 4-tert-Butylphenyl bromide (1 mmol), dioxane (2.5 mL), and a 0.05 M aqueous solution of potassium acetate (2.5 mL) are then added via syringe.[4] The reaction mixture is heated to the desired temperature (typically 70-120°C) and stirred until completion. The product is then extracted and purified.
Synthetic Pathway Visualization
The following diagram illustrates the logical relationships between the different starting materials and the final product, (4-tert-Butylphenyl)acetonitrile.
References
- 1. 4-tert-Butylphenyl-acetonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 3. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 6. iris.unito.it [iris.unito.it]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Reactivity of (4-tert-Butylphenyl)acetonitrile in Comparison to Other Substituted Benzyl Cyanides: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of (4-tert-butylphenyl)acetonitrile, a key intermediate in organic synthesis, with other substituted benzyl cyanides. The comparison is grounded in the principles of physical organic chemistry, supported by experimental data, and supplemented with detailed experimental protocols for key reactions.
Introduction to Benzyl Cyanide Reactivity
Benzyl cyanides (phenylacetonitriles) are versatile building blocks in organic chemistry, valued for the reactivity of both the nitrile group and the benzylic protons. The acidity of the α-protons allows for the formation of a resonance-stabilized carbanion, which can participate in a wide range of carbon-carbon bond-forming reactions, such as alkylations. The nitrile group itself can undergo hydrolysis, reduction, or addition reactions to yield carboxylic acids, amines, and ketones, respectively.
The reactivity of the benzyl cyanide scaffold is significantly influenced by the nature and position of substituents on the phenyl ring. These substituents can alter the electron density at the benzylic position and the nitrile carbon, thereby affecting reaction rates and equilibrium constants. The Hammett equation provides a quantitative framework for understanding these substituent effects.
The Role of the para-tert-Butyl Group: An Electronic Perspective
The para-tert-butyl group is generally considered to be a weak electron-donating group through a combination of inductive and hyperconjugative effects. Its electronic influence can be quantified by the Hammett substituent constant, σp. For the p-tert-butyl group, the σp value is approximately -0.17 to -0.20. This negative value indicates its electron-donating nature, which is comparable to other alkyl groups like methyl (σp = -0.17) and ethyl (σp = -0.15).
In reactions where a positive charge develops in the transition state at or near the benzylic position, the electron-donating tert-butyl group is expected to increase the reaction rate by stabilizing the transition state. Conversely, in reactions where a negative charge develops, this group will have a rate-retarding effect.
Comparative Reactivity Data
The following table summarizes the Hammett sigma constants (σp) for a variety of common para-substituents, providing a basis for predicting their influence on the reactivity of benzyl cyanide.
| Substituent | Hammett Constant (σp) | Electronic Effect | Predicted Effect on Reactions with Positive Rho (ρ) | Predicted Effect on Reactions with Negative Rho (ρ) |
| -NO₂ | 0.78 | Strong Electron-Withdrawing | Rate Accelerating | Rate Retarding |
| -CN | 0.66 | Strong Electron-Withdrawing | Rate Accelerating | Rate Retarding |
| -Br | 0.23 | Weak Electron-Withdrawing | Rate Accelerating | Rate Retarding |
| -Cl | 0.23 | Weak Electron-Withdrawing | Rate Accelerating | Rate Retarding |
| -H | 0.00 | Neutral | Reference | Reference |
| -C(CH₃)₃ | -0.20 | Weak Electron-Donating | Rate Retarding | Rate Accelerating |
| -CH₃ | -0.17 | Weak Electron-Donating | Rate Retarding | Rate Accelerating |
| -OCH₃ | -0.27 | Moderate Electron-Donating | Rate Retarding | Rate Accelerating |
| -N(CH₃)₂ | -0.83 | Strong Electron-Donating | Rate Retarding | Rate Accelerating |
Reactivity in Key Reactions
α-Alkylation (Negative Rho)
The α-alkylation of benzyl cyanides proceeds through the formation of a benzylic carbanion. The rate-determining step is often the nucleophilic attack of this carbanion on an alkyl halide. The reaction is facilitated by electron-donating groups that can stabilize the partial positive charge that may develop on the benzylic carbon in some transition states or simply increase the nucleophilicity of the carbanion. Therefore, this reaction type is expected to have a negative rho (ρ) value.
Consequently, (4-tert-butylphenyl)acetonitrile is predicted to undergo α-alkylation at a faster rate than unsubstituted benzyl cyanide and benzyl cyanides bearing electron-withdrawing groups (e.g., -Cl, -NO₂). Its reactivity in this context would be similar to that of (4-methylphenyl)acetonitrile.
Base-Catalyzed Hydrolysis (Positive Rho)
The base-catalyzed hydrolysis of nitriles to carboxamides or carboxylic acids involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This process is accelerated by electron-withdrawing substituents on the phenyl ring, which increase the electrophilicity of the nitrile carbon. This type of reaction typically has a positive rho (ρ) value.
Therefore, (4-tert-butylphenyl)acetonitrile, with its electron-donating tert-butyl group, is expected to hydrolyze more slowly than benzyl cyanide and its derivatives with electron-withdrawing substituents.
Experimental Protocols
Protocol 1: α-Alkylation of Benzyl Cyanide under Phase-Transfer Catalysis
This protocol describes a general method for the C-alkylation of benzyl cyanide using an alkyl halide and a phase-transfer catalyst, which is a common and efficient method.
Materials:
-
Substituted benzyl cyanide (e.g., (4-tert-butylphenyl)acetonitrile) (1.0 eq)
-
Alkyl halide (e.g., n-butyl bromide) (1.2 eq)
-
50% (w/w) aqueous sodium hydroxide solution
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted benzyl cyanide, toluene, and tetrabutylammonium bromide.
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the mixture to 60-70 °C and maintain stirring for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Acid-Catalyzed Hydrolysis of Benzyl Cyanide to Phenylacetic Acid
This protocol outlines the hydrolysis of a benzyl cyanide to the corresponding carboxylic acid using sulfuric acid.
Materials:
-
Substituted benzyl cyanide (e.g., (4-tert-butylphenyl)acetonitrile) (1.0 eq)
-
Concentrated sulfuric acid
-
Water
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine water and concentrated sulfuric acid in a 1.4:1 volumetric ratio, respectively. Caution: Add acid to water slowly with cooling.
-
To this diluted sulfuric acid solution, add the substituted benzyl cyanide.
-
Heat the mixture to reflux with continuous stirring for 3-5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice-cold water.
-
The carboxylic acid product will precipitate. Collect the solid by filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., water or ethanol/water mixture) to obtain the pure product.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the α-alkylation of a substituted benzyl cyanide under phase-transfer catalysis.
Conclusion
The reactivity of (4-tert-butylphenyl)acetonitrile is governed by the weak electron-donating nature of the para-tert-butyl group. In reactions that favor electron-donating substituents, such as α-alkylation, it is expected to be more reactive than benzyl cyanide and its electron-withdrawn counterparts. Conversely, in reactions facilitated by electron-withdrawing groups, like base-catalyzed hydrolysis, its reactivity will be attenuated. The provided experimental protocols offer practical guidance for utilizing this and other substituted benzyl cyanides in common synthetic transformations. This understanding of substituent effects is crucial for designing efficient synthetic routes and for the development of novel molecules in the pharmaceutical and materials science fields.
Comparative Analysis of the Biological Activities of (4-tert-Butylphenyl)acetonitrile Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various derivatives of (4-tert-Butylphenyl)acetonitrile, supported by available experimental data. This document summarizes key findings on their anticancer, antimicrobial, and anti-inflammatory potential, offering insights into their structure-activity relationships.
The (4-tert-Butylphenyl)acetonitrile scaffold has emerged as a promising starting point for the development of novel therapeutic agents. The presence of the bulky tert-butyl group and the reactive nitrile functionality allows for diverse chemical modifications, leading to a wide range of derivatives with varying biological profiles. This guide consolidates data from multiple studies to facilitate a comparative understanding of these compounds.
Anticancer Activity
Recent studies have explored the cytotoxic effects of compounds structurally related to (4-tert-Butylphenyl)acetonitrile. One notable study focused on N-(4-t-butylbenzoyl)-N'-phenylthiourea, a derivative sharing the 4-tert-butylphenyl moiety. This compound demonstrated significant cytotoxic activity against breast (MCF-7, T47D) and cervical (HeLa) cancer cell lines, with little to no impact on normal Vero cells[1]. The in silico and in vitro results suggested that this class of compounds could be a promising candidate for anticancer drug development[1].
Cytotoxicity Data
| Compound | Cell Line | IC50 (µg/mL) | Selectivity Index (SI) |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (Breast Cancer) | 13.06 ± 0.95 | > 15.31 |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D (Breast Cancer) | 16.32 ± 1.12 | > 12.25 |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | HeLa (Cervical Cancer) | 11.54 ± 0.99 | > 17.33 |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | Vero (Normal) | > 200 | - |
| Erlotinib (Standard) | MCF-7 (Breast Cancer) | 20.33 ± 1.25 | > 9.84 |
| Erlotinib (Standard) | T47D (Breast Cancer) | 25.11 ± 1.54 | > 7.96 |
| Erlotinib (Standard) | HeLa (Cervical Cancer) | 18.29 ± 1.33 | > 10.93 |
| Erlotinib (Standard) | Vero (Normal) | > 200 | - |
| Hydroxyurea (Standard) | MCF-7 (Breast Cancer) | 45.21 ± 2.11 | > 4.42 |
| Hydroxyurea (Standard) | T47D (Breast Cancer) | 55.32 ± 2.54 | > 3.61 |
| Hydroxyurea (Standard) | HeLa (Cervical Cancer) | 40.11 ± 1.98 | > 4.98 |
| Hydroxyurea (Standard) | Vero (Normal) | > 200 | - |
Data extracted from a study on N-(4-t-butylbenzoyl)-N'-phenylthiourea[1]. The Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells.
Antimicrobial Activity
While direct studies on a series of (4-tert-Butylphenyl)acetonitrile derivatives are limited, research on structurally similar compounds provides valuable insights. For instance, novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives have shown marked antibacterial and antifungal effects. One compound, KVM-219, exhibited significant activity against various planktonic bacterial and fungal cells, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 µg/mL to 12.5 µg/mL depending on the microbial strain. Another derivative, KVM-316, demonstrated a strong inhibitory effect on biofilm formation by S. aureus, E. coli, and P. aeruginosa.
Antimicrobial and Antibiofilm Activity Data
| Compound | Microorganism | MIC (µg/mL) | Biofilm Inhibition (%) |
| KVM-219 | S. aureus | 0.78 - 3.75 | - |
| C. albicans | 1.56 - 20.0 | - | |
| KVM-316 | S. aureus | - | 96.1 |
| E. coli | - | 57.2 | |
| P. aeruginosa | - | 96.1 |
Data is from a study on 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives.
Anti-inflammatory Activity
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Rats)
The in vivo anti-inflammatory activity can be assessed using the carrageenan-induced paw edema model in rats.
-
Animal Grouping: Rats are divided into control and treatment groups.
-
Compound Administration: The test compounds or a standard anti-inflammatory drug (e.g., ibuprofen) are administered orally or intraperitoneally.
-
Induction of Edema: After a specific time, a sub-plantar injection of carrageenan solution is administered to the right hind paw of each rat to induce inflammation.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Visualizations
Experimental Workflow for Biological Screening
Caption: Workflow for the synthesis and biological evaluation of (4-tert-Butylphenyl)acetonitrile derivatives.
Signaling Pathway Potentially Targeted by Anti-inflammatory Derivatives
References
- 1. Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of α-D-tocopherol derivatives as anticancer agents targeting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Computational Chemistry and Molecular Docking: A Comparative Guide to (4-tert-Butylphenyl)acetonitrile and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the computational chemistry and molecular docking performance of (4-tert-Butylphenyl)acetonitrile and structurally related alternative compounds. By examining their binding affinities and interaction patterns against various protein targets, this document aims to offer valuable insights for researchers in drug discovery and development. While direct comparative experimental data for (4-tert-Butylphenyl)acetonitrile is limited in publicly available literature, this guide synthesizes existing research on analogous compounds to provide a useful framework for evaluation.
Executive Summary
(4-tert-Butylphenyl)acetonitrile, a nitrile-containing aromatic compound, presents an interesting scaffold for inhibitor design, particularly for enzymes where the nitrile group can act as a warhead for covalent or non-covalent interactions. This guide compares its potential with two alternative compounds: 4-(tert-butyl)-4'-methoxy-1,1'-biphenyl (4-TBMB) , a biphenyl derivative, and N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide (Compound 5) , an acetamide derivative. The comparison is based on reported molecular docking studies against their respective protein targets. Due to the differing protein targets in the available studies, this guide focuses on the methodological aspects and the nature of the predicted molecular interactions.
Data Presentation: Comparative Docking Performance
The following table summarizes the quantitative data from molecular docking studies of the selected compounds. It is crucial to note that the binding energies are not directly comparable for predicting relative potency across different protein targets but provide a valuable measure of the predicted affinity of each ligand for its specific receptor.
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) | Type of Interactions |
| (4-tert-Butylphenyl)acetonitrile Analogue: 4-(tert-butyl)-4'-methoxy-1,1'-biphenyl (4-TBMB) | Oncogene Protein (5P21) | -7.1 | ALA146, ASP119, PHE28 | Conventional Hydrogen Bond, C-H Bond, Electrostatic, Hydrophobic (π-π)[1] |
| Alternative 1: N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide | Multiple Myeloma Target (2Z3Z) | -8.5 | Not specified in abstract | Not specified in abstract |
| Alternative 2: N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide derivative | Transient Receptor Potential Vanilloid 1 (TRPV1) | Not explicitly stated, but QSAR models developed based on activity. | Not specified in abstract | Electrostatic, hydrophobic fields and hydrogen bond acceptors noted as important.[2] |
Experimental Protocols
The methodologies described below are representative of the general protocols employed in the molecular docking studies cited in this guide.
General Molecular Docking Workflow
A typical molecular docking protocol involves several key stages, from preparing the protein and ligand to running the docking simulation and analyzing the results.[3]
-
Protein Preparation:
-
The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Polar hydrogen atoms are added to the protein structure.
-
Charges (e.g., Kollman charges) are assigned to the protein atoms.
-
-
Ligand Preparation:
-
The 2D structure of the ligand is drawn using chemical drawing software or obtained from a database like PubChem.
-
The 2D structure is converted to a 3D structure.
-
Energy minimization of the 3D ligand structure is performed using a suitable force field.
-
Gasteiger charges are typically assigned to the ligand atoms.
-
-
Docking Simulation:
-
A grid box is defined around the active site of the protein to specify the search space for the ligand binding.
-
A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore different conformations and orientations of the ligand within the active site.[4]
-
A scoring function is used to estimate the binding affinity for each pose.
-
-
Analysis of Results:
-
The docking results are ranked based on their binding energies.
-
The best-ranked poses are visualized to analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
Mandatory Visualization
The following diagrams illustrate the conceptual workflows and relationships discussed in this guide.
Caption: A generalized workflow for molecular docking experiments.
Caption: Conceptual pathway of enzyme inhibition by a small molecule ligand.
Comparative Analysis
While a direct, head-to-head comparison of (4-tert-Butylphenyl)acetonitrile with the selected alternatives against the same protein target is not available in the current literature, a qualitative comparison based on their chemical features and the nature of their interactions with their respective targets can be made.
-
(4-tert-Butylphenyl)acetonitrile : The presence of the nitrile group makes this compound a potential candidate for inhibiting cysteine proteases.[5][6] Computational studies have shown that nitrile-based inhibitors can form a covalent bond with the cysteine residue in the active site of these enzymes.[3][5] The tert-butylphenyl group would likely engage in hydrophobic interactions within the binding pocket.
-
4-(tert-butyl)-4'-methoxy-1,1'-biphenyl (4-TBMB) : This biphenyl derivative demonstrated a good binding affinity for an oncogene protein, with interactions driven by hydrogen bonds, C-H bonds, and hydrophobic interactions.[1] The biphenyl scaffold provides a larger surface area for potential π-π stacking and other non-covalent interactions. The methoxy group can act as a hydrogen bond acceptor.
-
N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide (Compound 5) : The complex structure of this molecule with multiple functional groups (acetamide, thiourea, selenide) suggests the potential for a wide range of interactions, including hydrogen bonding and hydrophobic interactions. The reported high binding affinity for a multiple myeloma target indicates its potential as a potent inhibitor.
Conclusion
(4-tert-Butylphenyl)acetonitrile represents a promising starting point for the design of enzyme inhibitors, particularly for cysteine proteases, owing to the reactive potential of its nitrile group. The comparative analysis with 4-TBMB and the acetamide derivative highlights the diversity of chemical scaffolds and interaction types that can be explored in drug design. While the binding energies presented are target-specific, they underscore the potential of these molecular frameworks to achieve high-affinity binding. Further computational and experimental studies, ideally against a common panel of protein targets, would be necessary to provide a more definitive comparison of their inhibitory potential. Researchers are encouraged to use the provided protocols and visualizations as a guide for their own in silico investigations.
References
- 1. Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cysteine protease inhibition by nitrile-based inhibitors: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (4-tert-Butylphenyl)acetonitrile: Exploring Safer Alternatives to Potassium Cyanide
For Researchers, Scientists, and Drug Development Professionals
(4-tert-Butylphenyl)acetonitrile is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The traditional synthesis route often employs highly toxic potassium cyanide (KCN), posing significant safety and environmental risks. This guide provides a comprehensive comparison of alternative, safer reagents for the synthesis of (4-tert-Butylphenyl)acetonitrile, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.
Performance Comparison of Cyanation Reagents
The selection of a cyanating agent is a critical decision in the synthesis of (4-tert-Butylphenyl)acetonitrile, with significant implications for reaction efficiency, safety, and operational complexity. Below is a summary of the performance of potassium cyanide and its alternatives.
| Reagent | Starting Material | Catalyst/Conditions | Reaction Time | Yield (%) | Safety Profile |
| Potassium Cyanide (KCN) | 4-tert-Butylbenzyl bromide | 18-crown-6, Reflux (80°C) | 5 hours | 99%[1] | Highly Toxic: Requires stringent safety protocols. |
| Trimethylsilyl Cyanide (TMSCN) | 4-tert-Butylbenzyl chloride | Ni(cod)₂/PPh₃, Toluene (60°C) | 16 hours | ~95% (estimated for similar substrates)[2] | Toxic, but less so than KCN. Moisture sensitive. |
| Acetone Cyanohydrin | 4-tert-Butylbenzyl bromide | CuI / 1,10-phenanthroline, DMF (110°C) | 16-48 hours | Moderate to High (yield not specified for this substrate) | Toxic, but considered a safer alternative to KCN/HCN. |
| Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]) | 4-tert-Butylbenzyl chloride | CuI, NaI, NMP (120°C) | 24 hours | Moderate to High (yield not specified for this substrate) | Non-toxic: Considered a green cyanating agent. |
| p-Toluenesulfonylmethyl Isocyanide (TosMIC) | 4-tert-Butylbenzaldehyde | t-BuOK, THF/MeOH, Reflux | ~2 hours | ~71% (general procedure)[3] | Cyanide-free: Low toxicity. |
Experimental Protocols
Detailed experimental procedures for the synthesis of (4-tert-Butylphenyl)acetonitrile using potassium cyanide and its alternatives are provided below.
Method 1: Potassium Cyanide (Conventional Method)
This protocol describes the synthesis of (4-tert-Butylphenyl)acetonitrile from 4-tert-butylbenzyl bromide using potassium cyanide.
Procedure: [1]
-
A mixture of 4-tert-butylbenzyl bromide (20.44 g, 0.09 mol), potassium cyanide (11.72 g, 0.18 mol), and a saturated solution of 18-crown-6 (50 ml) is refluxed at 80°C for 5 hours.
-
After cooling to room temperature, the solution is poured into water.
-
The aqueous layer is extracted with dichloromethane.
-
The organic layer is dried over anhydrous sodium sulfate.
-
Removal of the solvent under reduced pressure yields a yellow liquid, which is purified by column chromatography (silica gel, petroleum ether/ethyl acetate 9:1) to give (4-tert-butylphenyl)acetonitrile.
Method 2: Trimethylsilyl Cyanide (Nickel-Catalyzed)
This method provides a safer alternative to potassium cyanide using a nickel catalyst. The following is a general procedure adapted for the target molecule based on similar substrates.[2]
Procedure:
-
In a glovebox, a mixture of Ni(cod)₂ (5 mol%) and PPh₃ (10 mol%) in toluene (1 mL) is stirred at room temperature for 10 minutes.
-
4-tert-Butylbenzyl chloride (1 mmol) and trimethylsilyl cyanide (1.2 mmol) are added to the catalyst mixture.
-
The reaction mixture is stirred at 60°C for 16 hours under an argon atmosphere.
-
After cooling, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield (4-tert-butylphenyl)acetonitrile.
Method 3: Acetone Cyanohydrin (Copper-Catalyzed)
This protocol utilizes acetone cyanohydrin as a cyanide source with a copper catalyst. The following is a general procedure for the cyanation of aryl halides, adapted for the synthesis of the target molecule.
Procedure:
-
An oven-dried flask is charged with 4-tert-butylbenzyl bromide (1 mmol), CuI (10 mol%), and 1,10-phenanthroline (20 mol%).
-
The flask is evacuated and backfilled with argon.
-
Anhydrous DMF is added, followed by tributylamine (1.3 equiv) and acetone cyanohydrin (1.2 equiv).
-
The reaction mixture is heated to 110°C for 16-48 hours.
-
After cooling, the mixture is diluted with diethyl ether and filtered through celite.
-
The filtrate is washed with aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Method 4: Potassium Hexacyanoferrate(II) (Copper-Catalyzed)
This method employs the non-toxic potassium hexacyanoferrate(II) as the cyanide source. The following is a general procedure for the cyanation of aryl halides, adapted for the synthesis of the target molecule.
Procedure:
-
A mixture of 4-tert-butylbenzyl chloride (1 mmol), K₄[Fe(CN)₆] (0.25 mmol), CuI (10 mol%), and NaI (2 mmol) in NMP (3 mL) is heated to 120°C for 24 hours under a nitrogen atmosphere.
-
After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography.
Method 5: p-Toluenesulfonylmethyl Isocyanide (Van Leusen Reaction - Cyanide-Free)
This cyanide-free method utilizes the Van Leusen reaction to synthesize the target nitrile from the corresponding aldehyde.
Procedure: [3]
-
To a suspension of potassium tert-butoxide (2.67 equiv) in THF at -60°C, a solution of p-toluenesulfonylmethyl isocyanide (TosMIC) (1.7 equiv) in THF is added.
-
After 15 minutes, a solution of 4-tert-butylbenzaldehyde (1.0 equiv) in THF is added slowly.
-
After 1 hour, methanol is added, and the reaction is heated to reflux for 2 hours.
-
The reaction is diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with aqueous sodium hydrosulfide, brine, and dried over Na₂SO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield (4-tert-butylphenyl)acetonitrile.
Synthetic Pathways and Workflow
The synthesis of (4-tert-Butylphenyl)acetonitrile can be approached through different pathways depending on the chosen reagent. The primary routes involve nucleophilic substitution on a benzyl halide or a cyanide-free conversion from an aldehyde.
Caption: Synthetic routes to (4-tert-Butylphenyl)acetonitrile.
The provided experimental workflows offer a starting point for researchers. The choice of reagent will depend on a balance of factors including the desired yield, reaction time, available equipment, and, most importantly, safety considerations. The development and adoption of safer alternatives to highly toxic reagents like potassium cyanide is a crucial aspect of modern, sustainable chemical synthesis.
References
Spectroscopic and structural comparison of tert-butylsulfanylphthalonitrile isomers
A Comparative Guide to the Spectroscopic and Structural Properties of tert-butylsulfanylphthalonitrile Isomers
This guide provides a detailed comparison of the spectroscopic and structural characteristics of three positional isomers of tert-butylsulfanylphthalonitrile: the 4,5-, 3,6-, and 3,4,5,6-substituted forms. The objective is to furnish researchers, scientists, and professionals in drug development with a comprehensive resource detailing their synthesis, and a comparative analysis of their structural and spectroscopic properties, supported by experimental data from scholarly research.
Introduction
tert-Butylsulfanylphthalonitriles are important precursors in the synthesis of phthalocyanines, compounds with wide-ranging applications in materials science and medicine. The position of the bulky tert-butylsulfanil substituents on the phthalonitrile ring significantly influences the resulting phthalocyanine's properties, such as solubility, aggregation behavior, and electronic characteristics. Therefore, a thorough understanding of the spectroscopic and structural differences between these isomers is crucial for the rational design of novel phthalocyanine-based materials. This guide focuses on the 4,5-, 3,6-, and 3,4,5,6-substituted isomers, for which comparative data is available.[1][2][3]
Molecular Structures
The three isomers of tert-butylsulfanylphthalonitrile discussed in this guide are distinguished by the substitution pattern of the tert-butylsulfanyl groups on the phthalonitrile core.
Caption: Molecular structures of the tert-butylsulfanylphthalonitrile isomers.
Spectroscopic Data Comparison
The spectroscopic properties of the isomers, including UV-Visible absorption, and Nuclear Magnetic Resonance (NMR), reveal significant differences arising from their distinct substitution patterns.
UV-Visible Spectroscopy
The electronic absorption spectra of the isomers in dichloromethane (CH₂Cl₂) show distinct profiles. The 4,5-isomer exhibits a single, well-defined absorption band, whereas the 3,6- and 3,4,5,6-isomers display more complex spectra with multiple absorption bands.
| Isomer | λmax (nm)[1][2] | Molar Absorptivity (ε, M⁻¹cm⁻¹)[1][2] |
| 4,5-di-tert-butylsulfanylphthalonitrile | 312 | 6,300 |
| 3,6-di-tert-butylsulfanylphthalonitrile | 262, 311, 322 | 11,200, 3,600, 3,300 |
| 3,4,5,6-tetra-tert-butylsulfanylphthalonitrile | 271, 335 | 11,900, 3,800 |
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the protons and carbon atoms in each isomer. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Isomer | Aromatic Protons (δ, ppm) | tert-Butyl Protons (δ, ppm) |
| 4,5-di-tert-butylsulfanylphthalonitrile | 7.82 (s, 2H) | 1.40 (s, 18H) |
| 3,6-di-tert-butylsulfanylphthalonitrile | 7.58 (s, 2H) | 1.45 (s, 18H) |
| 3,4,5,6-tetra-tert-butylsulfanylphthalonitrile | - | 1.43 (s, 36H) |
¹³C NMR Data (in CDCl₃) [1][2]
| Isomer | Aromatic Carbons (δ, ppm) | Cyano Carbons (δ, ppm) | tert-Butyl Carbons (δ, ppm) |
| 4,5-di-tert-butylsulfanylphthalonitrile | 147.2, 133.0, 114.2 | 115.8 | 47.9, 31.0 |
| 3,6-di-tert-butylsulfanylphthalonitrile | 143.9, 130.2, 115.1 | 115.2 | 48.3, 31.1 |
| 3,4,5,6-tetra-tert-butylsulfanylphthalonitrile | 146.9, 135.2, 116.9 | 114.3 | 49.3, 31.2 |
Structural Data Comparison from X-ray Crystallography
Single-crystal X-ray diffraction studies have provided precise information on the molecular geometries of these isomers in the solid state.[1][2] Key structural parameters are summarized below.
| Isomer | Crystal System[1][2] | Space Group[1][2] | C≡N Bond Lengths (Å)[1][2] |
| 4,5-di-tert-butylsulfanylphthalonitrile | Monoclinic | P2₁/c | 1.141(2), 1.143(2) |
| 3,6-di-tert-butylsulfanylphthalonitrile | Monoclinic | C2/c | 1.140(3), 1.142(3) |
| 3,4,5,6-tetra-tert-butylsulfanylphthalonitrile | Monoclinic | P2₁/n | 1.139(2), 1.144(2) |
Experimental Protocols
The synthesis and characterization of these isomers involve standard organic chemistry techniques.
General Synthesis of tert-butylsulfanylphthalonitriles
The synthesis of the tert-butylsulfanylphthalonitrile isomers is typically achieved through a nucleophilic aromatic substitution reaction.[1][2]
Caption: General workflow for the synthesis of tert-butylsulfanylphthalonitrile isomers.
A solution of the corresponding chlorinated or nitrated phthalonitrile precursor is treated with tert-butanethiol in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature for several hours. The product is then isolated by precipitation in water and purified by crystallization from a suitable solvent, such as ethanol.[2]
Spectroscopic and Structural Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
UV-Visible Spectroscopy: UV-Vis absorption spectra are obtained using a spectrophotometer, with the samples dissolved in a spectroscopic grade solvent like dichloromethane.
-
X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solvent from a concentrated solution of the compound. Data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The crystal structure is then solved and refined using specialized software.[2]
Conclusion
The positional isomerism in tert-butylsulfanylphthalonitriles has a profound impact on their spectroscopic and structural properties. The 4,5-disubstituted isomer generally exhibits simpler spectroscopic signatures compared to the 3,6- and 3,4,5,6-substituted counterparts. These differences in electronic structure and molecular geometry are critical considerations for the subsequent synthesis of phthalocyanines with tailored properties for specific applications in materials science and medicinal chemistry. The data and protocols presented in this guide offer a valuable resource for researchers working in these fields.
References
A Comparative Guide to HPLC Purity Assessment of (4-tert-Butylphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of (4-tert-Butylphenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The purity of this compound is critical to ensure the quality, efficacy, and safety of the final products. This document outlines the experimental protocols and performance characteristics of a standard reversed-phase C18 method and an alternative method using a Phenyl-Hexyl stationary phase, supported by comparative data to aid in method selection and development.
At a Glance: HPLC Method Comparison for (4-tert-Butylphenyl)acetonitrile Purity Analysis
The choice of HPLC method for the purity analysis of (4-tert-Butylphenyl)acetonitrile depends on the specific requirements of the analysis, including the desire for orthogonal methods for impurity profiling and the nature of potential impurities. While the C18 column provides a robust and widely applicable separation based primarily on hydrophobicity, the Phenyl-Hexyl column offers an alternative selectivity that can be advantageous for separating aromatic compounds and their structurally related impurities.
| Feature | HPLC Method 1: C18 Reversed-Phase | HPLC Method 2: Phenyl-Hexyl Reversed-Phase |
| Principle | Separation is primarily based on hydrophobic interactions between the analyte and the C18 stationary phase. | Separation involves a combination of hydrophobic and π-π interactions between the analyte's aromatic ring and the phenyl groups of the stationary phase.[1][2][3] |
| Typical Analytes | Broad applicability for non-polar to moderately polar compounds. | Particularly effective for aromatic and unsaturated compounds, offering alternative selectivity to C18.[1][2][4] |
| Potential Advantage | Well-established, robust, and widely available. | Enhanced resolution for aromatic analytes and potential for altered elution order of impurities compared to C18, providing a more comprehensive impurity profile.[1][3] |
| Potential Impurity Profiled | Starting materials (e.g., p-tert-butylbenzyl bromide), by-products of synthesis. | Can provide better separation of aromatic isomers or impurities with subtle structural differences from the main component. |
Comparative Data
The following tables summarize the expected chromatographic performance for the purity analysis of (4-tert-Butylphenyl)acetonitrile and a key potential impurity, p-tert-butylbenzyl bromide, using the two proposed HPLC methods. The data is based on established chromatographic principles and available information on the separation of aromatic compounds.
Table 1: Chromatographic Parameters
| Parameter | HPLC Method 1 (C18 Column) | HPLC Method 2 (Phenyl-Hexyl Column) |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile | A: Water with 0.1% Phosphoric AcidB: Methanol |
| Gradient | 60% B to 90% B in 10 min | 70% B to 95% B in 10 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm | UV at 220 nm |
| Injection Volume | 10 µL | 10 µL |
| Column Temperature | 30 °C | 30 °C |
Table 2: Expected Retention Times and Resolution
| Compound | HPLC Method 1 (C18)Retention Time (min) | HPLC Method 2 (Phenyl-Hexyl)Retention Time (min) | Resolution (between compound and impurity) |
| (4-tert-Butylphenyl)acetonitrile | ~ 7.5 | ~ 8.2 | Method 1: > 2.0Method 2: > 2.5 |
| p-tert-Butylbenzyl bromide (impurity) | ~ 8.5 | ~ 9.5 |
Note: The retention times are estimates and may vary depending on the specific HPLC system and exact experimental conditions.
Experimental Protocols
Detailed and validated experimental protocols are crucial for accurate and reproducible purity analysis. Below are representative methodologies for the analysis of (4-tert-Butylphenyl)acetonitrile using the two compared HPLC methods.
HPLC Method 1: C18 Reversed-Phase Analysis
This method is a standard approach for the purity assessment of moderately non-polar compounds like (4-tert-Butylphenyl)acetonitrile.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) phosphoric acid.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
(4-tert-Butylphenyl)acetonitrile reference standard and sample.
-
p-tert-Butylbenzyl bromide reference standard (potential impurity).
Sample Preparation:
-
Prepare a stock solution of (4-tert-Butylphenyl)acetonitrile reference standard at approximately 1 mg/mL in the sample diluent.
-
Prepare a stock solution of p-tert-butylbenzyl bromide reference standard at approximately 1 mg/mL in the sample diluent.
-
Prepare a working standard solution containing (4-tert-Butylphenyl)acetonitrile at 0.1 mg/mL and p-tert-butylbenzyl bromide at a concentration relevant to the expected impurity level (e.g., 0.1% of the main component).
-
Prepare the sample solution by dissolving the (4-tert-Butylphenyl)acetonitrile sample in the sample diluent to a final concentration of approximately 0.1 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Mobile Phase Gradient:
Time (min) % B (Acetonitrile) 0.0 60 10.0 90 12.0 90 12.1 60 | 15.0 | 60 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
HPLC Method 2: Phenyl-Hexyl Reversed-Phase Analysis
This method provides an alternative selectivity that can be beneficial for resolving aromatic compounds from their structurally similar impurities. The use of methanol as the organic modifier is often preferred with phenyl-based columns to enhance π-π interactions.[5]
Instrumentation:
-
Same as Method 1.
Materials:
-
Column: Phenyl-Hexyl reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) phosphoric acid.
-
Mobile Phase B: HPLC-grade methanol.
-
Sample Diluent: Methanol/Water (50:50, v/v).
-
Reference standards and sample as in Method 1.
Sample Preparation:
-
Follow the same procedure as in Method 1, using the appropriate sample diluent.
Chromatographic Conditions:
-
Mobile Phase Gradient:
Time (min) % B (Methanol) 0.0 70 10.0 95 12.0 95 12.1 70 | 15.0 | 70 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Visualizing the Experimental Workflow
The following diagrams illustrate the logical workflow for the HPLC purity assessment of (4-tert-Butylphenyl)acetonitrile.
Caption: Workflow for HPLC purity assessment.
Caption: Logic for selecting an HPLC method.
Conclusion
Both the C18 and Phenyl-Hexyl HPLC methods are suitable for the purity assessment of (4-tert-Butylphenyl)acetonitrile. The standard C18 method provides a reliable and robust separation based on hydrophobicity. The Phenyl-Hexyl method offers an alternative selectivity that can be particularly advantageous for resolving aromatic impurities that may co-elute with the main peak on a C18 column. For comprehensive impurity profiling and method validation, employing both methods can provide a more complete understanding of the sample's purity. The choice of method will ultimately depend on the specific analytical needs, including the required level of impurity detection and the desire for orthogonal separation mechanisms.
References
Performance comparison of (4-tert-Butylphenyl)acetonitrile in various catalytic systems
For Researchers, Scientists, and Drug Development Professionals
(4-tert-Butylphenyl)acetonitrile is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its efficient production is a key consideration for researchers and chemical engineers. This guide provides an objective comparison of various catalytic systems for the synthesis of (4-tert-butylphenyl)acetonitrile, supported by experimental data to inform catalyst selection and process optimization.
Performance Comparison of Catalytic Systems
The synthesis of (4-tert-butylphenyl)acetonitrile is primarily achieved through the cyanation of a corresponding 4-tert-butylbenzyl halide. The choice of catalyst—typically based on palladium, nickel, or copper—along with the cyanide source and reaction conditions, significantly impacts the reaction's efficiency, yield, and environmental footprint.
| Catalytic System | Precursor | Cyanide Source | Catalyst/Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantages & Disadvantages |
| Palladium-catalyzed | Aryl Halides | K₄[Fe(CN)₆] | Pd(OAc)₂ | DMAc | 120 | - | Good to Excellent | Advantages: High yields, use of a non-toxic cyanide source. Disadvantages: Higher cost of palladium catalyst. |
| Nickel-catalyzed | Aryl Halides | NaCN | Ni(PPh₃)₃ | Ethanol | 50-60 | - | High (for some substrates) | Advantages: Lower cost compared to palladium. Disadvantages: Limited substrate scope, potential for catalyst deactivation.[1] |
| Nickel-catalyzed | Aryl Halides | 4-cyanopyridine N-oxide | NiCl₂ | DMAc | 100 | - | 86 | Advantages: Use of a non-toxic organic cyanide shuttle. Disadvantages: Requires additives like LiI and KF.[2] |
| Copper-catalyzed | Aryl Halides | Various | Copper salts | Various | Various | - | Moderate to Good | Advantages: Low cost of copper catalysts. Disadvantages: Can require harsh reaction conditions. |
| Phase-Transfer Catalysis | p-t-butylbenzyl bromide | KCN | 18-crown-6 | Dichloromethane (in a saturated solution) | 80 (reflux) | 5 | 99 | Advantages: Very high yield, relatively simple setup. Disadvantages: Use of highly toxic KCN and a crown ether.[3] |
| Biocatalytic (Hydrolysis) | (4-tert-Butylphenyl)acetonitrile | Water | Nitrilase | Buffer | 30-50 | - | - | Advantages: Green and sustainable, high selectivity. Disadvantages: Data on specific substrate is limited, potential for enzyme inhibition. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.
Palladium-Catalyzed Cyanation using K₄[Fe(CN)₆]
This protocol is a general method for the palladium-catalyzed cyanation of aryl halides using a non-toxic cyanide source.
Materials:
-
4-tert-butylbenzyl bromide
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Palladium(II) acetate (Pd(OAc)₂)
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
In a reaction vessel, combine 4-tert-butylbenzyl bromide, K₄[Fe(CN)₆] (1.5 equivalents), and Pd(OAc)₂ (catalytic amount, e.g., 1-5 mol%).
-
Add DMAc as the solvent.
-
Heat the reaction mixture to 120 °C and stir until the reaction is complete (monitored by TLC or GC).
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain (4-tert-butylphenyl)acetonitrile.
Nickel-Catalyzed Cyanation using an Organic Cyanide Shuttle
This method employs a less toxic organic molecule to transfer the cyanide group, offering a safer alternative to metal cyanides.[2]
Materials:
-
4-tert-butylbenzyl halide
-
4-cyanopyridine N-oxide
-
Nickel(II) chloride (NiCl₂)
-
Lithium iodide (LiI)
-
Potassium fluoride (KF)
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
To a dried reaction flask, add NiCl₂ (catalytic amount), 4-cyanopyridine N-oxide (as the cyanide source), LiI, and KF.
-
Add the 4-tert-butylbenzyl halide and DMAc.
-
Heat the reaction mixture to 100 °C and stir for the required time.[2]
-
Monitor the reaction progress by an appropriate analytical method.
-
Upon completion, perform an aqueous work-up and extract the product.
-
Purify the product by column chromatography.
High-Yield Synthesis via Phase-Transfer Catalysis
This protocol describes a highly efficient synthesis of (4-tert-butylphenyl)acetonitrile.[3]
Materials:
-
p-tert-butylbenzyl bromide (0.09 mol)
-
Potassium cyanide (0.18 mol)
-
18-crown-6
-
Dichloromethane (50 ml, saturated with 18-crown-6)
Procedure:
-
In a round-bottom flask, dissolve p-tert-butylbenzyl bromide and potassium cyanide in the saturated solution of 18-crown-6 in dichloromethane.[3]
-
Reflux the mixture at 80 °C for 5 hours.[3]
-
After cooling to room temperature, pour the solution into water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield a yellow liquid.
-
Purify the product by column chromatography (silica gel, petroleum ether/ethyl acetate 9:1) to obtain p-tert-butylbenzyl cyanide (99% yield).[3]
Visualizing Catalytic Pathways
The following diagrams illustrate the general catalytic cycles and workflows.
Caption: Generalized catalytic cycle for the cyanation of aryl halides.
References
Safety Operating Guide
Proper Disposal of (4-tert-Butylphenyl)acetonitrile: A Step-by-Step Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of (4-tert-Butylphenyl)acetonitrile, a compound requiring careful handling due to its potential hazards. Adherence to these protocols is crucial for researchers, scientists, and drug development professionals to maintain a secure and regulated laboratory environment.
(4-tert-Butylphenyl)acetonitrile is classified as a toxic substance, harmful if swallowed, in contact with skin, or if inhaled.[1] Therefore, its waste must be managed as hazardous chemical waste in accordance with institutional and regulatory standards.[2][3] Improper disposal can pose significant risks to human health and the environment.[1]
Immediate Safety and Handling
Before beginning any process that will generate (4-tert-Butylphenyl)acetonitrile waste, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Skin Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.
-
Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[2]
Waste Collection and Segregation: A Procedural Workflow
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure correct disposal. Do not mix (4-tert-Butylphenyl)acetonitrile waste with other waste streams unless compatibility has been verified and is permitted by your institution's waste management program.
Step 1: Designate a Waste Container
-
Select a container made of a material compatible with nitriles, typically a glass bottle with a secure screw cap.[3]
-
The container must be in good condition, free from leaks or cracks.
Step 2: Label the Waste Container
-
Clearly label the container with the words "Hazardous Waste."[3]
-
Specify the full chemical name: "(4-tert-Butylphenyl)acetonitrile". Avoid using abbreviations or chemical formulas.[3]
-
Indicate the primary hazards (e.g., "Toxic").
-
Note the date when waste was first added to the container.[2]
Step 3: Accumulate Waste Safely
-
Store the designated waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of waste generation and under the control of laboratory personnel.
-
Keep the waste container securely closed at all times, except when adding waste.[3]
-
It is recommended to store the primary waste container within a larger, secondary container to contain any potential spills or leaks.[3][4]
Step 4: Handling Contaminated Materials
-
Solid Waste: Labware, gloves, and other disposable items contaminated with (4-tert-Butylphenyl)acetonitrile should be collected in a separate, clearly labeled hazardous waste container for solids.[5]
-
Empty Containers: Original containers of (4-tert-Butylphenyl)acetonitrile must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[3] After rinsing and air-drying, the defaced container may be disposed of in the regular trash, though institutional policies may vary.[3]
Disposal Plan: Arranging for Chemical Waste Pickup
Once the waste container is full or is ready for disposal, follow your institution's established procedures for hazardous waste removal.
Step 1: Finalize Container for Pickup
-
Ensure the waste container is tightly sealed and the label is accurate and complete.
-
Do not overfill the container; leave adequate headspace to allow for expansion.
Step 2: Request a Waste Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[2] This is often done through an online service request system.[2]
-
Provide all necessary information about the waste, as indicated on the label.
Step 3: Await Professional Disposal
-
EHS professionals will collect the waste and ensure it is transported to a licensed hazardous waste disposal facility for appropriate treatment, such as high-temperature incineration.[6] Never pour (4-tert-Butylphenyl)acetonitrile waste down the drain or dispose of it in the regular trash.[6]
Quantitative Data Summary
Specific quantitative disposal limits for (4-tert-Butylphenyl)acetonitrile are determined by local and national regulations and institutional policies. The following table summarizes key hazard and property information relevant to its handling and disposal.
| Property | Data | Citation(s) |
| GHS Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. | [1] |
| Signal Word | Danger | [1] |
| Physical State | Colorless to yellow liquid | [5] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [1] |
Experimental Protocols
The procedures outlined in this document are based on standard best practices for the management of hazardous laboratory chemicals and information derived from safety data sheets for (4-tert-Butylphenyl)acetonitrile and general guidelines for nitrile compounds. No experimental protocols for the degradation or neutralization of this specific compound at the laboratory scale were found in the reviewed literature. On-site treatment of chemical waste, such as chemical deactivation, should only be performed by trained professionals following a validated and approved institutional protocol.[6][7]
Visualizing the Disposal Workflow
To clarify the procedural flow from waste generation to final disposal, the following diagram illustrates the key decision points and actions required for the proper management of (4-tert-Butylphenyl)acetonitrile waste.
Caption: Disposal workflow for (4-tert-Butylphenyl)acetonitrile.
References
- 1. solvent-recyclers.com [solvent-recyclers.com]
- 2. lsuhsc.edu [lsuhsc.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. unigoa.ac.in [unigoa.ac.in]
- 5. researchsafety.northwestern.edu [researchsafety.northwestern.edu]
- 6. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 7. utoledo.edu [utoledo.edu]
Personal protective equipment for handling (4-tert-Butylphenyl)acetonitrile
Essential Safety and Handling Guide for (4-tert-Butylphenyl)acetonitrile
Disclaimer: This document provides guidance on the safe handling of (4-tert-Butylphenyl)acetonitrile. It is intended for use by trained professionals in a laboratory setting. All users should consult the specific Safety Data Sheet (SDS) provided by their supplier and adhere to all institutional and local safety regulations. The hazard classification of this chemical is not uniform across all suppliers; therefore, a conservative approach to handling is recommended.
(4-tert-Butylphenyl)acetonitrile is a nitrile compound used in research and development. While many suppliers classify this chemical as not hazardous under the Globally Harmonized System (GHS), some indicate significant risks, including toxicity if swallowed, in contact with skin, or if inhaled, as well as potential for skin and eye irritation.[1] Due to this conflicting information, it is imperative to handle this compound with a high degree of caution.
Immediate Safety and Personal Protective Equipment (PPE)
Your safety is paramount. The following PPE is mandatory when handling (4-tert-Butylphenyl)acetonitrile to minimize exposure risk.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield are required to protect against splashes. |
| Hand Protection | Nitrile gloves are essential for protecting the skin from potential contact.[2][3] Nitrile offers good resistance to a range of chemicals.[2][3] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination. |
| Body Protection | A laboratory coat or chemical-resistant apron must be worn to protect against spills. In case of significant handling, chemical-resistant coveralls may be appropriate. |
| Respiratory Protection | All handling of (4-tert-Butylphenyl)acetonitrile should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge should be used. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling (4-tert-Butylphenyl)acetonitrile will ensure a safe experimental workflow.
-
Preparation:
-
Designate a specific area within a chemical fume hood for the handling of this compound.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have an emergency plan in place, including the location of the nearest safety shower and eyewash station.
-
Prepare all necessary equipment and reagents before handling the compound to minimize the duration of exposure.
-
-
Handling:
-
Always wear the full complement of PPE as outlined in the table above.
-
Conduct all weighing and transfers of (4-tert-Butylphenyl)acetonitrile within the certified chemical fume hood.
-
Use caution to avoid generating aerosols or dust.
-
Keep containers of the chemical tightly sealed when not in use.
-
-
Post-Handling:
-
Thoroughly clean the work area after use, wiping down all surfaces with an appropriate solvent.
-
Properly dispose of all contaminated waste as described in the disposal plan below.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Managing (4-tert-Butylphenyl)acetonitrile Waste
Proper disposal of (4-tert-Butylphenyl)acetonitrile and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused (4-tert-Butylphenyl)acetonitrile | Unused or unwanted (4-tert-Butylphenyl)acetonitrile should be collected in a designated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatible. |
| Contaminated Labware | Disposable labware (e.g., pipette tips, vials) that has come into contact with the compound should be placed in a designated hazardous waste container. Non-disposable glassware should be decontaminated with a suitable solvent, and the solvent rinse should be collected as hazardous waste. |
| Contaminated PPE | Used gloves, disposable lab coats, and any other contaminated PPE must be disposed of as hazardous waste.[4][5] Place these items in a clearly labeled hazardous waste bag or container.[4][5] |
| Spills | In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). The contaminated absorbent should then be collected in a sealed container for disposal as hazardous waste. The spill area should be decontaminated, and the cleaning materials also disposed of as hazardous waste. |
All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of (4-tert-Butylphenyl)acetonitrile.
Caption: Workflow for handling and disposal of (4-tert-Butylphenyl)acetonitrile.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
